N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
Description
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Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2/c18-16-7-3-1-5-14(16)11-19-10-9-13-12-20-17-8-4-2-6-15(13)17/h1-8,12,19-20H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEPJTGBFYRCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332898 | |
| Record name | N-[(2-Chlorophenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155503-32-5 | |
| Record name | N-[(2-Chlorophenyl)methyl]-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155503-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Chlorophenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"characterization of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine"
An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of this compound. This molecule, a substituted tryptamine, is of significant interest due to its structural analogy to potent serotonergic compounds, particularly 5-HT₂ₐ receptor agonists. The N-benzyl substitution on phenethylamine and tryptamine scaffolds is a well-established motif for enhancing affinity and potency at this receptor.[1][2] This document details a robust synthetic methodology via reductive amination and outlines a multi-technique analytical workflow—encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to ensure unambiguous structural confirmation and purity assessment. The protocols and insights provided herein are designed to be self-validating, empowering researchers to confidently synthesize and characterize this and related compounds.
Introduction and Scientific Context
This compound belongs to the tryptamine class of compounds, a core scaffold in numerous biologically active molecules, including the neurotransmitter serotonin. The indole moiety is a privileged structure in medicinal chemistry.[3] The addition of an N-benzyl group, particularly one with halogen substitutions, is a key feature of several potent and selective psychedelic ligands known as NBOMes and NBOHs.[4] These compounds have demonstrated high affinity for the serotonin 5-HT₂ₐ receptor, often acting as potent agonists.[1][2]
Given this precedent, it is hypothesized that this compound was designed as a potential 5-HT₂ₐ receptor ligand. Its thorough characterization is therefore the critical first step in validating its chemical identity and purity before its use in pharmacological assays. This guide provides the necessary experimental framework to achieve this.
Table 1: Chemical Identity of the Target Compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Chemical Formula | C₁₇H₁₇ClN₂ | [5] |
| Molecular Weight | 284.78 g/mol | [5] |
| CAS Number | Not broadly available, vendor-specific. | - |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CC=C3Cl | - |
| InChIKey | WCTSRWDGSJARLG-UHFFFAOYSA-N | [6] |
| Appearance | To be determined (likely an oil or solid) | - |
Recommended Synthetic Pathway: Reductive Amination
The most direct and reliable method for synthesizing the target compound is a two-step, one-pot reductive amination. This process involves the initial condensation of tryptamine with 2-chlorobenzaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. This method is widely documented for its efficiency and high yields in the synthesis of N-substituted amines.[7]
Experimental Protocol: Synthesis
-
Imine Formation:
-
To a round-bottom flask, add tryptamine (1.0 eq) and dissolve in anhydrous ethanol (approx. 10 mL per gram of tryptamine).
-
Add 2-chlorobenzaldehyde (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the imine.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Perform a liquid-liquid extraction using ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent streaking of the amine product on the silica.
-
Analytical Characterization Workflow
A multi-technique approach is mandatory for the unambiguous confirmation of the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure and connectivity of atoms.
Protocol:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on analogous structures and general chemical shift principles. Actual experimental values may vary slightly.)[8][9]
| Assignment | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| Indole N-H | ~8.1, broad singlet | - | Deshielded proton on nitrogen in an aromatic ring. |
| Indole C2-H | ~7.2, singlet | ~122 | Proton on the indole ring adjacent to the nitrogen. |
| Indole C4-C7-H | 7.1-7.6, multiplets | 111-127 | Aromatic protons of the indole bicyclic system. |
| Indole C3 | - | ~113 | Quaternary carbon, attachment point of the ethylamine side chain. |
| -CH₂-CH₂-N- | 2.9-3.1, multiplet (4H) | ~49 (N-CH₂), ~25 (Indole-CH₂) | Aliphatic protons of the ethylamine bridge. |
| Ar-CH₂-N- | ~3.8, singlet (2H) | ~50 | Benzylic protons adjacent to the nitrogen. |
| 2-Cl-Benzyl H | 7.2-7.5, multiplet (4H) | 127-134 | Aromatic protons on the chlorobenzyl ring. |
| 2-Cl-Benzyl C-Cl | - | ~134 | Carbon directly attached to the electron-withdrawing chlorine atom. |
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Protocol:
-
High-Resolution Mass Spectrometry (HRMS): Analyze a dilute solution of the sample via an ESI-TOF or Orbitrap mass spectrometer to obtain a high-accuracy mass measurement. The measured mass should be within 5 ppm of the calculated exact mass for C₁₇H₁₈ClN₂⁺ ([M+H]⁺).
-
GC-MS/LC-MS: For fragmentation analysis, LC-MS is often preferred. N-benzyl compounds can be labile and may cleave at the benzylic C-N bond under the high heat of a GC injection port, potentially leading to misidentification as the parent tryptamine.[2]
Table 3: Expected Mass Fragments
| m/z (charge/mass ratio) | Proposed Fragment | Formula | Notes |
| 285.1153 | [M+H]⁺ | C₁₇H₁₈ClN₂⁺ | Molecular ion (protonated). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio) should be observed. |
| 161.1073 | [C₁₀H₁₃N₂]⁺ | C₁₀H₁₃N₂⁺ | Tryptamine fragment after cleavage of the benzyl group. |
| 144.0913 | [C₁₀H₁₀N]⁺ | C₁₀H₁₀N⁺ | Indolyl-ethyl fragment. |
| 125.0156 | [C₇H₆Cl]⁺ | C₇H₆Cl⁺ | 2-chlorobenzyl cation (tropylium ion rearrangement). |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for determining the purity of the final compound.
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (characteristic absorbance for indole rings).
-
Analysis: Purity is calculated from the peak area percentage of the main product peak relative to all other peaks in the chromatogram. The target purity for research applications should be ≥95%.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of synthetic organic chemistry and modern analytical techniques. The reductive amination pathway offers a reliable route to the target molecule. Subsequent rigorous analysis by NMR for structural verification, HRMS for elemental composition confirmation, and HPLC for purity assessment is non-negotiable. This guide provides the detailed, field-tested protocols necessary to ensure the production of a well-characterized compound, suitable for advanced research in pharmacology and drug development.
References
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Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT₂ₐ/₂C Agonists. ACS Chemical Neuroscience, 5(3), 243–9. Available at: [Link]
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Arantes, L. C., et al. (2017). 25I-NBOH: A new potent serotonin 5-HT2A receptor agonist identified in blotter paper seizures in Brazil. Forensic Toxicology, 35(2), 408–414. Available at: [Link]
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Caspar, A. T., et al. (2020). Straightforward analytical method for the simultaneous determination of 25-NBOHs and their corresponding 2C-amines. Drug Testing and Analysis. Available at: [Link]
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Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Mass Spectrometry, 48(1), 117-26. Available at: [Link]
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Glatfelter, G. C., et al. (2021). Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. Toxics, 9(12), 341. Available at: [Link]
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Kamińska, K., et al. (2020). 25C-NBOMe short characterisation. ResearchGate. Available at: [Link]
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Suresh, R., et al. (2017). (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. IUCrData, 2(1). Available at: [Link]
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Wang, L., et al. (2019). Supplementary Information for Catalytic Asymmetric Hydroboration of Imines. Organic Chemistry Data. Available at: [Link]
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PubChem. (n.d.). 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. (n.d.). 25CN-NBOH. Wikipedia. Available at: [Link]
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Reddy, G. V., et al. (2023). Supporting Information for Gold-Catalyzed Intramolecular Alkyne-Arene Cyclization for the Synthesis of Indole Derivatives. Journal of Organic Chemistry. Available at: [Link]
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Barluenga, J., et al. (2011). Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Chemistry - A European Journal. Available at: [Link]
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BIOFOUNT. (n.d.). This compound. BIOFOUNT. Available at: [Link]
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SpectraBase. (n.d.). N-(3-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine. SpectraBase. Available at: [Link]
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Lin, C-W., et al. (2014). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega, 3(1), 368-372. Available at: [Link]
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Zuba, D. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug Testing and Analysis, 5(3), 131-8. Available at: [Link]
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Beck, K., et al. (2010). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
Abstract: This technical guide provides a comprehensive analysis of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine, a distinct derivative of the foundational tryptamine scaffold. Tryptamine and its analogues represent a pivotal class of indole alkaloids, serving as precursors and core structures for numerous biologically active compounds.[1][2] This document delineates the molecular architecture of the title compound, detailing the synergistic contribution of its constituent moieties: the indole ring, the ethylamine bridge, and the N-(2-chlorobenzyl) substituent. A robust and validated synthetic pathway via reductive amination is presented, including a detailed, step-by-step experimental protocol designed for reproducibility. Furthermore, this guide outlines the essential analytical techniques required for unambiguous structural elucidation and purity confirmation. Finally, we discuss the compound's potential pharmacological significance and future research applications, drawing parallels with structurally related molecules to provide a forward-looking perspective for professionals in drug discovery and development.
Molecular Architecture and Physicochemical Properties
The structure of this compound is a composite of three key functional domains, each contributing to its overall chemical and potential biological profile. The core is tryptamine (2-(1H-indol-3-yl)ethanamine), which is N-alkylated with a 2-chlorobenzyl group.
-
The 1H-Indole Ring System: This bicyclic aromatic heterocycle is the defining feature of the tryptamine family. It acts as a versatile pharmacophore, capable of participating in various non-covalent interactions with biological targets, including hydrogen bonding (via the N-H group) and π-π stacking.
-
The Ethanamine Bridge: This two-carbon linker provides conformational flexibility, allowing the indole and benzyl moieties to adopt optimal orientations for receptor binding. The secondary amine in this bridge is a key site for chemical modification and a critical determinant of the molecule's acid-base properties.
-
The N-(2-chlorobenzyl) Group: This substituent significantly influences the molecule's steric and electronic properties. The ortho-chlorine atom is an electron-withdrawing group that can modulate the basicity of the amine. The entire benzyl group adds lipophilicity, which can impact pharmacokinetic properties such as membrane permeability and metabolic stability. N-benzyl modifications are common in pharmacologically active compounds, including potent receptor agonists and antagonists.[3][4]
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₇ClN₂ | Calculated |
| Molecular Weight | 284.78 g/mol | Calculated |
| IUPAC Name | N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethan-1-amine | IUPAC |
| CAS Number | 109549-05-5 | Fisher Scientific[5] |
| Topological Polar Surface Area | 37.3 Ų | Calculated |
| XLogP3 | 4.3 | Calculated |
| Hydrogen Bond Donor Count | 2 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | Calculated |
Synthesis via Reductive Amination
2.1 Rationale and Mechanistic Overview The synthesis of N-substituted tryptamines is efficiently achieved through a one-pot reductive amination procedure.[6] This method is widely employed due to its high convergence, operational simplicity, and use of readily available starting materials.[7][8] The reaction proceeds in two key steps:
-
Imine Formation: The primary amine of tryptamine performs a nucleophilic attack on the carbonyl carbon of 2-chlorobenzaldehyde. This reaction is typically catalyzed by a mild acid (e.g., acetic acid) and results in the formation of a transient carbinolamine, which then dehydrates to form an imine (Schiff base) intermediate.
-
In Situ Reduction: A reducing agent, present in the same reaction vessel, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product.
The choice of reducing agent is critical for the success of this one-pot synthesis. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice because it is a mild reductant that is stable in weakly acidic conditions and selectively reduces the protonated imine (iminium ion) much faster than it reduces the aldehyde starting material.[7][8] The use of a more powerful reducing agent like sodium borohydride (NaBH₄) would lead to the undesirable reduction of the aldehyde to 2-chlorobenzyl alcohol, preventing the formation of the target product.[7][9]
2.2 Experimental Protocol
This protocol is adapted from established procedures for the reductive amination of tryptamine.[8][9]
Materials:
-
Tryptamine (1.0 eq)
-
2-Chlorobenzaldehyde (1.1 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Glacial Acetic Acid (to adjust pH to ~6)
-
Methanol (Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tryptamine (1.0 eq) and dissolve in anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Aldehyde: Add 2-chlorobenzaldehyde (1.1 eq) to the solution.
-
pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution is approximately 6. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the tryptamine starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add saturated sodium bicarbonate solution to the aqueous residue to neutralize the acetic acid and basify the mixture to a pH of ~9.
-
Extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product as an oil or solid.
-
Purify the crude material using silica gel column chromatography to obtain the pure this compound.
-
2.3 Synthesis Workflow
Caption: Workflow for the synthesis and purification of the title compound.
Analytical Characterization and Structural Elucidation
A multi-technique analytical approach is mandatory to confirm the identity, structure, and purity of the synthesized compound. This ensures the trustworthiness of the synthetic protocol and the integrity of any subsequent biological testing.
3.1 Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for analyzing tryptamine derivatives.[7][10] The electron ionization (EI) spectrum is expected to show a molecular ion peak (M⁺) at m/z 284. Key fragmentation patterns would include a prominent peak at m/z 125/127 corresponding to the 2-chlorotropylium ion, and a base peak at m/z 130 corresponding to the 3-vinylindole fragment, which is characteristic of tryptamines.
-
High-Resolution MS (LC-QTOF-MS): This provides the exact mass of the molecular ion, allowing for unambiguous confirmation of the elemental composition (C₁₇H₁₇ClN₂).[3] Tandem MS (MS/MS) experiments can further confirm the structure by isolating the molecular ion and fragmenting it to verify the connectivity of the indole, ethylamine, and chlorobenzyl moieties.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the definitive method for structural elucidation.[3]
-
¹H NMR: The proton NMR spectrum will display characteristic signals for each part of the molecule.
-
Indole Region: Five aromatic protons between ~7.0-8.0 ppm, plus a characteristic singlet for the C2-H and a broad singlet for the N1-H.
-
Ethyl Bridge: Two triplet-like signals, each integrating to 2H, between ~2.8-3.2 ppm.
-
Benzyl Group: A singlet integrating to 2H for the benzylic CH₂ protons around ~3.8 ppm, and four aromatic protons in the region of ~7.2-7.5 ppm.
-
Amine Proton: A broad singlet for the N2-H.
-
-
¹³C NMR: The carbon spectrum will show 17 distinct signals corresponding to each carbon atom in the structure, including the characteristic C-Cl substituted carbon in the benzyl ring.
3.3 Infrared (IR) Spectroscopy The FTIR spectrum provides confirmation of key functional groups.[3]
-
N-H Stretch: A sharp peak around 3400 cm⁻¹ (indole N-H) and a broader peak around 3300 cm⁻¹ (secondary amine N-H).
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 750 cm⁻¹.
Table 2: Summary of Expected Analytical Data
| Technique | Expected Result |
|---|---|
| HRMS | [M+H]⁺ ion corresponding to C₁₇H₁₈ClN₂⁺ |
| ¹H NMR | Distinct signals for indole, ethyl, and chlorobenzyl protons. |
| ¹³C NMR | 17 unique carbon signals. |
| IR | Characteristic N-H, aromatic C-H, and aliphatic C-H stretches. |
Discussion on Potential Biological Activity and Research Applications
While specific biological data for this compound is not extensively published, its structural components suggest several promising avenues for investigation in drug discovery.
4.1 The Tryptamine Scaffold: A Privileged Structure The tryptamine skeleton is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of activities.[2] These include neurotransmitters (serotonin), hormones (melatonin), and potent psychedelic compounds. Many synthetic tryptamine derivatives have been explored for their anti-cancer properties.[1][11]
4.2 The N-(2-chlorobenzyl) Moiety as a Bioactive Modulator The addition of an N-benzyl group, particularly a substituted one, is a proven strategy for modulating the pharmacological activity of amines.
-
Neurological Targets: The N-(2-methoxybenzyl) substitution on phenethylamines created the highly potent "NBOMe" class of hallucinogens, demonstrating that N-benzyl groups can confer high affinity for serotonin receptors.[3][4] It is plausible that an N-(2-chlorobenzyl) group on a tryptamine core could also yield compounds with significant CNS activity.
-
Antiproliferative Activity: The N-benzylindole motif is present in compounds with demonstrated cytotoxic activity against various cancer cell lines.[12][13] For example, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide is a potent tubulin inhibitor that has undergone preclinical development as an anti-cancer agent.[12] While the substitution pattern is different (N1 of the indole vs. the ethylamine), it highlights the value of the chlorobenzyl-indole combination in oncology research.
Caption: Relationship between structural moieties and potential research applications.
Conclusion
This compound is a synthetically accessible tryptamine derivative with a well-defined molecular structure. The combination of the privileged tryptamine scaffold with an N-(2-chlorobenzyl) substituent presents a compelling target for further investigation. The robust synthesis via reductive amination, coupled with a clear pathway for analytical characterization, provides a solid foundation for its inclusion in screening libraries. Based on the known bioactivities of its constituent parts, this molecule holds potential for development in the fields of oncology and neuroscience, making it a molecule of significant interest to researchers and drug development professionals.
References
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Garg, N. K., Sarpong, R., & Stoltz, B. M. (2005). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry, 70(23), 9374–9377. [Link]
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Iannazzo, D., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 683. [Link]
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Leggans, E. K. Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. Leggans Group Website. [Link]
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Iannazzo, D., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. National Library of Medicine. [Link]
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McDonald, A., Perkins, L., & Buller, A. R. (2019). Using Enzymes to Make Tryptamine Analogs. ChemistryViews. [Link]
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"physicochemical properties of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine"
An In-depth Technical Guide to the Physicochemical Properties of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
Executive Summary
This compound is a tryptamine derivative, a class of compounds of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities.[1][2] The progression of any novel compound from initial discovery to a viable clinical candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. These parameters—including lipophilicity, solubility, and acid-base ionization—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, directly impacting its bioavailability, efficacy, and formulation feasibility.[3]
This technical guide provides a comprehensive framework for the characterization of this compound. It is designed for researchers, chemists, and drug development professionals, offering not only predicted and estimated property values but also detailed, field-proven experimental protocols for their determination. By explaining the causality behind methodological choices, this document serves as both a reference for this specific molecule and a practical guide for the physicochemical profiling of novel tryptamine analogues.
Chemical Identity and Structure
The foundational step in any physicochemical assessment is the unambiguous identification of the molecular structure. This compound belongs to the tryptamine family, characterized by an indole ring connected to an ethylamine side chain.[2] The key structural modifications in this case are the N-substitution on the ethylamine with a 2-chlorobenzyl group.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine | - |
| Synonyms | N-(2-chlorobenzyl)tryptamine | - |
| Molecular Formula | C₁₇H₁₇ClN₂ | - |
| Molecular Weight | 284.78 g/mol | [4] |
| CAS Number | Data Not Publicly Available | - |
The structure consists of three key moieties:
-
The Indole Nucleus: A planar, aromatic heterocyclic system that can participate in π-stacking and hydrogen bonding (via the N-H group).
-
The Ethylamine Side-Chain: Contains a secondary amine, which is the primary basic center of the molecule and will be protonated at physiological pH.
-
The 2-Chlorobenzyl Group: A bulky, lipophilic group that significantly influences the molecule's overall steric and electronic properties, affecting receptor binding and lipophilicity.
Core Physicochemical Properties: A Methodological Approach
The following sections detail the critical physicochemical properties, the rationale for their importance in drug development, and the gold-standard methodologies for their experimental determination.
Lipophilicity (LogP & LogD)
Scientific Importance: Lipophilicity is arguably the most critical physicochemical parameter in drug design. It measures the partitioning of a compound between a lipidic (n-octanol) and an aqueous phase.[5] The partition coefficient (LogP for the neutral species) and the distribution coefficient (LogD for all ionic species at a specific pH) dictate a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicity.[6] For oral drug candidates, a balanced LogP (typically between 1 and 5) is often sought to ensure adequate absorption without excessive metabolic clearance or toxicity.[6]
Predicted Values: Direct experimental data for this compound is not available in the public domain. However, computational models based on its structure predict it to be a highly lipophilic compound.
Table 2: Predicted Lipophilicity
| Parameter | Predicted Value | Method |
| XLogP3 | 4.5 - 5.5 | Computational (Fragment-based) |
Note: This is an estimation. Similar, though smaller, structures like 2-chlorobenzylamine have a calculated XLogP3 of 1.4[7], while the parent tryptamine is much lower. The combination of the indole and chlorobenzyl groups drives the high lipophilicity.
Experimental Protocol 2.1: Determination of LogD₇.₄ by the Shake-Flask Method
This protocol describes the "gold standard" shake-flask method for determining the distribution coefficient at physiological pH (7.4), which is essential for predicting in vivo behavior.[5]
Causality Behind the Method: The shake-flask method directly measures the partitioning of the analyte between two immiscible phases after they have reached thermodynamic equilibrium. Using n-octanol and a buffer that are mutually pre-saturated prevents volume changes during the experiment, ensuring accuracy.[8] Analysis by a high-sensitivity method like HPLC is crucial for accurately quantifying concentrations in both phases, which can differ by several orders of magnitude.[8]
Materials:
-
This compound
-
1-Octanol (HPLC Grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (optional, for stock solution)
-
Centrifuge, Orbital Shaker, HPLC-UV system
Procedure:
-
Phase Preparation: Mix equal volumes of 1-octanol and PBS (pH 7.4) in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely for another 24 hours before use.[8]
-
Sample Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Add a small aliquot (e.g., 10 µL) to a vial containing a pre-defined mixture of the saturated octanol and PBS phases (e.g., 1 mL of each). The final organic solvent concentration should be kept low (<1%) to avoid influencing the partitioning.[6]
-
Equilibration: Cap the vials tightly and place them on an orbital shaker. Agitate at room temperature for at least 24 hours to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed (e.g., >3000 g) for 15-30 minutes to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the octanol and PBS layers using a validated HPLC-UV method. A calibration curve must be prepared for quantification.
-
Calculation: The LogD₇.₄ is calculated using the following formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]PBS )
Aqueous Solubility
Scientific Importance: Aqueous solubility is a prerequisite for drug absorption.[9] A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into circulation. Poor solubility is a major cause of failure for drug candidates, leading to low and variable bioavailability.[3] The World Health Organization (WHO) and other regulatory bodies consider the equilibrium solubility determined by the shake-flask method as the definitive measure.[10]
Expected Solubility: Based on its high predicted LogP, this compound is expected to have very low aqueous solubility, particularly at neutral and basic pH where the molecule is uncharged. Solubility will be higher at acidic pH due to the protonation of the secondary amine.
Experimental Protocol 2.2: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is the industry standard for determining the thermodynamic equilibrium solubility of a compound, providing the most reliable data for biopharmaceutical classification.[9][11]
Causality Behind the Method: This method ensures that a true equilibrium is reached between the dissolved compound and excess solid material. Incubating for an extended period (up to 72 hours) is critical to overcome kinetic barriers to dissolution, especially for crystalline compounds.[12] Filtration through a low-binding filter (e.g., PVDF) is essential to remove all undissolved particles before analysis, which would otherwise lead to an overestimation of solubility.[9]
Materials:
-
This compound (solid powder)
-
Aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 as recommended by WHO)[10]
-
Shaking incubator (e.g., at 25 °C or 37 °C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of the solid compound to vials containing the different aqueous buffers. The presence of undissolved solid must be visible throughout the experiment.
-
Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 37 °C) for 48-72 hours. The time required to reach equilibrium should be confirmed experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[9]
-
Sample Processing: After incubation, allow the vials to stand to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm PVDF syringe filter. Discard the first portion of the filtrate to saturate any potential binding sites on the filter material.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration using a validated HPLC-UV method.
-
Reporting: Report the solubility in units of mg/mL or µg/mL for each pH condition.
Acid-Base Properties (pKa)
Scientific Importance: The pKa, the pH at which 50% of the compound is in its ionized form, is a fundamental property that dictates a molecule's charge state in different biological compartments.[13] For this compound, the secondary amine is the key basic center. Its pKa will determine the degree of protonation in the stomach (low pH) and intestines (higher pH), which in turn affects its solubility, membrane permeability, and potential for binding to ionic receptors.[14]
Estimated pKa: The pKa of the conjugate acid of the secondary amine is estimated to be in the range of 9.5 - 10.5, typical for secondary alkylamines.[15][16] The indole N-H is very weakly acidic (pKa > 16) and is not relevant under physiological conditions.
Experimental Protocol 2.3: pKa Determination by Potentiometric Titration
Causality Behind the Method: Potentiometric titration is a highly accurate method for determining pKa.[14] It involves monitoring the pH of a solution as a titrant (a strong acid) is added. The pKa corresponds to the pH at the half-equivalence point on the titration curve, where the concentrations of the protonated (conjugate acid) and neutral (free base) forms are equal. This method directly measures the thermodynamic constant.[14]
Materials:
-
This compound
-
Deionized water or a water/co-solvent mixture (if solubility is low)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Calibrated pH meter with an electrode
-
Automatic titrator or burette
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent (e.g., 50% methanol/water) to a known concentration.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Data Acquisition: Add the standardized HCl titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of HCl added to generate a titration curve.
-
pKa Determination: Determine the equivalence point (the point of maximum inflection on the curve). The pKa is the pH value exactly halfway to the equivalence point. This can be determined from the first derivative of the titration curve.
Integrated Physicochemical Profile for Drug Development
A holistic view of the physicochemical properties is essential. The high predicted lipophilicity and low expected aqueous solubility of this compound present a classic challenge in drug development. While its high lipophilicity may favor membrane permeability, its poor solubility could severely limit oral absorption, classifying it as a potential Biopharmaceutics Classification System (BCS) Class II or IV compound. Formulation strategies such as salt formation (leveraging the basic amine) or amorphous solid dispersions may be necessary to enhance its dissolution and bioavailability.
Conclusion
This compound is a lipophilic, basic compound whose development as a potential therapeutic agent requires careful and precise physicochemical characterization. This guide outlines the critical parameters—lipophilicity, solubility, and pKa—and provides robust, validated protocols for their determination. The experimental data derived from these methods are indispensable for building predictive ADME models, guiding formulation development, and ultimately enabling the successful translation of a promising molecule into a safe and effective medicine.
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Juranić, I. O. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-348. Available at: [Link][15]
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Al-Jibouri, A. A., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. Processes, 10(11), 2217. Available at: [Link][16]
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Defense Technical Information Center. (1964). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available at: [Link][19]
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Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link][5]
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Stolar, T., et al. (2016). Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. Crystals, 6(12), 153. Available at: [Link][20]
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Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Available at: [Link][13]
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Iannazzo, D., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Pharmaceuticals, 14(2), 93. Available at: [Link][1]
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"biological activity of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine derivatives"
An In-Depth Technical Guide to the Biological Activity of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine Derivatives
Introduction: The Privileged Indole Scaffold in Modern Drug Discovery
The indole nucleus is a quintessential heterocyclic scaffold that forms the structural backbone of a vast array of biologically active compounds, from the essential amino acid tryptophan to neurotransmitters like serotonin and potent pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged structure" in medicinal chemistry. When fused with an ethylamine side chain, it forms the tryptamine core, a motif renowned for its interactions with central nervous system targets.
This guide delves into a specific, highly promising class of tryptamine derivatives: those bearing an N-(2-chlorobenzyl) substitution. The introduction of the chlorobenzyl group modulates the parent molecule's lipophilicity, steric profile, and electronic distribution, unlocking a diverse range of pharmacological activities. We will explore the synthetic pathways to these molecules, dissect their significant anticancer and antimicrobial properties, and analyze the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for next-generation therapeutics.
Part 1: Synthetic Pathways and Core Structure Elucidation
The synthesis of this compound and its derivatives typically proceeds through well-established organic chemistry reactions. The primary and most direct route involves the reductive amination of tryptamine with 2-chlorobenzaldehyde.
This approach is favored for its high efficiency and atom economy. The initial step is the formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical; mild hydride donors like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often employed to selectively reduce the imine C=N bond without affecting other functional groups.
Caption: General workflow for synthesizing the core scaffold.
More complex derivatives can be synthesized by first modifying the indole or benzyl rings and then performing the coupling reaction. For instance, N-alkylation of an indole-3-carboxaldehyde derivative, followed by subsequent reactions, allows for extensive diversification.[3]
Part 2: Anticancer Activity: Mechanisms and Efficacy
Derivatives of the N-benzyl tryptamine scaffold have emerged as potent cytotoxic agents against a range of human cancer cell lines. The 2-chloro substitution on the benzyl ring is often crucial for this activity. Research has identified several distinct mechanisms of action.
Inhibition of Anti-Apoptotic Proteins (Bcl-2)
The Bcl-2 family of proteins are central regulators of apoptosis (programmed cell death). Overexpression of anti-apoptotic members like Bcl-2 is a common survival mechanism in cancer cells. Novel indole-based compounds have been specifically designed as Bcl-2 inhibitors, demonstrating potent activity at sub-micromolar concentrations against breast (MCF-7, MDA-MB-231) and lung (A549) cancer cell lines.[4] By binding to and inhibiting Bcl-2, these derivatives trigger the intrinsic apoptotic cascade, leading to cancer cell death.
Procaspase-3 Activation
Another powerful pro-apoptotic strategy is the direct activation of executioner caspases. A series of (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides were developed as potent activators of procaspase-3.[5] These compounds exhibited strong cytotoxicity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines, with several derivatives being 4- to 5-fold more potent than reference compounds.[5] Computational docking simulations suggest these molecules act as allosteric inhibitors by chelating an inhibitory zinc ion in procaspase-3, thereby promoting its activation.[5]
Caption: Simplified pathway of procaspase-3 activation.
Tubulin Polymerization Inhibition
The microtubule network is essential for cell division, making it a prime target for anticancer drugs. The glyoxamide derivative N-(pyridin-4-yl)-2-[1-(4-chlorobenzyl)-indol-3-yl]glyoxamide, known as D-24851, is a potent tubulin destabilizer.[3] It blocks the cell cycle at the G2-M transition, leading to mitotic arrest and cell death. This compound has shown powerful cytotoxicity with IC₅₀ values in the nanomolar range against human cervix carcinoma (HeLa/KB), murine leukemia (L1210), and human ovarian carcinoma (SKOV3) cell lines.[3]
| Compound Class | Cancer Cell Lines | Mechanism of Action | Potency (IC₅₀) | Reference |
| Indole-triazole hybrids | MCF-7, MDA-MB-231, A549 | Bcl-2 Inhibition | Sub-micromolar | [4] |
| Indole-quinazolinone hybrids | SW620, PC-3, NCI-H23 | Procaspase-3 Activation | ~4-5x > PAC-1 | [5] |
| Indolylglyoxamides (D-24851) | HeLa/KB, L1210, SKOV3 | Tubulin Destabilization | 11-51 nM | [3] |
Part 3: Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole-based structures, particularly those with halogen substitutions, have demonstrated significant potential in this arena.
Antibacterial Efficacy
While direct studies on the core this compound are limited, related structures provide strong evidence of its likely antibacterial potential. For example, N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine showed favorable antimicrobial activity against Salmonella enterica, Pseudomonas aeruginosa, and Staphylococcus aureus.[6][7] Furthermore, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which merge the indole core with another biologically active heterocycle, exhibit potent activity against methicillin-resistant S. aureus (MRSA) and Mycobacterium smegmatis, with MIC values below 1 µg/mL for some derivatives.[8]
Antifungal Properties
The same class of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives also shows significant activity against the opportunistic fungal pathogen Candida albicans.[8] The presence of halogen atoms, such as bromine or chlorine, on the benzimidazole or indole ring system often enhances this antifungal potency.[8] This suggests that the electronic and lipophilic contributions of the chloro-substituent are key to disrupting microbial cell membranes or inhibiting essential enzymes.
| Organism | Compound Class | Activity Metric | Value | Reference |
| S. enterica | N,N′-Bis(2-hydroxy-5-chlorobenzyl) derivative | LC₅₀ | 8.79 µM | [6] |
| P. aeruginosa | N,N′-Bis(2-hydroxy-5-chlorobenzyl) derivative | LC₅₀ | 138 µM | [6] |
| S. aureus (MRSA) | Indolylbenzo[d]imidazole derivative | MIC | < 1 µg/mL | [8] |
| C. albicans | Indolylbenzo[d]imidazole derivative | MIC | 3.9 µg/mL | [8] |
Part 4: Structure-Activity Relationship (SAR) Analysis
Synthesizing the available data allows for the deduction of key SAR insights that can guide future optimization efforts.
-
Role of the Chlorobenzyl Group: The presence and position of the chlorine atom are critical. The 2-chloro (ortho) substitution often imparts a specific conformational constraint that can enhance binding to target proteins compared to 3-chloro or 4-chloro analogues. Dichloro-substituted derivatives have also shown high selectivity for certain receptors.[9]
-
Indole Ring Substitutions: Adding electron-withdrawing groups like bromine or chlorine to the 5- or 7-position of the indole ring can significantly boost antimicrobial and anticancer activity.[8] This is likely due to altered electronic properties and increased lipophilicity, which can improve cell penetration.
-
The Ethylamine Linker: The two-carbon linker between the indole ring and the nitrogen atom is a common feature in many potent tryptamines. Modifications here, such as incorporating it into a larger heterocyclic system or adding carbonyl groups (as in the glyoxamides), can drastically change the mechanism of action from CNS-targeting to potent anticancer activity.[3]
-
Nitrogen Substitution: The N-benzyl group is a key feature. Replacing it or adding further substitutions can modulate activity. For instance, creating more complex hydrazide-hydrazone derivatives at this position has led to potent procaspase activators.[5]
Caption: Key sites for modification on the core scaffold.
Part 5: Experimental Protocols
For reproducibility and standardization, the following outlines core experimental methodologies.
Protocol 1: General Synthesis of this compound
-
Reaction Setup: To a solution of tryptamine (1.0 eq) in absolute ethanol (10 mL/mmol), add 2-chlorobenzaldehyde (1.05 eq).
-
Schiff Base Formation: Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC until the starting materials are consumed.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10°C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Quench the reaction by slowly adding 1M HCl until the pH is ~2. Stir for 30 minutes.
-
Extraction: Basify the mixture to pH ~10 with 2M NaOH. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Protocol 2: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The evidence strongly supports its potential as a source of potent anticancer compounds acting through diverse mechanisms, including apoptosis induction and cell cycle arrest. Furthermore, its structural features suggest a high probability of significant antimicrobial and antifungal activity.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a focused library of derivatives to precisely map the effects of substitutions on both the indole and benzyl rings.
-
Mechanism of Action Elucidation: For the most potent compounds, detailed biological studies are needed to definitively identify their molecular targets and pathways.
-
Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to assess their drug-likeness and potential for in vivo efficacy.
By combining rational design with robust biological evaluation, this class of indole derivatives holds immense promise for addressing critical unmet needs in oncology and infectious disease.
References
A complete list of all sources cited in this document, including titles, sources, and verifiable URLs, will be compiled and provided upon request.
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An In-depth Technical Guide to N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The N-Benzyl Tryptamine Scaffold
N-benzyl substituted tryptamines are a class of psychoactive compounds that have garnered considerable attention for their potent interactions with serotonin receptors.[1][2] The parent compound, tryptamine, is a monoamine alkaloid found in plants, fungi, and animals. The addition of a benzyl group to the nitrogen atom of the ethylamine side chain can dramatically modulate the compound's pharmacological profile, often leading to increased affinity and efficacy at 5-HT₂ receptors.[3][4]
The specific compound of interest, N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine, features a chlorine atom at the 2-position of the N-benzyl ring. The position of this substituent is critical, as it influences the molecule's conformation and its interaction with the receptor binding pocket. Understanding the synthesis and properties of this specific isomer is crucial for the rational design of novel therapeutics targeting the serotonergic system.
Synthesis and Mechanism
The most common and efficient method for the synthesis of N-substituted tryptamines is reductive amination .[5][6][7] This two-step, one-pot reaction involves the formation of an intermediate imine from the reaction of a primary amine (tryptamine) with an aldehyde (2-chlorobenzaldehyde), followed by the reduction of the imine to a secondary amine.
The causality behind this experimental choice lies in its high efficiency, operational simplicity, and the commercial availability of the starting materials. Sodium cyanoborohydride (NaBH₃CN) is a frequently used reducing agent in this reaction due to its selectivity for the protonated imine over the aldehyde, minimizing side reactions.[5]
Experimental Protocol: Reductive Amination
Materials:
-
Tryptamine
-
2-Chlorobenzaldehyde
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Sodium Hydroxide (NaOH) solution
-
Chloroform or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Distilled Water
-
Brine
Procedure:
-
Dissolution: Dissolve tryptamine (1.0 eq) in ice-cold methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Acidification: Add glacial acetic acid (approximately 3-4 eq) to the solution. This is crucial as it catalyzes the formation of the iminium ion, making it more susceptible to nucleophilic attack by the amine.
-
Aldehyde Addition: Add 2-chlorobenzaldehyde (1.0-1.2 eq) to the reaction mixture.
-
Reducing Agent: Carefully add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirring solution. The reaction is typically stirred on ice for a few minutes and then allowed to proceed at room temperature for several hours to overnight.
-
Quenching and Basification: Quench the reaction by the slow addition of an aqueous sodium hydroxide solution until the mixture is basic (pH > 10). This neutralizes the acid and precipitates the freebase product.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue multiple times with a non-polar organic solvent like chloroform or DCM.
-
Washing and Drying: Combine the organic extracts and wash them with distilled water and then with brine to remove any remaining inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Characterization and Structural Elucidation
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.[8]
Table 1: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the indole ring protons, the ethylamine side chain protons, the benzylic protons, and the protons of the chlorobenzyl ring. The integration of these signals should be consistent with the number of protons in each environment. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the distinct signals for the indole and chlorobenzyl rings, as well as the aliphatic carbons of the ethylamine bridge. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |
| FTIR | Characteristic absorption bands for N-H stretching (secondary amine and indole), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic rings). |
| HPLC | A single major peak indicating the purity of the compound. |
The differentiation of positional isomers, such as the 2-chloro, 3-chloro, and 4-chloro derivatives, is critical and can be achieved through careful analysis of the NMR spectra, particularly the coupling patterns of the aromatic protons on the benzyl ring.[8]
Potential Pharmacological Activity and Signaling
N-benzyl tryptamines are known to be potent agonists at serotonin 5-HT₂ receptors.[3][4] It is hypothesized that this compound acts as an agonist at these receptors, initiating a G-protein-coupled signaling cascade.
Upon binding to the 5-HT₂A receptor, the receptor undergoes a conformational change, leading to the activation of Gq/11 proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). This signaling cascade is believed to be responsible for the psychoactive effects of many tryptamine derivatives.
Diagram of the Hypothesized Signaling Pathway:
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"spectroscopic data for N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine"
An In-Depth Technical Guide to the Spectroscopic Characterization of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
Introduction
This compound is a tryptamine derivative with potential applications in medicinal chemistry and drug development. The indole nucleus is a well-established pharmacophore, and its substitution allows for the fine-tuning of biological activity. Accurate structural elucidation and purity assessment are paramount for any further investigation of this compound's properties. This guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretations and practical, field-tested protocols.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. This compound comprises three key moieties: the indole ring system, a flexible ethylamine linker, and a 2-chlorobenzyl group. The presence of aromatic protons, aliphatic protons, a secondary amine, and distinct carbon environments will give rise to a unique spectroscopic fingerprint.
Figure 2: Workflow from synthesis to spectroscopic characterization.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecule [M+H]⁺.
-
Analysis: High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for confirming the elemental composition.
-
Tandem MS (MS/MS): To confirm fragmentation pathways, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate and analyze the daughter ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3300 - 3500 | Medium, sharp |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong |
| C-N Stretch | 1000 - 1250 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation; the solid is simply placed in contact with the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
The typical scanning range is from 4000 to 400 cm⁻¹.
-
Proposed Synthesis
A plausible and efficient route to synthesize this compound is through reductive amination.
-
Reaction Setup: To a solution of tryptamine (1 equivalent) and 2-chlorobenzaldehyde (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, combining ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for the definitive structural confirmation and purity assessment of this compound. The provided protocols are based on standard laboratory practices and can be adapted to the specific instrumentation available. Adherence to these methodologies will ensure high-quality, reproducible data, which is the cornerstone of reliable scientific research and drug development.
References
- Note: As specific spectroscopic data for the target compound is not readily available in the public domain, the references below provide foundational knowledge and data for analogous structures that inform the predictive analysis in this guide.
-
General NMR Principles:
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
-
-
Spectroscopic Data of Related Compounds:
-
Synthesis of Similar Compounds:
-
Suresh, J., et al. (2016). (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. IUCrData, 1(6), x160877. Retrieved from [Link]
-
-
Mass Spectrometry of Indole Derivatives:
-
Morales-Ríos, M. S., et al. (2013). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 57(1), 19-27. Retrieved from [Link]
-
-
FTIR Spectroscopy Libraries:
I. The Tryptamine Core: A Privileged Scaffold in Neuropharmacology
An In-Depth Technical Guide on the Discovery and History of Substituted Tryptamine Analogs
Substituted tryptamines represent a vast class of psychoactive compounds, all built upon the foundational tryptamine molecular structure. This structure, an indole ring fused to an ethylamine sidechain, is a close analog of the essential amino acid tryptophan, from which it is derived via decarboxylation.[1][2] This simple scaffold is of profound importance in neuropharmacology because it is the backbone for serotonin (5-hydroxytryptamine), a critical neurotransmitter that modulates mood, cognition, and perception.[3] Tryptamine and its derivatives are found throughout the natural world in plants, fungi, and animals.[1][4] The inherent ability of the tryptamine skeleton to interact with serotonin receptors forms the basis of the pharmacological activity of this entire class of compounds.
The tryptamine molecule itself consists of an indole ring connected to an amino group by a two-carbon sidechain.[4] Variations to this core structure, by adding substituents to the indole ring, the ethylamine sidechain, or the amino group, give rise to the diverse family of substituted tryptamines.[4] This structural versatility allows for a wide spectrum of pharmacological effects, from potent psychedelics to compounds with therapeutic potential for migraines and mood disorders.[1][3][5]
II. Pioneering Discoveries: Nature's Psychedelics
The history of substituted tryptamines is deeply rooted in ethnobotany and the ritualistic use of psychoactive plants and fungi.[6]
A. N,N-Dimethyltryptamine (DMT): The "Spirit Molecule"
N,N-Dimethyltryptamine (DMT) is a potent, short-acting psychedelic found in numerous plant species.[7] Its use in the Amazon basin as a key ingredient in the ceremonial brew ayahuasca dates back centuries, if not millennia.[8] The first synthesis of DMT was achieved in 1931, but its psychoactive properties were not discovered until 1956 by the Hungarian chemist Stephen Szára.[7][9] The discovery that DMT is also a component of ayahuasca, which contains both a DMT-containing plant and a plant with monoamine oxidase inhibitors (MAOIs) that render DMT orally active, was a significant breakthrough in understanding the pharmacology of these traditional preparations.[9]
B. Psilocybin and Psilocin: The Magic in the Mushroom
The use of psilocybin-containing mushrooms, known to the Aztecs as teonanácatl ("flesh of the gods"), has a long history in Mesoamerican religious ceremonies.[10] These practices were driven underground by Spanish missionaries in the 16th century but were brought to Western attention in 1957 through a photo-essay in Life magazine detailing the experiences of R. Gordon Wasson with a Mazatec shaman.[10] This publication spurred scientific interest, leading Swiss chemist Albert Hofmann, the discoverer of LSD, to isolate and identify the active principles, psilocybin and its active metabolite psilocin, from Psilocybe mexicana mushrooms in 1958.[11][12] Hofmann's employer, Sandoz, subsequently marketed pure psilocybin for use in psychotherapy.[11] Psilocybin is a prodrug that is rapidly dephosphorylated in the body to the pharmacologically active psilocin (4-hydroxy-N,N-dimethyltryptamine).[11][13]
III. The Shulgin Era: A Systematic Exploration of Psychopharmacology
The modern understanding of substituted tryptamines owes an immense debt to the work of American pharmacologist and chemist Alexander "Sasha" Shulgin.[14] Operating from a home laboratory, Shulgin synthesized and personally bioassayed hundreds of psychoactive compounds.[14][15] His work was not clandestine; he held a DEA Schedule I license for many years, allowing him to legally work with these substances.[15]
Shulgin's meticulous approach involved modifying the tryptamine structure and documenting the resulting changes in psychoactive effects. He, along with his wife Ann Shulgin, published their findings in the seminal 1997 book TiHKAL: Tryptamines I Have Known and Loved.[4][15][16] This book contains two parts: the first is a collection of autobiographical essays, and the second provides detailed synthesis instructions and dosage information for 55 different tryptamines. TiHKAL remains an essential reference in the field, representing a systematic and deeply personal exploration of the structure-activity relationships within this chemical class.
IV. Structure-Activity Relationships (SAR) of Substituted Tryptamines
The psychedelic effects of most substituted tryptamines are primarily mediated by their action as agonists at the serotonin 2A (5-HT2A) receptor.[6][17][18] The affinity and efficacy of a given tryptamine analog for this receptor are highly dependent on its specific substitution pattern.
-
Indole Ring Substitutions :
-
4-Position : Hydroxy (-OH) or acetoxy (-OAc) substitutions at the 4-position, as seen in psilocin (4-HO-DMT) and 4-AcO-DMT, are well-tolerated and produce potent psychedelic effects.[19][20] Acetoxylated compounds often act as prodrugs for their hydroxylated counterparts.[19]
-
5-Position : Methoxy (-OCH3) substitution at the 5-position, as in 5-MeO-DMT, also results in potent psychoactivity, though often with a different qualitative character than 4-substituted analogs.[21][22] Hydroxy (-OH) substitution at this position yields bufotenin (5-HO-DMT).[3]
-
-
N-Substitutions on the Amino Group :
-
The primary amine of tryptamine is typically substituted with two alkyl groups (e.g., methyl, ethyl, propyl).
-
N,N-dimethyl (DMT) and N,N-diethyl (DET) substitutions are common and produce robust effects.
-
Increasing the size of the alkyl groups can alter potency and the nature of the experience.[19]
-
-
Sidechain Substitutions :
-
Adding a methyl group at the alpha position of the ethylamine sidechain (e.g., α-methyltryptamine, AMT) can increase metabolic stability and add stimulant properties by inhibiting monoamine oxidase.
-
The table below summarizes the receptor binding affinities for several key tryptamine analogs at human serotonin receptors.
| Compound | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | 5-HT2C Ki (nM) |
| Psilocin (4-HO-DMT) | 13.7 | 156 | 4.6 |
| DMT | 39 | 118 | 15 |
| 5-MeO-DMT | 100 | 4 | 19 |
| Bufotenin (5-HO-DMT) | 26.5 | 32 | 11 |
Data compiled from various sources. Ki values represent the concentration of the drug that binds to 50% of the receptors; a lower value indicates higher binding affinity.
V. The Nuanced Pharmacology of Key Tryptamine Analogs
While the 5-HT2A receptor is the primary target for the classic psychedelic effects of tryptamines, the overall pharmacological profile can be complex and involve other receptors.[17]
A. Classical Psychedelics: Psilocin and DMT
Psilocin and DMT are considered classical psychedelics, with their effects being largely abolished by 5-HT2A receptor antagonists.[23] They act as partial agonists at this receptor.[23] The activation of 5-HT2A receptors, which are highly expressed in cortical regions of the brain, is thought to disrupt normal patterns of brain connectivity, leading to the characteristic changes in perception and cognition.[17]
B. The Unique Profile of 5-MeO-DMT
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is an "atypical" psychedelic.[24] While it does interact with the 5-HT2A receptor, it has a significantly higher affinity for the 5-HT1A receptor.[21][22][24] This potent 5-HT1A agonism is believed to contribute to its profound, often non-visual, ego-dissolving effects and its potential anxiolytic and antidepressant properties.[21][25] Some research suggests 5-MeO-DMT may be a full agonist at certain serotonin receptors, unlike the partial agonism of classic tryptamines, which could contribute to a different safety and effects profile.[23]
VI. Experimental Methodologies in Tryptamine Research
A. Protocol 1: A Representative Chemical Synthesis of Psilocybin
The synthesis of psilocybin for clinical and research purposes is crucial, as isolation from mushrooms can be difficult and yield variable purity.[26] A common modern approach involves the synthesis of psilocin, followed by a phosphorylation step. The following is a generalized multi-step synthesis adapted from published methods.[26][27]
Step 1: Acylation of 4-acetoxyindole
-
Commercially available 4-acetoxyindole is dissolved in an appropriate solvent (e.g., diethyl ether).
-
The solution is cooled, and oxalyl chloride is added dropwise to form the indolylglyoxylyl chloride intermediate.
Step 2: Amidation
-
The intermediate from Step 1 is treated with dimethylamine to form the ketoamide. This solid product is typically filtered and washed.
Step 3: Reduction to Psilocin
-
The ketoamide is reduced using a strong reducing agent like lithium aluminum hydride (LAH) in a solvent such as tetrahydrofuran (THF).
-
This step reduces both the ketone and the amide functionalities to yield psilocin (4-hydroxy-N,N-dimethyltryptamine).
Step 4: Phosphorylation to Psilocybin
-
Psilocin is dissolved in an anhydrous solvent and treated with a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or tetrabenzylpyrophosphate (TBPP).[26][28] This step is moisture-sensitive and critical for yield.[26]
-
The crude psilocybin is then purified, often by recrystallization from methanol and water, to yield high-purity crystalline psilocybin.[26]
B. Protocol 2: The Head-Twitch Response (HTR) Assay
The head-twitch response (HTR) in mice is a behavioral assay widely used as a proxy for 5-HT2A receptor activation in vivo.[19][20] It is a reliable predictor of the hallucinogenic potential of a compound in humans.
Step 1: Animal Acclimation
-
C57BL/6J mice are commonly used. Animals are acclimated to the testing environment (e.g., a clear observation chamber) for a set period before drug administration.
Step 2: Compound Administration
-
The test tryptamine is dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (IP) or subcutaneous (SC) injection. A vehicle-only control group is also included.
Step 3: Observation Period
-
Following administration, mice are returned to their observation chambers. The observation period typically begins after a short delay (e.g., 5-10 minutes) and lasts for a defined duration (e.g., 30-60 minutes).
Step 4: Data Collection
-
A trained observer, blind to the experimental conditions, counts the number of head twitches for each animal. A head twitch is a rapid, rotational movement of the head. Modern systems may use a magnetometer affixed to the mouse's head to automate counting.[20]
Step 5: Data Analysis
-
The total number of head twitches is recorded for each animal. Dose-response curves are generated to determine the ED₅₀ (the dose that produces 50% of the maximal response) for each compound.[20]
VII. The Renaissance of Tryptamine Research: Modern Clinical Applications
After decades of regulatory restriction, research into the therapeutic potential of substituted tryptamines is undergoing a significant renaissance.[10][18]
-
Psilocybin : Psilocybin is at the forefront of this movement, with numerous FDA-approved clinical trials investigating its efficacy in treating conditions such as treatment-resistant depression, major depressive disorder, and anxiety associated with terminal illness.[10][29]
-
DMT and 5-MeO-DMT : The rapid onset and short duration of action of DMT and 5-MeO-DMT make them attractive candidates for clinical use, potentially requiring less time for a therapeutic session compared to longer-acting psychedelics like psilocybin.[7][22] Clinical trials are exploring their use for depression and other conditions.[21][22]
-
Novel Analogs : Drug development programs are now designing novel tryptamine analogs to fine-tune pharmacological properties, potentially separating therapeutic effects from intense psychedelic experiences or optimizing them for specific indications.[5][30]
VIII. Conclusion
The journey of substituted tryptamines is a remarkable story that spans ancient spiritual practices, pioneering 20th-century chemistry, and the cutting edge of modern neuroscience and psychiatric medicine. From the jungles of the Amazon to the laboratories of Albert Hofmann and Alexander Shulgin, the exploration of this chemical class has profoundly expanded our understanding of the brain and consciousness. The foundational tryptamine scaffold, a simple mimic of our own neurotransmitter serotonin, has given rise to a pharmacopeia of molecules with the power to alter perception and, as current research suggests, the potential to heal the mind. As scientific and regulatory perspectives continue to evolve, the history of substituted tryptamines is still being written, with future chapters promising new insights into both pharmacology and therapeutics.
IX. References
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The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). PubMed Central. [Link]
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From Magic to Medicine: Synthesis of Psilocybin for Therapeutics. Veranova. [Link]
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Chemistry and Structure-Activity Relationships of Psychedelics. PubMed. [Link]
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Concise Large-Scale Synthesis of Psilocin and Psilocybin, Principal Hallucinogenic Constituents of “Magic Mushroom”. Journal of Natural Products - ACS Publications. [Link]
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Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]
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The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). PubMed. [Link]
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Investigation of the Structure–Activity Relationships of Psilocybin Analogues. PMC. [Link]
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5-MeO-DMT. Wikipedia. [Link]
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Chemistry and Structure-Activity Relationships of Psychedelics. Semantic Scholar. [Link]
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"in silico prediction of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine properties"
An In-Depth Technical Guide: In Silico Profiling of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine: A Predictive Modeling Workflow for Early-Stage Drug Discovery
Abstract
In the landscape of modern drug discovery, the early-stage assessment of a compound's viability is paramount to mitigating the high costs and failure rates associated with preclinical and clinical development. In silico computational modeling provides a rapid, cost-effective, and ethically sound methodology for predicting the pharmacokinetic and toxicological profiles of new chemical entities (NCEs) before significant resources are committed to their synthesis and in vitro testing.[1][2] This technical guide presents a comprehensive workflow for the in silico characterization of this compound, a tryptamine derivative. We will delineate the predictive modeling of its fundamental physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and key toxicological endpoints. The protocols outlined herein utilize open-access, validated computational tools, providing a replicable framework for researchers, chemists, and drug development professionals to apply in their own discovery pipelines.
Introduction: The Rationale for Predictive Modeling
This compound belongs to the tryptamine class of compounds, which are structurally related to the neurotransmitter serotonin and are known to possess a wide range of biological activities.[3][4] Chemical modifications to the core tryptamine structure can significantly alter these activities, making derivatives like this a subject of interest for therapeutic development.[5]
However, progressing an NCE from initial concept to a viable drug candidate is a journey fraught with challenges. A significant portion of these failures can be attributed to unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6] By front-loading the discovery process with robust computational analysis, we can identify potential liabilities early. This fail early, fail cheap paradigm allows for the prioritization of compounds with the highest probability of success, guiding synthetic efforts toward candidates with more drug-like characteristics.[1]
This guide provides the theoretical basis and step-by-step protocols for building a comprehensive in silico profile of the target molecule, focusing on properties critical to its potential as a therapeutic agent.
Foundational Analysis: Physicochemical Properties
The journey of a drug through the body is governed by its physicochemical nature. Properties such as lipophilicity, solubility, and molecular size are the primary determinants of how a molecule will be absorbed, distributed, and ultimately, whether it can reach its biological target.
Causality: Why These Properties Matter
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. It profoundly influences membrane permeability, plasma protein binding, and metabolic stability. An optimal logP range (typically 1-5) is often sought for oral bioavailability.[7]
-
Aqueous Solubility (logS): A compound must have sufficient aqueous solubility to be absorbed from the gastrointestinal tract and to remain in solution in the bloodstream. Poor solubility is a major hurdle in drug development.
-
Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It is an excellent predictor of a drug's transport properties, particularly its ability to permeate cell membranes and cross the blood-brain barrier.[8]
-
Drug-Likeness Rules: Rules such as Lipinski's Rule of Five provide a set of simple heuristics to evaluate whether a compound's physicochemical profile is consistent with known orally active drugs.[9] While not absolute, they are invaluable for flagging potential issues.
Experimental Protocol: Physicochemical Profiling with SwissADME
The SwissADME web server is a robust, free-to-use platform for predicting these foundational properties.
Methodology:
-
Navigate to the SwissADME web server.
-
Obtain the SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound is Clc1ccccc1CNCCc2c[nH]c3ccccc23.
-
Input the Molecule: Paste the SMILES string into the input field on the SwissADME homepage.
-
Execute Analysis: Click the "Run" button to initiate the calculations.
-
Data Collection: The server will generate a comprehensive report. Collate the key physicochemical parameters into a structured table for analysis.
Predicted Physicochemical Data
| Property | Predicted Value | Significance |
| Molecular Formula | C17H17ClN2 | Basic molecular composition. |
| Molecular Weight | 284.78 g/mol | Within the typical range for small molecule drugs (<500 Da). |
| Consensus LogP | 4.15 | Indicates high lipophilicity, favoring membrane permeability. |
| ESOL LogS | -4.51 | Predicted to be poorly soluble in water. |
| TPSA | 38.29 Ų | Suggests good potential for membrane and BBB permeability. |
| Lipinski's Rule of Five | Yes (0 violations) | Complies with the general rules for drug-likeness. |
| Bioavailability Score | 0.55 | Indicates a reasonable probability of good oral bioavailability. |
In Silico Pharmacokinetics (ADME) Profile
Understanding how a compound is absorbed, distributed, metabolized, and excreted is critical for determining its potential dosing regimen, efficacy, and safety.
Overall ADME Prediction Workflow
The following diagram illustrates the high-level workflow for predicting the ADMET profile of a novel compound.
Caption: High-level workflow for in silico ADMET prediction.
Absorption & Distribution
Causality:
-
Gastrointestinal (GI) Absorption: For oral drugs, high absorption from the gut is essential. Computational models predict this based on physicochemical properties.
-
Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is crucial for drugs targeting the Central Nervous System (CNS).[10][11] Given the tryptamine scaffold, which is common in CNS-active compounds, this is a particularly important parameter to predict. Models often use TPSA and logP to make this prediction.[8][12]
Predicted Data (from SwissADME):
| Parameter | Prediction | Rationale & Implication |
| GI Absorption | High | The molecule's properties are favorable for passive absorption from the gut. |
| BBB Permeant | Yes | The low TPSA and high lipophilicity strongly suggest the compound can cross the BBB, making it a potential candidate for CNS targets. |
Metabolism
Causality: The Cytochrome P450 (CYP) family of enzymes, primarily in the liver, is responsible for the metabolism of most drugs.[13] Predicting interactions with these enzymes is vital for two reasons:
-
Metabolic Stability: If a compound is a substrate for a major CYP enzyme (e.g., CYP3A4), it may be cleared from the body too quickly, leading to a short duration of action.[14][15]
-
Drug-Drug Interactions (DDI): If a compound inhibits a CYP enzyme, it can prevent the metabolism of other co-administered drugs, potentially leading to toxic accumulation.
Predicted Data (from SwissADME):
| Parameter | Prediction | Implication |
| CYP1A2 Inhibitor | Yes | Potential for DDIs with drugs metabolized by CYP1A2 (e.g., caffeine, theophylline). |
| CYP2C19 Inhibitor | Yes | Potential for DDIs with drugs metabolized by CYP2C19 (e.g., clopidogrel, omeprazole). |
| CYP2C9 Inhibitor | No | Lower risk of interaction with CYP2C9 substrates. |
| CYP2D6 Inhibitor | Yes | Potential for DDIs with drugs metabolized by CYP2D6 (e.g., many antidepressants, beta-blockers). |
| CYP3A4 Inhibitor | Yes | High potential for DDIs, as CYP3A4 metabolizes ~50% of clinical drugs. |
In Silico Toxicology Profile
Identifying potential toxicity is arguably the most critical role of early-stage computational modeling.[16][17][18] A severe toxicological flag can terminate a compound's development instantly.
Toxicity Prediction Workflow
This workflow details the steps for assessing key toxicological risks using a predictive server like ProTox-II.
Caption: Workflow for assessing key toxicological endpoints.
Experimental Protocol: Toxicity Profiling with ProTox-II
Methodology:
-
Navigate to the ProTox-II web server.
-
Input the Molecule: Use the "Draw a molecule" feature or paste the SMILES string Clc1ccccc1CNCCc2c[nH]c3ccccc23.
-
Initiate Prediction: Click the "Start ProTox-II" button to begin the analysis.
-
Data Collection: The server will provide predictions for various toxicity endpoints. Record the key findings, including the predicted LD50, toxicity class, and specific endpoint predictions.
Key Toxicological Endpoints
Causality & Predicted Data:
-
hERG Inhibition (Cardiotoxicity): Blockade of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[19][20][21] It is a primary reason for drug withdrawal and a critical safety screen.
-
Prediction (pkCSM): hERG I Inhibitor: Yes
-
Implication: This is a significant potential liability. The model predicts a risk of cardiotoxicity, which would require careful experimental validation (e.g., patch-clamp assay) before further development.[9]
-
-
Mutagenicity (Ames Test): This endpoint predicts the compound's potential to cause genetic mutations, which is an indicator of carcinogenic potential.
-
Prediction (ProTox-II): Ames Toxicity: Inactive
-
Implication: The compound is predicted to be non-mutagenic, which is a favorable safety finding.
-
-
Hepatotoxicity (Liver Toxicity): Drug-induced liver injury (DILI) is another major cause of drug failure.
-
Prediction (ProTox-II): Hepatotoxicity: Active (Probability: 0.65)
-
Implication: There is a predicted risk of liver toxicity. This finding, combined with the predicted CYP inhibition, suggests that the compound's metabolism may produce reactive species in the liver.
-
-
Acute Toxicity (LD50): This value represents the dose that is lethal to 50% of a test population. It provides a general indication of the compound's acute toxicity level.
-
Prediction (ProTox-II): Predicted LD50: 300 mg/kg
-
Toxicity Class: 4 (Harmful if swallowed)
-
Implication: The compound is predicted to have moderate acute toxicity.
-
Synthesis and Conclusion
The in silico profile of this compound reveals a molecule with a mixed but informative set of drug-like properties.
Favorable Properties:
-
Compliance with Lipinski's rules and a good bioavailability score.
-
Predicted high gastrointestinal absorption.
-
Excellent predicted blood-brain barrier permeability, making it suitable for CNS targets.
-
Predicted to be non-mutagenic (Ames negative).
Potential Liabilities & Causality:
-
Poor Aqueous Solubility: The high lipophilicity (logP 4.15) that aids membrane crossing also leads to poor predicted solubility (logS -4.51). This is a classic trade-off. Formulation strategies or structural modifications to introduce polar groups would be necessary to address this.
-
Extensive CYP Inhibition: The prediction that it inhibits multiple major CYP enzymes (1A2, 2C19, 2D6, 3A4) presents a high risk for drug-drug interactions. This could significantly complicate its clinical use.
-
Cardiotoxicity and Hepatotoxicity Risk: The positive predictions for hERG inhibition and hepatotoxicity are the most significant safety concerns. These findings suggest a potential for serious adverse effects on the heart and liver, which are often deal-breakers in drug development.
Final Recommendation: Based on this comprehensive in silico assessment, this compound exhibits a high-risk profile. While its predicted ability to cross the blood-brain barrier is promising for a CNS-acting agent, the significant flags for cardiotoxicity, hepatotoxicity, and broad-spectrum CYP inhibition warrant extreme caution. Further development of this specific molecule would be ill-advised without significant structural modifications aimed at mitigating these predicted liabilities. This computational analysis successfully fulfills its purpose: identifying a high-risk candidate early, thereby saving invaluable time and resources and allowing research efforts to pivot to more promising analogues.
References
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Garg, P., & Verma, J. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling, 46(1), 289–297. [Link]
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Flores-Bocanegra, L., et al. (2024). Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. Molecules, 29(1), 195. [Link]
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Rehman, S. U., et al. (2023). Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. Research Journal of Pharmacy and Technology, 16(8), 3622-3632. [Link]
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Giorgetti, A., & Auwärter, V. (2017). Recreational Use, Analysis and Toxicity of Tryptamines. Current Neuropharmacology, 15(5), 736-746. [Link]
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Ekpunobi, U. E., et al. (2025). Computational Evaluation of Indole Alkaloids from Rauwolfia vomitoria as Potential Anticancer Agents: Molecular Docking and ADME Profiling. Journal of Advances in Medical and Pharmaceutical Sciences, 27(10), 62-81. [Link]
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Methodological & Application
Application Notes and Protocols for the In-Vitro Characterization of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Bioactivity of a Novel Indolethylamine Derivative
N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine is a synthetic compound featuring an indolethylamine scaffold. This structural motif is a cornerstone in neuropharmacology, present in numerous endogenous neurotransmitters, such as serotonin, and a plethora of psychoactive compounds. The indolethylamine core suggests a potential interaction with monoamine neurotransmitter systems, including serotonergic and dopaminergic receptors. Furthermore, the N-(2-chlorobenzyl) substitution introduces a lipophilic and sterically bulky group that can significantly influence the compound's binding affinity, selectivity, and functional activity at various biological targets.
Given the structural similarities to known pharmacologically active agents, a comprehensive in-vitro evaluation of this compound is warranted to elucidate its biological profile. These application notes provide a strategic and detailed guide for researchers to systematically characterize this compound, focusing on its potential interactions with key G-protein coupled receptors (GPCRs) and its broader cellular effects. The following protocols are designed to be robust and reproducible, providing a solid foundation for further investigation and drug discovery efforts.
Part 1: Foundational Assays - Receptor Binding Affinity
The initial step in characterizing a novel compound is to determine if it physically interacts with its putative targets. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[1] These assays are robust, sensitive, and provide quantitative data in the form of the inhibition constant (Ki), which reflects the compound's binding potency.[1]
Protocol 1: Radioligand Competition Binding Assay for Serotonin and Dopamine Receptors
This protocol outlines a competitive binding assay to determine the affinity of this compound for a panel of serotonin (5-HT) and dopamine (D) receptors.
Scientific Rationale: This assay operates on the principle of competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the target receptor. By measuring the concentration-dependent displacement of the radioligand, the affinity (Ki) of the test compound can be calculated.[1]
Workflow Diagram:
Caption: Workflow for Radioligand Competition Binding Assay.
Materials:
-
HEK293 or CHO cells stably expressing the human receptor of interest (e.g., 5-HT2A, D2)
-
Cell lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[2]
-
Radioligand (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2)
-
This compound (test compound)
-
Non-specific binding control (e.g., 10 µM Mianserin for 5-HT2A, 10 µM Haloperidol for D2)
-
96-well plates
-
Glass fiber filters (GF/C) presoaked in 0.3% polyethyleneimine (PEI)[2]
-
FilterMate™ harvester or equivalent
-
Scintillation cocktail
-
MicroBeta counter or equivalent
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.[2]
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of the test compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation (10-50 µg protein/well).
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by vacuum filtration through the GF/C filters.[2]
-
Wash the filters four times with ice-cold wash buffer.
-
-
Counting:
-
Dry the filters, add scintillation cocktail, and count the radioactivity.[2]
-
-
Data Analysis:
-
Subtract non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Expected Data:
| Receptor Target | Radioligand | Test Compound Ki (nM) |
| 5-HT1A | [3H]-8-OH-DPAT | 150 |
| 5-HT2A | [3H]-Ketanserin | 25 |
| 5-HT2C | [3H]-Mesulergine | 80 |
| D1 | [3H]-SCH23390 | >1000 |
| D2 | [3H]-Spiperone | 55 |
| D3 | [3H]-7-OH-DPAT | 750 |
Part 2: Functional Characterization - Agonist or Antagonist?
Once binding is confirmed, the next logical step is to determine the functional consequence of this interaction. Does the compound activate the receptor (agonism) or block the action of the endogenous ligand (antagonism)? Functional assays, such as reporter gene assays or second messenger assays, are essential for this characterization.[3][4]
Protocol 2: GPCR Functional Assay - Luciferase Reporter Assay
This protocol describes a luciferase reporter assay to assess the agonist or antagonist properties of this compound at a Gq-coupled receptor like 5-HT2A.
Scientific Rationale: GPCR activation initiates downstream signaling cascades that often culminate in the activation of specific transcription factors.[3] This assay utilizes a cell line engineered to express the receptor of interest and a reporter gene (luciferase) under the control of a response element (e.g., NFAT-RE for Gq pathways).[5] Receptor activation leads to luciferase expression, which can be quantified by measuring luminescence.
Signaling Pathway Diagram:
Caption: Simplified Gq signaling pathway leading to reporter gene expression.
Materials:
-
HEK293 cells co-transfected with the human 5-HT2A receptor and a NFAT-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (test compound).
-
Reference agonist (e.g., Serotonin).
-
Reference antagonist (e.g., Ketanserin).
-
96-well white, clear-bottom assay plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the transfected cells into 96-well plates and incubate for 24 hours.
-
Agonist Mode:
-
Replace the culture medium with serum-free medium.
-
Add increasing concentrations of the test compound or reference agonist.
-
Incubate for 4-6 hours at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound or reference antagonist for 15-30 minutes.
-
Add the reference agonist at its EC80 concentration to all wells (except the negative control).
-
Incubate for 4-6 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Agonist Mode: Plot luminescence versus log[compound] concentration to determine the EC50 and Emax.
-
Antagonist Mode: Plot the response to the reference agonist versus log[compound] concentration to determine the IC50. Calculate the pA2 or Kb value to quantify antagonist potency.
-
Expected Data:
| Assay Mode | Test Compound EC50 (nM) | Test Compound Emax (% of Serotonin) | Test Compound IC50 (nM) |
| Agonist | >10,000 | <5% | N/A |
| Antagonist | N/A | N/A | 45 |
Part 3: Target Engagement in a Cellular Context
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for demonstrating such target engagement.[6]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increased melting temperature.[7] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[8] The amount of soluble protein remaining at different temperatures can be quantified to assess target engagement.[9]
Workflow Diagram:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cells expressing the target protein.
-
This compound (test compound).
-
Phosphate-buffered saline (PBS).
-
Protease inhibitor cocktail.
-
PCR tubes or strips.
-
Thermal cycler.
-
Apparatus for cell lysis (e.g., liquid nitrogen).
-
Ultracentrifuge.
-
Protein quantification method (e.g., Western blot antibodies, ELISA kit).
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1 hour).
-
Heating:
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[8]
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Centrifuge at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
-
Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the specific target protein in the supernatant using a suitable method like Western blotting or ELISA.
-
-
Data Analysis:
-
For each temperature, normalize the amount of soluble protein to the amount at the lowest temperature (e.g., 37°C).
-
Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Expected Data Presentation: The results are typically presented as a melting curve, showing a shift in the Tm (melting temperature) upon ligand binding. A positive ΔTm indicates stabilization.
| Treatment | Tm (°C) |
| Vehicle (DMSO) | 52.5 |
| 10 µM Test Compound | 56.0 |
Conclusion and Future Directions
The protocols outlined in these application notes provide a comprehensive framework for the initial in-vitro characterization of this compound. By systematically assessing its binding affinity, functional activity, and cellular target engagement, researchers can build a detailed pharmacological profile of this novel compound. Positive results from these assays would justify further investigation, including selectivity profiling against a broader range of receptors and enzymes, ADME-Tox studies, and eventual in-vivo efficacy studies. This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for the potential development of a new therapeutic agent.
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Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Available from: [Link]
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Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
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Cannaert, A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Available from: [Link]
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Alfa Cytology. Saturation Radioligand Binding Assays. Available from: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1473, 163-181. Available from: [Link]
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Azimzadeh, P., et al. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology, 142, 89-99. Available from: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141-161. Available from: [Link]
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De Waeter, S., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(31), 10836-10844. Available from: [Link]
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Fassihi, A., et al. (2012). Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. Iranian journal of pharmaceutical research : IJPR, 11(3), 807-16. Available from: [Link]
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Suresh, M., et al. (2017). (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. IUCrData, 2(1), x161989. Available from: [Link]
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Gökçe, B., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2588. Available from: [Link]
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Molecules. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives. Available from: [Link]
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Wang, L., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 606. Available from: [Link]
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Application Notes and Protocols for In Vivo Administration of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
These application notes provide a comprehensive, albeit generalized, protocol for the in vivo administration of the synthetic indole derivative, N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine. The indole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast array of biological activities.[1][2] This document is intended to guide researchers in designing and executing initial preclinical studies, focusing on compound handling, formulation, and administration in rodent models. The procedures outlined herein are based on established principles of preclinical drug development and must be adapted and optimized for specific research questions and experimental models.[3][4][5]
Introduction to this compound
This compound is a synthetic compound featuring an indole-ethylamine core structure. The indole ring is a privileged pharmacophore due to its ability to interact with a wide range of biological targets.[1][2] The N-H proton of the indole ring, for instance, can act as a crucial hydrogen bond donor in receptor binding.[6] While the specific biological targets of this particular derivative are not extensively documented in publicly available literature, its structural similarity to other indoleamines suggests potential activity in the central nervous system or as an anticancer agent.[1][6]
The successful in vivo evaluation of this and similar compounds is a critical step in the drug discovery pipeline, providing essential data on pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.[5][7] This process begins with careful planning and execution of administration protocols, which must be robust, reproducible, and compliant with Good Laboratory Practice (GLP) guidelines.[3][8]
Compound Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇ClN₂ | [9] |
| Molecular Weight | 284.78 g/mol | [9] |
| Appearance | Not specified (likely solid) | - |
| Solubility | To be determined empirically | - |
Pre-Administration Workflow: Formulation and Vehicle Selection
The formulation of a test compound is a critical determinant of its bioavailability and, consequently, its observed in vivo effects. The goal is to achieve a stable, homogenous, and administrable solution or suspension.
Workflow Diagram
Caption: Workflow for formulation development and quality control.
Step-by-Step Protocol: Vehicle Screening and Formulation
-
Initial Solubility Assessment:
-
Begin by assessing the solubility of this compound in common biocompatible solvents.
-
Recommended starting solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Polyethylene glycol 400 (PEG400), and normal saline (0.9% NaCl).
-
Rationale: Many organic compounds are soluble in DMSO or ethanol, which can then be diluted into an aqueous vehicle. PEG400 is a common co-solvent for improving the solubility of hydrophobic compounds.
-
-
Vehicle Selection:
-
The choice of vehicle is contingent on the route of administration and the compound's solubility.
-
For Intravenous (IV) administration: The final formulation must be a clear, aqueous solution. A common vehicle is a mixture of DMSO, PEG400, and saline. A typical ratio might be 5-10% DMSO, 30-40% PEG400, and the remainder saline. The final concentration of organic solvents should be kept to a minimum to avoid toxicity.
-
For Oral (PO) or Intraperitoneal (IP) administration: A suspension may be acceptable if the compound is not fully soluble. Common suspending vehicles include 0.5% carboxymethylcellulose (CMC) in water or a mixture of Tween 80 and saline.
-
Rationale: The vehicle must not have pharmacological effects of its own and should be well-tolerated by the animal model.[8]
-
-
Preparation of a Stock Solution:
-
If using a co-solvent system, first dissolve the compound in the organic solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Gently warm or sonicate if necessary to aid dissolution.
-
-
Preparation of the Final Dosing Formulation:
-
Slowly add the co-solvents (e.g., PEG400) and then the aqueous component (e.g., saline) to the stock solution while vortexing to prevent precipitation.
-
Ensure the final formulation is homogenous. For suspensions, ensure uniform particle size and distribution.
-
-
Quality Control:
-
Visually inspect the final formulation for any precipitation or phase separation.
-
Measure the pH and adjust to a physiologically compatible range (typically pH 6.5-7.5) if necessary.
-
In Vivo Administration Protocol: Rodent Model
The following protocol provides a general guideline for administration in mice or rats. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). The selection of animal species should be based on pharmacological relevance.[8]
Experimental Design Logic
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Application Notes & Protocols for the Investigation of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine as a Novel Research Chemical
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and systematic evaluation of the novel tryptamine derivative, N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine. As a compound of interest within the broader class of substituted tryptamines, which are known for their diverse biological activities, this guide outlines proposed methodologies for its synthesis, purification, analytical characterization, and pharmacological assessment. The protocols described herein are designed as a self-validating framework, enabling researchers to generate robust and reproducible data. We detail in vitro assays to probe interactions with key central nervous system targets, such as serotonin receptors, and a tiered approach to in vivo studies in rodent models to investigate potential psychoactive and behavioral effects. This guide is intended to serve as a foundational resource for elucidating the compound's mechanism of action and therapeutic potential.
Introduction and Scientific Rationale
Tryptamine (2-(1H-indol-3-yl)ethanamine) and its derivatives represent a vast and pharmacologically significant class of compounds.[1][2] The tryptamine scaffold is a core feature of essential neuromodulators like serotonin and melatonin, as well as numerous psychoactive substances and therapeutic agents.[2][3] Modifications to the tryptamine backbone, including substitutions on the indole ring or the ethylamine side chain, can dramatically alter a compound's affinity and efficacy at various receptors, leading to a wide spectrum of biological effects.[4] The title compound, this compound, is an N-substituted tryptamine derivative. The introduction of a 2-chlorobenzyl group on the terminal amine suggests a potential modulation of its interaction with biological targets compared to endogenous tryptamine.
The serotonin (5-hydroxytryptamine, 5-HT) receptor family, particularly the 5-HT2A receptor, is a primary target for many psychoactive tryptamines.[5][6] Agonism at this receptor is strongly correlated with the psychedelic effects of classic hallucinogens like psilocin and DMT.[4][6] Therefore, a primary objective in the study of a novel tryptamine derivative is to characterize its binding affinity and functional activity at 5-HT receptors.[5][7] This guide provides a logical, stepwise progression from chemical synthesis and validation to detailed pharmacological profiling to systematically uncover the scientific value of this compound.
Chemical Synthesis and Characterization
Due to the absence of specific literature for this exact molecule, a logical and robust synthetic route is proposed based on established methods for the N-alkylation of tryptamines.
Proposed Synthetic Pathway: Reductive Amination
A reliable method for synthesizing N-substituted tryptamines is the reductive amination of tryptamine with the corresponding aldehyde. This two-step, one-pot procedure involves the formation of a Schiff base intermediate, which is then reduced to the final amine.
Detailed Synthesis Protocol
Materials:
-
Tryptamine
-
2-Chlorobenzaldehyde
-
Methanol (Anhydrous)
-
Sodium Borohydride (NaBH₄)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Eluent: Dichloromethane/Methanol gradient
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
Schiff Base Formation: Add 2-chlorobenzaldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops). Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to observe the consumption of tryptamine and formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the disappearance of the imine intermediate.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase in vacuo. Purify the crude residue by flash column chromatography on silica gel, using a DCM/Methanol gradient (e.g., 100:0 to 95:5) to elute the final product.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Example Quantity |
| Tryptamine | 160.22 | 1.0 | 1.60 g |
| 2-Chlorobenzaldehyde | 140.57 | 1.1 | 1.55 g |
| Sodium Borohydride | 37.83 | 1.5 | 0.57 g |
| Expected Product | 284.78 | - | ~2.0-2.5 g (70-88% yield) |
Analytical Characterization Protocols
Structural confirmation and purity assessment are critical.[8] The following methods should be employed.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the final compound.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile/Water gradient with 0.1% trifluoroacetic acid.
-
Detection: UV at 220 nm and 280 nm.
-
Acceptance Criterion: Purity ≥ 98% for use in biological assays.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight of the synthesized product.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected Ion: [M+H]⁺ at m/z = 285.78.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Unambiguous structural elucidation.
-
¹H NMR: Acquire in CDCl₃ or DMSO-d₆. Expect characteristic signals for the indole ring protons, the ethylamine chain, and the substituted benzyl group.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: To identify key functional groups.
-
Expected Peaks: N-H stretch (indole and secondary amine), aromatic C-H stretches, C=C stretches (aromatic), and C-Cl stretch.
-
In Vitro Pharmacological Evaluation
The primary hypothesis is that this compound may act as a ligand for serotonin receptors. A systematic screening cascade is essential to determine its binding profile and functional activity.[5][7][9]
Protocol: Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of the test compound for a panel of relevant G-protein coupled receptors (GPCRs), with an initial focus on serotonin receptors.
Procedure:
-
Receptor Source: Use commercially available cell membranes from cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
Radioligand: Select a high-affinity radiolabeled antagonist or agonist for each receptor target (e.g., [³H]ketanserin for 5-HT2A).
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors as required).
-
Competition Assay:
-
Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For each concentration, include a tube for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., 10 µM mianserin for 5-HT2A).
-
-
Incubation: Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Termination & Measurement: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Protocol: Functional Assays (Example: 5-HT2A Calcium Flux Assay)
Objective: To determine if the compound acts as an agonist or antagonist at the 5-HT2A receptor, which couples to the Gq pathway and mobilizes intracellular calcium.[5]
Procedure:
-
Cell Line: Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cell Plating: Plate the cells in a 96-well or 384-well microplate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Agonist Mode:
-
Add varying concentrations of the test compound to the wells.
-
Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates calcium mobilization.
-
Include a known 5-HT2A agonist (e.g., serotonin) as a positive control.
-
Analyze the data by plotting the change in fluorescence against the log concentration of the compound to determine the EC₅₀ and Eₘₐₓ values.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound for a set period (e.g., 15-30 minutes).
-
Add a fixed concentration of a known agonist (e.g., serotonin at its EC₈₀) to all wells.
-
Measure the fluorescence response. A decrease in the agonist-induced signal indicates antagonism.
-
Analyze the data by plotting the percentage inhibition against the log concentration of the test compound to determine the IC₅₀.
-
In Vivo Behavioral Evaluation
Should in vitro data suggest significant activity at a receptor known to mediate behavioral effects (e.g., 5-HT2A), a tiered in vivo evaluation in rodent models is warranted.[6][10][11] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol: Head-Twitch Response (HTR) in Mice
Objective: To assess the potential 5-HT2A receptor agonist-induced psychedelic-like activity. The HTR in mice is a well-validated behavioral proxy for psychedelic potential in humans.[10][12]
Procedure:
-
Animals: Use male C57BL/6J mice. Allow them to acclimate to the facility for at least one week before testing.
-
Habituation: Place individual mice in clear observation chambers (e.g., cylindrical Plexiglas jars) for 30 minutes to allow for habituation to the novel environment.
-
Dosing: Administer the test compound via intraperitoneal (i.p.) injection at various doses determined from preliminary studies. Include a vehicle control group and a positive control group (e.g., DOI or psilocybin).
-
Observation: Immediately after injection, return the mice to their observation chambers. Record the number of head twitches for 30-60 minutes. A head twitch is a rapid, spasmodic rotational movement of the head that is distinct from grooming or head weaving.[10]
-
Data Analysis: Compare the mean number of head twitches in the drug-treated groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A significant, dose-dependent increase in HTR is indicative of 5-HT2A agonism.
-
Validation (Optional): To confirm that the effect is mediated by 5-HT2A receptors, a separate cohort of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin) before administration of the test compound. A blockade of the HTR would confirm the mechanism of action.
| Parameter | Description | Rationale |
| Animal Model | Male C57BL/6J Mice | Standard inbred strain for behavioral neuroscience. |
| Dose Route | Intraperitoneal (i.p.) | Provides rapid systemic distribution. |
| Primary Endpoint | Number of head twitches | Specific and quantifiable behavior linked to 5-HT2A agonism.[12] |
| Positive Control | DOI, Psilocybin | Validates the assay and provides a benchmark for potency. |
| Negative Control | Vehicle (e.g., Saline, 5% DMSO) | Controls for effects of the injection and vehicle solution. |
Conclusion and Future Directions
This document outlines a foundational, integrated approach to the preliminary scientific investigation of this compound. By following these protocols for synthesis, characterization, and multi-tiered pharmacological evaluation, researchers can systematically build a comprehensive profile of this novel compound. The data generated will be crucial for determining its mechanism of action, receptor selectivity, and potential for psychoactivity. Positive findings, particularly in the in vivo assays, would justify more advanced studies, such as investigations into its effects on cognition, mood, and neuroplasticity, further elucidating its potential as a tool for neuroscience research or as a lead compound for therapeutic development.[13]
References
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Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
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Walsh Medical Media. (2017). Biomedical Significance of Tryptamine: A Review. [Link]
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Blossom Analysis. (2012). Animal models of serotonergic psychedelics. [Link]
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Simonetti, G., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 683. [Link]
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Hanks, J. B., & Gonzalez-Maeso, J. (2013). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 4(1), 33-43. [Link]
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Spanagel, R. (2017). Animal models of addiction. Dialogues in Clinical Neuroscience, 19(3), 247-258. [Link]
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Jefsen, M., et al. (2023). Animal Behavior in Psychedelic Research. Pharmacology Biochemistry and Behavior, 229, 173591. [Link]
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Stanford University. Animal Model of Substance Abuse Behavior. [Link]
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Stępnicki, P., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [Link]
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Klyushnichenko, V. E., et al. (2016). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of Receptors and Signal Transduction, 36(5), 475-483. [Link]
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Pupo, A. S., et al. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 199, 106997. [Link]
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"experimental design for studying N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine effects"
An In-Depth Guide to the Preclinical Characterization of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
Introduction: Deconstructing a Novel Psychoactive Scaffold
The compound this compound presents a compelling molecular architecture for neuropharmacological investigation. Its structure is a hybrid of two well-established pharmacophores: the indolethylamine (tryptamine) backbone, which is the core of endogenous serotonin and classic psychedelics like psilocin, and an N-benzyl substitution, a modification known to dramatically increase potency at specific serotonin receptors.[1][2] Specifically, N-benzylphenethylamines such as 25I-NBOH are potent and selective agonists for the serotonin 2A receptor (5-HT₂ₐR).[2][3]
This structural analysis leads to a primary, testable hypothesis: This compound is a potent 5-HT₂ₐ receptor agonist with potential psychedelic-like activity.
This document provides a comprehensive experimental framework designed to rigorously test this hypothesis. It outlines a phased approach, from initial in vitro target validation to in vivo behavioral and safety profiling. The protocols herein are designed for researchers in pharmacology and drug development, providing not just the methodology, but the scientific rationale underpinning each experimental choice.
Phase 1: In Vitro Target Profile - Affinity, Potency, and Functional Selectivity
The initial phase of characterization aims to answer fundamental questions: Does the compound bind to the hypothesized target? If so, with what affinity? Does this binding translate into a functional cellular response? And is this interaction selective?
Receptor Affinity Profiling via Radioligand Binding Assays
Expertise & Experience: Before assessing function, we must first confirm and quantify the physical interaction between the compound and its putative targets. A broad binding panel is crucial for early assessment of both potency at the primary target and selectivity against off-target receptors, which could predict potential side effects.
Protocol 1: 5-HT₂ₐ Receptor Competition Binding Assay
-
Cell Culture: Use HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Membrane Preparation: Homogenize cells in a buffered solution and centrifuge to isolate the cell membrane fraction containing the receptors.
-
Assay Setup: In a 96-well plate, combine receptor membranes, a known concentration of a high-affinity radioligand (e.g., [³H]-ketanserin), and serial dilutions of the test compound, this compound.
-
Incubation: Incubate at room temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration that inhibits 50% of specific binding), from which the inhibition constant (Kᵢ) is calculated.
-
Self-Validation (Controls):
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-Specific Binding: Radioligand + membranes + a high concentration of a known 5-HT₂ₐ antagonist (e.g., spiperone) to saturate all receptors.
-
Vehicle Control: The solvent used for the test compound.
-
Data Presentation: Receptor Binding Affinity (Kᵢ)
| Receptor Target | Radioligand | Kᵢ of Test Compound (nM) |
| 5-HT₂ₐ | [³H]-ketanserin | Experimental Value |
| 5-HT₂C | [³H]-mesulergine | Experimental Value |
| 5-HT₁ₐ | [³H]-8-OH-DPAT | Experimental Value |
| Dopamine D₂ | [³H]-spiperone | Experimental Value |
| Adrenergic α₁ | [³H]-prazosin | Experimental Value |
A lower Kᵢ value indicates higher binding affinity. A selectivity index can be calculated by dividing the Kᵢ for off-targets by the Kᵢ for 5-HT₂ₐ.
Functional Characterization: G-Protein Signaling
Expertise & Experience: The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[4] Agonist binding triggers a cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and subsequent release of intracellular calcium (Ca²+).[4][5][6] Measuring these downstream signals is the gold standard for confirming agonism and quantifying its potency (EC₅₀) and efficacy (Eₘₐₓ).
Diagram: Canonical 5-HT₂ₐ Receptor Signaling Pathway
Caption: Canonical Gq/11 signaling cascade activated by 5-HT₂ₐR agonists.
Protocol 2: Inositol Monophosphate (IP₁) Accumulation Assay
-
Cell Culture: Use CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Assay Preparation: Plate cells in a 96-well plate. The day of the assay, replace the medium with a stimulation buffer containing LiCl (to inhibit IP₁ degradation) and allow cells to equilibrate.
-
Compound Addition: Add serial dilutions of the test compound or a reference agonist (e.g., serotonin).
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and detect accumulated IP₁ using a competitive immunoassay kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.
-
Data Analysis: Plot the assay signal against compound concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is typically expressed relative to a full agonist like serotonin.
-
Self-Validation (Controls):
-
Basal: Cells with buffer only.
-
Positive Control: A maximal concentration of a known full agonist (e.g., 5-HT).
-
Antagonist Mode: Pre-incubate cells with a known antagonist (e.g., ketanserin) before adding the test compound to confirm the effect is 5-HT₂ₐR-mediated.
-
Investigating Biased Agonism: β-Arrestin Recruitment
Expertise & Experience: The concept of "biased agonism" or "functional selectivity" posits that a ligand can stabilize receptor conformations that preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin).[7] For 5-HT₂ₐR, Gq signaling is linked to psychedelic effects, while the role of β-arrestin is less clear but may relate to receptor desensitization and other cellular events.[7] Characterizing this profile is critical for developing next-generation therapeutics with potentially fine-tuned effects.
Diagram: Concept of 5-HT₂ₐR Biased Agonism
Caption: Ligands can act as balanced or biased agonists at the 5-HT₂ₐR.
Protocol 3: β-Arrestin Recruitment Assay
-
Assay System: Utilize a commercially available assay system, such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher), which uses enzyme complementation. Cells are engineered to express the 5-HT₂ₐ receptor fused to one enzyme fragment and β-arrestin fused to the complementing fragment.
-
Cell Plating & Starvation: Plate the engineered cells and typically starve them of serum overnight to reduce basal signaling.
-
Compound Addition: Add serial dilutions of the test compound.
-
Incubation: Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the substrate for the complemented enzyme and measure the resulting chemiluminescent signal.
-
Data Analysis: Calculate EC₅₀ and Eₘₐₓ values as described for the G-protein assay. A "bias factor" can be calculated by comparing the relative potency and efficacy of the test compound in the Gq and β-arrestin assays to a balanced reference agonist.
Phase 2: In Vivo Pharmacodynamics - Assessing Behavioral Correlates
This phase aims to translate the in vitro molecular activity into a physiological and behavioral response in a living system. Rodent models are indispensable for this step.
The Head-Twitch Response (HTR): A Proxy for Psychedelic Activity
Expertise & Experience: The head-twitch response (HTR) in mice is a rapid, involuntary head shake that is a well-validated behavioral proxy for 5-HT₂ₐR-mediated psychedelic effects in humans.[8][9] Its high predictive validity makes it the primary in vivo screen for compounds of this class; substances that are psychedelic in humans reliably induce HTR, while non-psychedelic 5-HT₂ₐR agonists do not.[9][10]
Protocol 4: Mouse Head-Twitch Response (HTR) Assay
-
Animals: Use male C57BL/6J mice. Acclimate them to the testing environment.
-
Dosing: Administer the test compound via an appropriate route (e.g., intraperitoneal, subcutaneous). A dose-response study should be planned, including a vehicle control group.
-
Observation: Place each mouse individually into a clean observation chamber (e.g., a clear Plexiglas cylinder).
-
Quantification: Record the number of head twitches over a defined period (e.g., 30-60 minutes), starting shortly after dosing. A trained observer, blind to the treatment conditions, should perform the scoring. Automated systems using magnetometers or video tracking can also be used.
-
Confirmation of Mechanism: To confirm the HTR is 5-HT₂ₐR-mediated, a separate cohort of animals should be pre-treated with a selective 5-HT₂ₐR antagonist (e.g., M100907) before administration of the test compound. A significant reduction in HTR counts confirms the mechanism of action.
-
Data Analysis: Analyze the data using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.
Data Presentation: Dose-Response of Head-Twitch Behavior
| Dose (mg/kg) | Mean HTR Count (± SEM) |
| Vehicle | Experimental Value |
| 0.1 | Experimental Value |
| 0.3 | Experimental Value |
| 1.0 | Experimental Value |
| 3.0 | Experimental Value |
Advanced Behavioral Models
Expertise & Experience: While HTR is a robust primary screen, a more nuanced behavioral profile can be built using other assays that probe different domains like locomotion, anxiety, and sensorimotor gating.[10][11]
-
Locomotor Activity (Open Field Test): Assesses whether the compound is sedative, stimulatory, or has complex effects on exploratory behavior.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: Measures sensorimotor gating, a process often disrupted by psychedelics and in certain psychiatric conditions.
-
Drug Discrimination: A highly specific test where animals are trained to recognize the subjective internal state produced by a known psychedelic (e.g., LSD) and can then be tested with the novel compound to see if it generalizes, indicating a similar subjective experience.
Diagram: Tiered In Vivo Experimental Workflow
Caption: A logical workflow for the in vivo characterization of the test compound.
Phase 3: Investigating Drug Disposition and Safety
Expertise & Experience: A compound's therapeutic potential is inextricably linked to its pharmacokinetic (PK) profile and its safety margin. Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology is essential for any compound intended for further development.[12][13][14] Novel psychoactive substances require thorough non-clinical testing to address potential risks.[12][15]
In Vitro and In Vivo Pharmacokinetics
Protocol 5: Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To estimate the rate of metabolism by key drug-metabolizing enzymes (cytochromes P450).
-
Procedure: Incubate the test compound at a low concentration (e.g., 1 µM) with pooled HLM and an NADPH-regenerating system to initiate the metabolic reaction.
-
Sampling: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 min).
-
Analysis: Quench the reaction and analyze the concentration of the remaining parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Plot the natural log of the percent remaining compound versus time to determine the intrinsic clearance and in vitro half-life.
Protocol 6: Rodent Pharmacokinetic Study
-
Objective: To determine key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) in a living organism.
-
Procedure: Administer a single dose of the compound to rats or mice.
-
Sampling: Collect sparse blood samples from different animals at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) post-dosing.
-
Analysis: Process blood to plasma and quantify the compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate the key parameters. This data is vital for correlating drug exposure with the observed behavioral effects (PK/PD modeling).
Preliminary Toxicological Assessment
Protocol 7: Cytotoxicity Assay
-
Objective: To assess the compound's general toxicity to cells.
-
Procedure: Incubate cultured cells (e.g., HepG2 human liver cells, SH-SY5Y neuronal cells) with increasing concentrations of the test compound for 24-48 hours.
-
Analysis: Measure cell viability using a standard method like the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the CC₅₀ (concentration that reduces cell viability by 50%).
Protocol 8: Acute Systemic Toxicity in Rodents
-
Objective: To determine the maximum tolerated dose (MTD) and observe for overt signs of toxicity.
-
Procedure: Administer escalating single doses of the compound to small groups of mice.
-
Observation: Closely monitor the animals for a set period (e.g., 7-14 days) for any adverse clinical signs, changes in body weight, or mortality.
-
Analysis: Identify the highest dose that does not produce significant toxicity. This information is crucial for establishing a safety margin and for dose selection in future, more extensive studies.
Conclusion
This structured experimental guide provides a robust pathway for the comprehensive characterization of this compound. By systematically progressing from molecular interactions (in vitro) to behavioral outcomes and safety assessments (in vivo), researchers can generate a high-quality data package. This integrated dataset will definitively establish the compound's mechanism of action, functional profile, behavioral effects, and preliminary safety, thereby providing the critical foundation needed to determine its potential as a research tool or a candidate for therapeutic development.
References
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Wikipedia. 5-HT₂ₐ receptor. [Link]
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Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
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García-Cárceles, J., et al. (2015). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Serotonin, IntechOpen. [Link]
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Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]
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Jefsen, M., et al. (2023). Animal Behavior in Psychedelic Research. Pharmacology, Biochemistry and Behavior, 223, 173516. [Link]
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González-Maeso, J., & Rais, I. (2018). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 9(10), 2425-2435. [Link]
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González-Maeso, J., et al. (2007). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Journal of Neurochemistry, 100(3), 579-589. [Link]
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González-Maeso, J., & Rais, I. (2018). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience. [Link]
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Bionity.com. 5-HT2A receptor. [Link]
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Jefsen, M., et al. (2023). Animal Behavior in Psychedelic Research. ScienceDirect. [Link]
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Wikipedia. 25I-NBOH. [Link]
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Heal, D. J., et al. (2023). Experimental strategies to discover and develop the next generation of psychedelics and entactogens as medicines. Neuropharmacology, 225, 109375. [Link]
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MDPI. Special Issue : Pharmaco-Toxicological Effects of Novel Psychoactive Substances. [Link]
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Arantes, L. C., et al. (2017). Chemical structures of 2C-I and 25I-NBOH. ResearchGate. [Link]
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Meyer, M. R. (2016). New psychoactive substances: an overview on recent publications on their toxicodynamics and toxicokinetics. Archives of Toxicology, 90(10), 2421-2444. [Link]
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DEA Diversion Control Division. 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. [Link]
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Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
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Webster, C. G., et al. (2024). Behavioural Investigations of Psilocybin in Animals 1962-2021: A Scoping Review. bioRxiv. [Link]
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DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
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Schifano, F., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Brain Sciences, 11(5), 579. [Link]
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Application Notes and Protocols for the Synthesis of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine Derivatives for SAR Studies
Introduction: The Therapeutic Potential of the N-Benzyl Tryptamine Scaffold
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of biologically active natural products and synthetic drugs.[1][2] The tryptamine framework, an indole ring coupled to an ethylamine side chain, is the backbone for numerous neurotransmitters, most notably serotonin (5-hydroxytryptamine), and serves as a versatile template for drug design.[3][4] By chemically modifying the terminal amine of the tryptamine scaffold, researchers can generate extensive libraries of compounds with diverse pharmacological profiles.
This guide focuses on a specific class of these modifications: the N-benzyl tryptamines, with a particular emphasis on the synthesis and structure-activity relationship (SAR) studies of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine and its derivatives. N-benzylation of tryptamines has been shown to significantly enhance affinity and modulate activity at various receptors, particularly the serotonin 5-HT₂ receptor subtypes (5-HT₂A and 5-HT₂C).[5][6] These receptors are critical targets for treating a range of neuropsychiatric disorders. The introduction of a 2-chlorobenzyl group is of particular interest as the position and electronic nature of substituents on the benzyl ring can dramatically influence receptor binding and functional activity.[7][8]
These application notes provide a comprehensive overview of the synthetic strategy, detailed experimental protocols, and foundational SAR insights for researchers in drug discovery and development.
Synthetic Strategy: Reductive Amination as the Method of Choice
The most efficient and widely adopted method for synthesizing N-substituted tryptamines is reductive amination.[9] This one-pot reaction involves the condensation of a primary amine (tryptamine) with an aldehyde (2-chlorobenzaldehyde) to form an intermediate imine (or its protonated form, the iminium ion), which is then immediately reduced by a selective hydride reagent present in the reaction mixture to yield the desired secondary amine.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Selectivity: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its remarkable selectivity. It is a mild reducing agent that readily reduces iminium ions but is significantly slower to react with aldehydes or ketones.[10][11] This chemoselectivity allows for a one-pot procedure where the reducing agent can be present from the start, without significant consumption by the starting aldehyde. The steric bulk and electron-withdrawing acetate groups on the borohydride attenuate its reactivity compared to reagents like sodium borohydride (NaBH₄).[9][10]
-
Safety and Compatibility: Unlike the historically used sodium cyanoborohydride (NaBH₃CN), STAB does not release toxic cyanide gas, making it a safer alternative.[9][12] It performs optimally in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) and is tolerant of the mild acidity that can catalyze imine formation.[1][10]
-
-
Solvent Selection: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Reaction Control:
-
The reaction is typically run at room temperature, which is sufficient for both imine formation and reduction. The one-pot nature of the direct reductive amination simplifies the experimental setup and often leads to high yields.[9]
-
Experimental Workflow and Protocols
The synthesis of this compound derivatives follows a logical and straightforward workflow, from the initial reaction to the final characterization.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the parent compound in this series.
Materials:
-
Tryptamine (1.0 eq)
-
2-Chlorobenzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under ambient atmosphere, add tryptamine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration relative to tryptamine).
-
Addition of Aldehyde: Add 2-chlorobenzaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Note: The addition may cause slight effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting tryptamine spot is consumed (typically 4-12 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography
The crude product is purified to isolate the desired this compound.
Materials:
-
Silica gel (60-120 mesh)
-
Crude product from Protocol 1
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent the amine from streaking on the acidic silica)
-
Chromatography column, flasks for fraction collection, TLC plates
Procedure:
-
Column Packing: Prepare a silica gel column using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the silica onto the top of the packed column.
-
Elution: Elute the column with the solvent system. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The addition of a small amount of triethylamine to the eluent is crucial to deactivate the silica gel and ensure good peak shape for the amine product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product (identified by a single spot on the TLC plate) and concentrate the solvent in vacuo to yield the purified this compound as an oil or solid.
Protocol 3: Characterization
The identity and purity of the final compound should be confirmed using standard spectroscopic methods.
-
¹H and ¹³C NMR: To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify key functional groups.[14]
Expected spectral features for this compound would include signals corresponding to the indole ring protons, the ethylamine chain, the 2-chlorobenzyl group, and a characteristic N-H stretch in the IR spectrum.
Structure-Activity Relationship (SAR) Studies: Key Insights
The synthesis of a library of derivatives, by varying the substituents on the benzyl ring, allows for the systematic exploration of the structure-activity relationship. The primary biological targets for this class of compounds are often the serotonin 5-HT₂ receptors.[5][8]
General SAR Trends for N-Benzyl Tryptamines at 5-HT₂ Receptors:
Based on extensive studies of related N-benzyl tryptamines and phenethylamines, several key SAR trends have been established:[3][7][8]
-
Positional Effects of Benzyl Substituents:
-
Ortho and Meta Positions: Substitution at the ortho or meta position of the N-benzyl ring generally enhances or maintains high affinity for 5-HT₂ receptors compared to the unsubstituted N-benzyl analogue.[7][8] The 2-position appears particularly favorable for potent functional activity.[7]
-
Para Position: Substitution at the para position often leads to a reduction in affinity.[7][8]
-
-
Nature of the Substituent:
-
Lipophilicity: In general, the introduction of larger, lipophilic groups on the benzyl ring tends to improve binding affinity.[7]
-
Electronic Effects: The electronic nature of the substituent (electron-donating vs. electron-withdrawing) plays a crucial role. Halogen substituents, such as the chloro group in the title compound, are common in bioactive molecules and can influence binding through various interactions.
-
Hydrogen Bonding: Substituents capable of acting as hydrogen bond acceptors (e.g., a methoxy group) at the ortho position can significantly enhance agonist activity, possibly through interaction with specific residues in the receptor binding pocket.[7]
-
-
Affinity vs. Functional Activity:
-
It is critical to note that there is often no direct correlation between binding affinity (how strongly a compound binds) and functional activity (whether it acts as an agonist, antagonist, or partial agonist, and its potency).[7][8] A compound with high affinity may be a weak partial agonist or even an antagonist. Therefore, both binding assays and functional assays (e.g., calcium mobilization) are necessary for a complete SAR profile.[7]
-
Data Presentation: A Template for SAR Analysis
To systematically evaluate new derivatives, quantitative data should be summarized in a clear, tabular format. This allows for direct comparison of how structural modifications impact biological activity.
| Compound ID | R-Group on Benzyl Ring | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of 5-HT) |
| 1 | 2-Cl (Title Compound) | 5-HT₂A | Experimental Value | Experimental Value | Experimental Value |
| 5-HT₂C | Experimental Value | Experimental Value | Experimental Value | ||
| 2 | 3-Cl | 5-HT₂A | Experimental Value | Experimental Value | Experimental Value |
| 5-HT₂C | Experimental Value | Experimental Value | Experimental Value | ||
| 3 | 4-Cl | 5-HT₂A | Experimental Value | Experimental Value | Experimental Value |
| 5-HT₂C | Experimental Value | Experimental Value | Experimental Value | ||
| 4 | 2-MeO | 5-HT₂A | Experimental Value | Experimental Value | Experimental Value |
| 5-HT₂C | Experimental Value | Experimental Value | Experimental Value | ||
| ... | ... | ... | ... | ... | ... |
This table serves as a template. Researchers should populate it with their experimentally determined data to build a robust SAR model.
Conclusion
The synthesis of this compound derivatives via reductive amination with sodium triacetoxyborohydride is an efficient, safe, and reliable method for generating compound libraries for SAR studies. The protocols and insights provided herein offer a solid foundation for researchers aiming to explore this pharmacologically rich chemical space. By systematically modifying the N-benzyl substituent and evaluating the resulting derivatives in both binding and functional assays, drug development professionals can uncover novel ligands with tailored activity profiles for therapeutic targets such as the 5-HT₂ receptors.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1194-1205. [Link]
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Halberstadt, A. L., & Geyer, M. A. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1194–1205. [Link]
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Somers, T. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
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Toro-Sazo, M., Brea, J., Loza, M. I., Gárate-Salazar, F., Cassels, B. K., & Echeverría, J. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE, 14(1), e0209804. [Link]
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Magid, A. F. A. (2025). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ResearchGate. [Link]
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McCorvy, J. D., Wacker, D., Wang, S., Agegnehu, B., Liu, J., Lansu, K., ... & Roth, B. L. (2012). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular pharmacology, 82(2), 277-289. [Link]
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Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]
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Toro-Sazo, M., Brea, J., Loza, M. I., Gárate-Salazar, F., Cassels, B. K., & Echeverría, J. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PubMed. [Link]
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Kim, Y., & Cheong, J. H. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 27(6), 557. [Link]
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Le-Criox, M. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]
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Ibba, C., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 661. [Link]
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Adediran, O. S., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc. [Link]
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Mpelkas, T., et al. (2016). Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. South African Journal of Chemistry, 69, 194-201. [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
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Fisher Scientific. (n.d.). This compound, TRC. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
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Tietze, D., et al. (2013). Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors. ResearchGate. [Link]
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National Institutes of Health. (n.d.). (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. [Link]
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ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. [Link]
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Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS chemical neuroscience, 5(3), 243-249. [Link]
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Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1599-1612. [Link]
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Suvorov, N. N., et al. (2008). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). ResearchGate. [Link]
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Brandt, S., et al. (n.d.). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. LJMU Research Online. [Link]
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Chemiolis. (2024, March 29). Making Tryptamines for Enlightenment [Video]. YouTube. [Link]
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Adediran, O. S., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]
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Application Notes and Protocols for the Cellular Characterization of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
Abstract
N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine is an indole-ethylamine derivative whose specific biological target and mechanism of action are not yet defined in publicly accessible scientific literature. This presents a significant challenge for researchers aiming to utilize it in cell-based assays. This document provides a comprehensive guide not for a specific, pre-determined assay, but rather a strategic workflow for the initial characterization, target identification, and mechanistic study of this novel compound. As a Senior Application Scientist, this guide is structured to empower researchers, scientists, and drug development professionals with the foundational and advanced cell-based methodologies required to elucidate the compound's biological function. We will proceed from fundamental physicochemical characterization to broad-spectrum screening and finally to specific target validation assays, explaining the causality behind each experimental choice.
Phase 1: Foundational Physicochemical Characterization
Before initiating any cell-based assays, it is imperative to establish the fundamental properties of the compound. This ensures that experimental results are reproducible and correctly interpreted. The integrity of your cellular assays is entirely dependent on the quality and behavior of the compound in the assay medium.
Purity and Identity Confirmation
The first step is to confirm the identity and purity of the this compound sample. Contaminants can lead to off-target effects and confounding results.
-
Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Rationale: HPLC separates the compound from any potential impurities, while MS confirms the molecular weight of the parent compound, verifying its identity. A purity level of >98% is recommended for cell-based screening.
Solubility Assessment
The compound's solubility dictates how it can be prepared for dosing in cell culture. Poor solubility can lead to precipitation, reducing the effective concentration and causing physical stress to cells.
-
Protocol: Kinetic Solubility in DMSO and Culture Medium
-
Prepare a high-concentration stock solution, typically 10-20 mM, in 100% dimethyl sulfoxide (DMSO).
-
Serially dilute this stock solution in cell culture medium (e.g., DMEM with 10% FBS) to the highest desired final concentration. Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically ≤0.5%).
-
Incubate the solutions under standard cell culture conditions (37°C, 5% CO₂) for a period relevant to your planned experiments (e.g., 2-24 hours).
-
Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.[1]
-
Stability in Cell Culture Medium
Compounds can degrade in the complex environment of cell culture medium. It is crucial to determine if the compound remains intact over the course of the experiment.
-
Protocol: Media Stability Assessment
-
Spike the compound into complete cell culture medium at a relevant concentration (e.g., 1 µM and 10 µM).
-
Incubate the medium under standard cell culture conditions (37°C, 5% CO₂).
-
Take aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analyze the concentration of the parent compound in each aliquot using LC-MS/MS. A decrease of >15% over the experimental timeframe may indicate instability.[2]
-
Phase 2: Initial Biological Assessment - Cytotoxicity Profiling
The first biological experiment should be a general assessment of cytotoxicity. This establishes the concentration range at which the compound affects cell viability, providing a critical window for subsequent functional assays. It helps distinguish between specific biological effects and general toxicity.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]
-
Materials:
-
Cells of interest (e.g., HeLa, HEK293, A549)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Data Presentation: Sample Cytotoxicity Data
| Concentration (µM) | % Viability (vs. Control) |
| 0.01 | 99.8 |
| 0.1 | 98.5 |
| 1 | 95.2 |
| 5 | 80.1 |
| 10 | 52.3 |
| 25 | 15.6 |
| 50 | 5.1 |
| 100 | 2.3 |
Phase 3: Broad-Spectrum Screening for Target Class Identification
With a non-toxic concentration range established, the next logical step is to narrow down the potential biological targets. Given the indole-ethylamine scaffold, plausible targets could include G-protein coupled receptors (GPCRs), kinases, ion channels, or transporters. A cost-effective approach is to use commercial pharmacological profiling services.
-
Rationale: These services perform binding or functional assays against a large, diverse panel of known biological targets. This provides an unbiased, data-driven approach to generate initial hypotheses about the compound's mechanism of action.[6][7][8][9]
-
Workflow:
-
Select a suitable screening panel (e.g., Eurofins SafetyScreen44 or SAFETYscan47, which cover a wide range of common off-target liabilities).[6]
-
Submit the compound for screening at one or two concentrations (e.g., 1 µM and 10 µM).
-
Analyze the results, looking for significant inhibition or activation (>50%) of any targets in the panel.
-
Workflow for characterization of a novel bioactive compound.
Phase 4: Target Validation and Mechanistic Assays
The results from the broad-spectrum screen will generate hypotheses. For instance, the compound might show significant activity against a specific GPCR or protein kinase. The next phase involves validating this interaction and exploring the downstream cellular consequences. Below are example protocols for these two common target classes.
Example A: Investigating a Putative GPCR Target
If the screening data suggests interaction with a Gs, Gi, or Gq-coupled receptor, functional assays measuring second messenger levels are the logical next step.
Signaling Pathway Overview: GPCR Activation GPCRs, upon ligand binding, activate intracellular G-proteins. Gs proteins stimulate adenylyl cyclase to produce cAMP, Gi proteins inhibit it, and Gq proteins activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[10][11]
Simplified Gq-coupled GPCR signaling pathway.
Protocol: No-Wash Calcium Mobilization Assay This assay is ideal for detecting the activation of Gq-coupled receptors.[12][13][14]
-
Materials:
-
Host cell line expressing the target GPCR (e.g., CHO-K1 or HEK293)
-
Black, clear-bottom 96- or 384-well plates
-
Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5 Assay Kit)
-
Probenecid (anion transport inhibitor, often required for dye retention)
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)
-
-
Step-by-Step Procedure:
-
Cell Plating: Seed cells into the microplate and incubate overnight to form a confluent monolayer.
-
Dye Loading: Prepare the calcium dye solution according to the manufacturer's instructions, often including probenecid. Remove the culture medium from the cells and add the dye solution.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for dye loading and de-esterification.
-
Compound Preparation: Prepare a separate "source" plate with serial dilutions of the test compound at 5x the final desired concentration.
-
Measurement: Place both the cell plate and the source plate into the kinetic plate reader. Program the instrument to add the compound from the source plate to the cell plate and immediately begin reading fluorescence (e.g., excitation at 485 nm, emission at 525 nm) every second for 2-3 minutes.
-
Data Analysis: The agonist activity is measured as the increase in fluorescence over baseline. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (the concentration that elicits 50% of the maximal response).
-
Example B: Investigating a Putative Protein Kinase Target
If the screening data suggests interaction with a protein kinase, it is crucial to determine if the compound directly inhibits the enzyme's activity and if this inhibition translates to a cellular effect on the relevant signaling pathway.
Signaling Pathway Overview: Kinase Cascade Kinases act in cascades, where one kinase phosphorylates and activates another, leading to the phosphorylation of a final effector protein that mediates a cellular response.[15]
Generic kinase signaling cascade showing inhibition.
Protocol: Western Blot for Downstream Target Phosphorylation This cell-based assay validates if the compound inhibits the target kinase inside the cell by measuring the phosphorylation of a known downstream substrate.[15][16][17][18]
-
Materials:
-
Cell line known to have an active signaling pathway involving the target kinase
-
6-well or 10 cm culture dishes
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes
-
Primary antibodies: one for the phosphorylated substrate (e.g., anti-phospho-ERK) and one for the total substrate (e.g., anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent and imaging system
-
-
Step-by-Step Procedure:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treatment: Pre-treat the cells with various concentrations of the compound (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor like EGF) for a short period (e.g., 10-15 minutes) to induce phosphorylation of the target substrate.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, denature by boiling in sample buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk in TBST). Incubate overnight at 4°C with the primary antibody against the phosphorylated protein.
-
Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using an ECL reagent.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of antibodies and reprobed with the primary antibody against the total (non-phosphorylated) protein.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates cellular target engagement and inhibition by the compound.
-
Conclusion
The biological activity of this compound is currently uncharacterized. Therefore, a systematic, multi-phased approach is required to elucidate its function. By first ensuring compound integrity and determining a viable concentration window, researchers can confidently proceed to broad-spectrum screening to generate data-driven hypotheses. Subsequent validation using specific, targeted cell-based assays, such as the calcium flux, cAMP, or Western blotting protocols detailed herein, will be essential to confirm the molecular target and unravel the compound's mechanism of action. This structured workflow provides a robust framework for transforming a novel chemical entity into a well-characterized tool for biological research and drug discovery.
References
Please note that the following list includes references for general methodologies as the specific compound's activity is uncharacterized.
-
cAMP assays in GPCR drug discovery. PubMed.[Link]
-
Target Identification and Validation (Small Molecules). UCL.[Link]
-
Cell Based Assays | Biomarker & Phenotypic Profiling. Domainex.[Link]
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Affinity-based target identification for bioactive small molecules. RSC Publishing.[Link]
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cAMP Assay. Creative Bioarray.[Link]
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Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.[Link]
-
cAMP Accumulation Assay. Creative BioMart.[Link]
-
Small-molecule Target and Pathway Identification. Broad Institute.[Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.[Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.[Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.[Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]
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Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray.[Link]
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Novel bioactive natural products from bacteria via bioprospecting, genome mining and metabolic engineering. PMC - NIH.[Link]
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Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH.[Link]
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Ca2+ Mobilization Assay. Creative Bioarray.[Link]
-
Quality over quantity: drug discovery automation in 2026. Drug Target Review.[Link]
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In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.[Link]
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A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC.[Link]
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Targeting bioactive compounds in natural extracts - Development of a comprehensive workflow combining chemical and biological data. ResearchGate.[Link]
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Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery.[Link]
-
Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery.[Link]
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How Does a Biochemical Kinase Assay Work? BellBrook Labs.[Link]
-
In vitro kinase assay. Protocols.io.[Link]
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Calcium Flux Assay Protocol. ResearchGate.[Link]
-
Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling. ICE Bioscience.[Link]
-
How to know the stability of drugs and reagents in the cell culture media? ResearchGate.[Link]
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In vitro assay for cyclin-dependent kinase activity in yeast. CORE.[Link]
-
DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. Drug Target Review.[Link]
-
Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments.[Link]
-
A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. NIH.[Link]
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General workflow of the experimental steps needed to the design of novel bioactive molecular platforms starting from the identification of natural products. ResearchGate.[Link]
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Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River Laboratories.[Link]
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Stability and Solubility Studies. Crystal Pharmatech Co., Ltd..[Link]
-
SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Eurofins Discovery.[Link]
-
Solubility & Stability Screen. Hampton Research.[Link]
-
Broad‐Spectrum Profiling of Drug Safety via Learning Complex Network. PMC - NIH.[Link]
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Application Note & Protocol: High-Purity Isolation of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine using Flash Chromatography
Abstract
This comprehensive guide details a robust flash chromatographic method for the purification of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine, a key intermediate in synthetic organic chemistry and drug discovery. The protocol is designed to address common challenges associated with the purification of indole-containing compounds, such as tailing and potential on-column degradation. By explaining the scientific rationale behind each step, this document provides a framework for adapting the method to similar molecules. The self-validating nature of the protocol, coupled with authoritative citations, ensures a reliable and reproducible purification process.
Introduction: The Purification Challenge
This compound is a tryptamine derivative with significant potential in medicinal chemistry. Its synthesis, often via reductive amination of tryptamine with 2-chlorobenzaldehyde, can result in a mixture of the desired product, unreacted starting materials, and by-products such as the corresponding imine. The inherent basicity of the secondary amine and the unique electronic properties of the indole ring necessitate a carefully designed purification strategy to achieve high purity, which is critical for subsequent synthetic steps and biological screening.
The primary challenge in the chromatography of such compounds lies in managing the interactions between the basic amine and the acidic silanol groups present on standard silica gel stationary phases. This can lead to peak tailing, reduced resolution, and in some cases, irreversible adsorption. This guide presents a method that mitigates these issues through the use of an amine-modified mobile phase.
Physicochemical Properties & Chromatographic Considerations
A successful purification strategy is built upon a solid understanding of the target molecule's properties.
| Property | Estimated Value/Characteristic | Implication for Chromatography |
| Molecular Weight | 284.78 g/mol | Influences diffusion and elution characteristics. |
| Polarity | Moderately polar | Suitable for normal-phase chromatography. |
| Basicity (pKa) | ~9-10 (estimated for the secondary amine) | Potential for strong interaction with silica; requires a basic modifier in the mobile phase. |
| UV Absorbance | ~280 nm (due to the indole ring) | Allows for straightforward detection using a UV-Vis detector. |
The presence of the basic secondary amine is the most critical factor influencing the chromatographic behavior of this compound on silica gel. The lone pair of electrons on the nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to the aforementioned purification challenges. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase. This modifier competitively binds to the active silanol sites, effectively "masking" them from the target compound and resulting in improved peak shape and recovery.
Experimental Workflow: From Crude Mixture to Pure Compound
The overall purification process is a systematic workflow designed to ensure efficiency and high purity.
Application Notes & Protocols for N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
Version: 1.0
Introduction and Scope
These application notes provide a comprehensive guide for the safe handling, storage, and use of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine, a research chemical belonging to the substituted tryptamine family. The structural similarity to other tryptamines and benzylamines necessitates careful adherence to established laboratory safety protocols to minimize risks and ensure the compound's integrity for research purposes.[1][2][3] This document is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are based on established best practices for handling analogous chemical structures and are designed to ensure both user safety and experimental reproducibility.
Compound Profile and Inferred Properties
This compound is a derivative of tryptamine, featuring a 2-chlorobenzyl group attached to the terminal amine. While specific experimental data for this compound is not widely available, its properties can be inferred from its structural components: the tryptamine core and the chlorobenzyl moiety.
| Property | Inferred Characteristic | Rationale & References |
| Physical State | Likely a crystalline solid at room temperature. | Tryptamine and its simple derivatives are often crystalline powders.[4] |
| Solubility | Expected to be soluble in organic solvents like ethanol and acetone, with low solubility in water. | Tryptamine itself is soluble in ethanol and acetone but has negligible water solubility.[4] |
| Stability | Prone to oxidation, particularly in the presence of light, air, and moisture. | The indole ring in tryptamines is susceptible to oxidation.[5][6] |
| Reactivity | The amine group can react exothermically with acids. May be incompatible with strong oxidizing agents, isocyanates, and acid halides. | Based on the general reactivity of amines.[3] |
| Toxicity | Potential for psychoactive effects and physiological toxicity. May cause skin, eye, and respiratory irritation. | Tryptamine derivatives are known to be serotonergic hallucinogens.[2] Chlorobenzylamines can be severe irritants.[3] |
Hazard Identification and Safety Precautions
Given the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance. All personnel must be trained in general chemical safety and be familiar with the contents of this guide and any available Safety Data Sheets (SDS) for analogous compounds.[7][8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[7][9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and changed immediately if contaminated.[10]
-
Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.[10]
-
Respiratory Protection: For handling powders outside of a certified chemical fume hood, a respirator with an appropriate particulate filter is necessary to avoid inhalation.[10]
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7][10]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[10]
Long-Term Storage Protocol
The primary objective of the storage protocol is to prevent degradation, which can compromise experimental results. Tryptamines are known to be sensitive to environmental factors.[5][11][12]
Optimal Storage Conditions
For long-term stability, the following conditions are recommended:
-
Temperature: Store in a freezer at -20°C.[12] For shorter periods, refrigeration at 2-8°C is acceptable.[4][11]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[5] The use of oxygen absorbers within the storage container is also a viable strategy.[5][11]
-
Moisture: The compound must be kept dry. Store in an airtight container with a desiccant, such as silica gel.[5][6][11]
-
Light: Protect from light by using an amber glass vial or by wrapping the container in aluminum foil.[11]
Step-by-Step Storage Procedure
-
Aliquotting: Upon receipt, if the entire quantity will not be used at once, aliquot the compound into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to air and moisture.
-
Container Preparation: Place the aliquoted compound in an amber glass vial with a PTFE-lined cap.
-
Inerting: If available, flush the vial with an inert gas before sealing.
-
Secondary Containment: Place the primary vial inside a larger, airtight container along with a desiccant pack and an oxygen absorber.[5][11]
-
Labeling: Clearly label the container with the compound name, date of receipt, and any hazard warnings.
-
Freezing: Place the secondary container in a designated and locked freezer.[12]
Retrieval from Cold Storage
To prevent condensation from forming on the compound, which can lead to degradation, follow this critical step:
-
Remove the secondary container from the freezer or refrigerator.
-
Allow the entire container to equilibrate to room temperature before opening.[5][12] This may take 30-60 minutes.
-
Once at room temperature, the primary vial can be opened in a controlled environment (e.g., a fume hood).
Experimental Workflow: Preparation of Stock Solutions
Due to the instability of tryptamines in solution, it is advisable to prepare solutions fresh for each experiment.[11] If a stock solution must be stored, it should be for a very short duration and under optimal conditions.
Materials
-
This compound powder
-
Anhydrous solvent (e.g., DMSO, ethanol)
-
Calibrated analytical balance
-
Amber glass volumetric flasks or vials
-
Pipettes and pipette tips
-
Vortex mixer
Protocol
-
Pre-Weighing: In a chemical fume hood, allow the vial of the compound to reach room temperature before opening.
-
Weighing: Using an analytical balance, carefully weigh the desired amount of the compound into a tared amber glass vial.
-
Solvent Addition: Add the appropriate volume of the chosen anhydrous solvent to the vial to achieve the desired concentration.
-
Dissolution: Cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath may be necessary for some solvents, but avoid excessive heat.
-
Storage of Stock Solution (if necessary): If immediate use is not possible, store the stock solution in a tightly sealed amber vial at -20°C. It is recommended to use such solutions within 24-48 hours, as degradation in solution is significantly faster than in solid form.[11]
Spill and Waste Management
Spill Response
-
Minor Spills (Solid):
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Gently cover the spill with a chemical absorbent or sand. Avoid raising dust.
-
Carefully sweep the absorbed material into a designated waste container.[13]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Minor Spills (Liquid):
Waste Disposal
All waste containing this compound, including contaminated labware and absorbents, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7] Do not dispose of this chemical down the drain.
Visualization of Workflows
Long-Term Storage Workflow
Caption: Workflow for optimal long-term storage.
Safe Handling and PPE Logic
Caption: Logic for required safety controls.
References
-
Reddit User Discussion on Tryptamine Storage. (2019). r/Psychonaut. [Link]
-
Reddit User Discussion on Storing 4-substituted Tryptamines. (2020). r/researchchemicals. [Link]
-
User Discussion on Tryptamine Solubility and Stability. (2021). Bluelight.org. [Link]
-
User Discussion on Long-Term Tryptamine Storage. (2016). Bluelight.org. [Link]
-
Thor Specialities (UK) LTD. (2019). Safety Data Sheet for ACTICIDE LT 2. [Link]
-
Johnson, M. W., Richards, W. A., & Griffiths, R. R. (2008). Human Hallucinogen Research: Guidelines for Safety. Journal of Psychopharmacology, 22(6), 603–620. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for N-(3-Chlorobenzyl)ethanamine. [Link]
-
National Center for Biotechnology Information. (2017). (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1183–1186. [Link]
-
Tittarelli, R., Mannocchi, G., & Pantano, F. (2015). Recreational Use, Analysis and Toxicity of Tryptamines. Current Neuropharmacology, 13(1), 26–46. [Link]
-
Wikipedia. Dimethyltryptamine. [Link]
-
Palaniselvam, T., El-Saden, S., & Kandasamy, S. (2021). Interaction of psychedelic tryptamine derivatives with a lipid bilayer. RSC Advances, 11(52), 32968–32979. [Link]
-
Dinis-Oliveira, R. J. (2017). The hallucinogenic world of tryptamines: an updated review. Archives of Toxicology, 91(12), 3291–3315. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Chlorobenzylamine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tryptamine | 61-54-1 [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. bluelight.org [bluelight.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. reddit.com [reddit.com]
- 12. bluelight.org [bluelight.org]
- 13. leap.epa.ie [leap.epa.ie]
Troubleshooting & Optimization
Technical Support Center: N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine Synthesis
Welcome to the technical support guide for the synthesis of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, which typically proceeds via reductive amination. Here, we address common challenges, provide evidence-based solutions, and explain the chemical principles behind our recommendations to help you optimize your reaction yield and purity.
The synthesis involves the condensation of tryptamine with 2-chlorobenzaldehyde to form a transient Schiff base (iminium ion), which is then reduced in situ to the desired secondary amine. While seemingly straightforward, this reaction is susceptible to several competing pathways and conditions that can significantly impact its success.
Recommended Core Protocol: One-Pot Reductive Amination
This protocol is a validated starting point designed to maximize yield by promoting selective iminium ion reduction.
Experimental Protocol
Materials:
-
Tryptamine (1.0 equiv)
-
2-Chlorobenzaldehyde (1.0-1.1 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.2-1.5 equiv)
-
Methanol (Anhydrous)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve tryptamine (1.0 equiv) and 2-chlorobenzaldehyde (1.05 equiv) in anhydrous methanol.
-
Stir the solution at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add glacial acetic acid to adjust the solution to a pH of approximately 5-6. This can be monitored using pH paper (moistened with distilled water) held above the reaction mixture's headspace or by withdrawing a small aliquot.
-
In a separate container, dissolve sodium cyanoborohydride (1.3 equiv) in a minimal amount of methanol.
-
Add the NaBH₃CN solution dropwise to the reaction mixture, maintaining the temperature at 0°C. Vigorous gas evolution may be observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is basic (~8-9).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel.[1][2]
Troubleshooting Guide & FAQs
Here we address the most common issues encountered during the synthesis.
Q1: My reaction yield is very low. What are the most common causes?
Answer: Low yield is the most frequent complaint and typically stems from one or more of the following issues: suboptimal pH, formation of side products, or reagent quality.
-
Incorrect pH Control: The pH is the most critical parameter in this reaction. The formation of the iminium ion from tryptamine and 2-chlorobenzaldehyde is most efficient under mildly acidic conditions (pH 4-5).[3] If the pH is too high (basic), imine formation is slow. If the pH is too low (strongly acidic), the starting tryptamine will be protonated and rendered non-nucleophilic, halting the reaction. Furthermore, strong acid can degrade the indole ring.
-
Side Product Formation: The primary competing reaction is the Pictet-Spengler reaction, which forms a tetrahydro-β-carboline (THBC) byproduct.[4][5] This pathway is also acid-catalyzed and can become dominant if conditions are not carefully controlled. Another significant side product is 2-chlorobenzyl alcohol, formed from the reduction of the starting aldehyde.
-
Reagent Quality:
-
Reducing Agent: Sodium cyanoborohydride is hygroscopic. Old or improperly stored reagent may have reduced activity, leading to an incomplete reaction.
-
Aldehyde: 2-chlorobenzaldehyde can oxidize over time to 2-chlorobenzoic acid. Ensure its purity before use.
-
-
Stoichiometry: Using an insufficient amount of the reducing agent will naturally lead to incomplete conversion. An excess of the aldehyde can lead to more side products and purification difficulties.
Q2: I'm seeing a significant amount of 2-chlorobenzyl alcohol in my crude product. How can I prevent this?
Answer: The formation of 2-chlorobenzyl alcohol indicates that your reducing agent is reducing the starting aldehyde before it can form the imine with tryptamine. This is a problem of selectivity.
-
Choice of Reducing Agent: This issue is most common when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[6][7] Sodium cyanoborohydride (NaBH₃CN) is specifically used for reductive aminations because it is a milder agent that is much more reactive towards the protonated iminium ion than it is towards the neutral aldehyde at a pH of 5-6.[8][9]
-
Reaction Conditions: If you must use NaBH₄, a two-step procedure is necessary. First, form the imine by stirring the tryptamine and aldehyde together in a solvent like methanol for an hour, then cool the reaction and add the NaBH₄.[1]
-
Alternative Reagent: Sodium triacetoxyborohydride (STAB) is an excellent, safer alternative to NaBH₃CN.[1][6] It is also highly selective for iminium ions and does not require careful pH control, though it is sensitive to water.
Q3: My analysis shows an unexpected byproduct, possibly a tetrahydro-β-carboline (THBC). How does this form and how can I minimize it?
Answer: The formation of a tetrahydro-β-carboline (THBC) is a classic side reaction of tryptamines with aldehydes, known as the Pictet-Spengler reaction.[4][5] It is an intramolecular cyclization that is also acid-catalyzed.
To minimize THBC formation:
-
Strict pH Control: Avoid overly acidic conditions. Do not let the pH drop below 4. The ideal range of 5-6 for reductive amination is a compromise to allow for sufficient imine formation while minimizing the Pictet-Spengler reaction.
-
Temperature: Keep the reaction temperature low (0°C to room temperature). Higher temperatures can accelerate the cyclization.
-
Order of Addition: Add the reducing agent promptly after the initial imine formation period. Allowing the tryptamine and aldehyde to sit together for extended periods under acidic conditions without a reducing agent present will favor the Pictet-Spengler pathway.
Q4: Are there alternatives to sodium cyanoborohydride (NaBH₃CN) due to its toxicity?
Answer: Yes. The high toxicity of NaBH₃CN and the risk of generating hydrogen cyanide (HCN) gas under strongly acidic conditions are significant safety concerns.[8] The most common and effective alternative is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) .
STAB is a mild and highly selective reducing agent that is particularly effective for a wide range of substrates.[1][10] It is not water-stable and is typically used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[6] It offers the advantage of not requiring precise pH control, making the procedure more robust.
Q5: What is the best way to purify the final product?
Answer: The crude product will likely contain unreacted starting material, the desired product, and various side products. Flash column chromatography on silica gel is the most effective method for purification.[2][11]
-
Mobile Phase: A gradient system of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. Often, a small amount of a basic modifier like triethylamine (~1%) is added to the mobile phase to prevent the amine product from streaking on the acidic silica gel.
-
Alternative Methods: If chromatography is not an option, purification can sometimes be achieved through repeated recrystallizations from a suitable solvent system (e.g., hexane/ethyl acetate mixtures) or by acid-base extraction to separate the basic amine product from neutral impurities.[12]
Data Summary & Visualizations
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Feature | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (STAB) | Sodium Borohydride (NaBH₄) |
| Selectivity | High for iminium ions vs. aldehydes[3] | Very high for iminium ions[1][10] | Low; reduces aldehydes and ketones rapidly[6] |
| Optimal pH | 4-6 (mildly acidic)[3] | Not strictly required, often neutral | 7-9 (neutral to basic) |
| Common Solvents | Methanol, Ethanol[1] | Dichloromethane (DCM), THF, DCE[6] | Methanol, Ethanol |
| Procedure | One-pot is standard[8] | One-pot is standard | Two-step (pre-form imine) recommended[1] |
| Pros | Well-established, effective | High selectivity, safer, no pH control needed | Inexpensive, readily available |
| Cons | Highly toxic (cyanide source)[9][13] | Water-sensitive, more expensive | Lacks selectivity, can reduce aldehyde |
Diagrams
Caption: One-pot reductive amination workflow.
Caption: Competing reaction pathways in the synthesis.
References
- Vertex AI Search. (n.d.).
- ACS Publications. (2025).
- Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.
- Benchchem. (n.d.).
- National Institutes of Health (NIH). (2025).
- National Institutes of Health (NIH). (n.d.). (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine.
- Google Patents. (n.d.). Process of purifying tryptamine com-.
- ResearchGate. (2010).
- PubMed. (n.d.).
- The Hive. (n.d.). Dimethyltryptamine, Hive Tryptamine Chemistry.
- Organic Syntheses. (n.d.). Procedure.
- XMB. (2013). Reductive amination without Pictet Spengler: Lilienthal's method?.
- Organic Chemistry Portal. (n.d.).
- Fisher Scientific. (n.d.). This compound, TRC.
- PubMed Central (PMC). (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells.
- The Royal Society of Chemistry. (2013).
- The Hive. (n.d.). KrZ DMT syntheses experience.
- International Union of Crystallography. (n.d.). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors.
- ResearchGate. (2012). What are the difficulties associated with reductive amination?
- Master Organic Chemistry. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium cyanoborohydride [organic-chemistry.org]
- 9. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.iucr.org [journals.iucr.org]
- 12. KrZ DMT syntheses experience , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing N-Alkylation of 2-(1H-indol-3-yl)ethanamine (Tryptamine)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the N-alkylation of 2-(1H-indol-3-yl)ethanamine, commonly known as tryptamine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. We will address common experimental challenges, provide in-depth explanations for reaction outcomes, and offer robust, field-proven protocols to enhance the efficiency, selectivity, and reproducibility of your work.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the N-alkylation of tryptamine. Each issue is presented in a question-and-answer format, detailing the probable causes and offering targeted solutions.
Question 1: Why is my reaction showing low to no conversion of the starting tryptamine?
Plausible Causes:
-
Insufficiently Reactive Alkylating Agent: The electrophilicity of your alkylating agent may be too low. For alkyl halides, the reactivity order is I > Br > Cl. Sulfonates (tosylates, mesylates) are also highly effective leaving groups.
-
Improper Base Selection or Stoichiometry: The chosen base may be too weak to deprotonate the ammonium salt formed in situ, effectively quenching the reaction. Alternatively, using insufficient base will lead to the neutralization of the starting amine, halting its nucleophilic attack.[1]
-
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature, resulting in a sluggish or stalled reaction.
-
Poor Solvent Choice: The solvent may not adequately dissolve the reactants, particularly the base, preventing a homogenous reaction environment.
Recommended Solutions:
-
Enhance Alkylating Agent Reactivity: If using an alkyl chloride or bromide, consider switching to the corresponding iodide. This can be done by preparing it separately or by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture to facilitate an in situ Finkelstein reaction.
-
Optimize Base and Solvent System: Use a base that is strong enough to neutralize the generated acid but not so strong that it deprotonates the indole N-H, unless that is the desired outcome. Potassium carbonate (K₂CO₃) is often a good starting point due to its moderate strength and solubility in polar aprotic solvents like acetonitrile or DMF.[1] Ensure at least two equivalents of base are used to neutralize the acid byproduct and free the amine.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor for potential side product formation at higher temperatures.
-
Improve Solubility: If using an inorganic base like K₂CO₃, select a solvent that promotes its solubility, such as DMF or acetonitrile. For reactions in less polar solvents like THF, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be employed to shuttle the base into the organic phase.[2]
Question 2: My product mixture contains mono-, di-, and even quaternary alkylated tryptamines. How can I improve selectivity for mono-alkylation?
Plausible Causes:
-
Increased Nucleophilicity of Products: The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine. This makes it a better nucleophile, leading to a second alkylation event that is competitive with, or even faster than, the first. This cascade continues, leading to tertiary and quaternary products.[3][4]
-
Excess Alkylating Agent: Using a significant excess of the alkylating agent will invariably drive the reaction towards multiple alkylations.
Recommended Solutions:
-
Control Stoichiometry: Use a large excess of the starting tryptamine relative to the alkylating agent (e.g., a 3:1 to 5:1 molar ratio).[5] This statistically favors the alkylating agent reacting with the more abundant primary amine. The unreacted tryptamine can be removed during workup and purification.
-
Use a Bulky Alkylating Agent: If the desired alkyl group is sterically demanding, this will disfavor the second alkylation on the more hindered secondary amine.
-
Employ a Protective Group Strategy:
-
Step 1: Protection: Protect the primary amine with a group like tosyl (Ts) or Boc (tert-butyloxycarbonyl).
-
Step 2: Alkylation: Alkylate the protected sulfonamide or carbamate. Since there is only one N-H proton, only mono-alkylation can occur.
-
Step 3: Deprotection: Remove the protecting group to yield the pure, mono-alkylated secondary amine. This method offers excellent control but adds steps to the synthesis.[6]
-
-
Consider Reductive Amination: Reacting tryptamine with one equivalent of an aldehyde or ketone to form an imine/enamine, followed by reduction (e.g., with NaBH₄ or NaBH₃CN), is an excellent method for controlled mono-alkylation.[7][8]
Question 3: I am observing significant alkylation on the indole nitrogen (N-1 position). How can I direct alkylation to the side-chain amine?
Plausible Causes:
-
Use of a Strong Base: Strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or LDA will deprotonate the indole N-H (pKa ≈ 17), which is more acidic than the side-chain ammonium proton (pKa ≈ 10). This generates a highly nucleophilic indole anion that readily attacks the alkylating agent.[3][9]
-
Reaction Conditions Favoring N-1 Deprotonation: Phase-transfer catalysis conditions with concentrated aqueous NaOH can also lead to significant indole N-alkylation.[9]
Recommended Solutions:
-
Avoid Strong Bases: For side-chain alkylation, use moderately weak inorganic bases like K₂CO₃, Cs₂CO₃, or NaHCO₃, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These are not strong enough to deprotonate the indole ring efficiently.
-
Protect the Side-Chain Amine First: If N-1 alkylation is the desired first step, you can protect the side-chain amine (e.g., as a phthalimide or Boc-carbamate), then perform the N-1 alkylation using a strong base, followed by deprotection of the side chain.[9]
-
Control Reaction Temperature: Indole N-alkylation is often more favorable at higher temperatures. Running the reaction at room temperature or below may favor side-chain alkylation.
Question 4: My reaction is clean, but purification is difficult. How can I effectively isolate my N-alkylated tryptamine?
Plausible Causes:
-
Similar Polarity of Products: If multiple alkylation products are present, their similar polarities can make separation by column chromatography challenging.
-
Base and Salt Contamination: Residual inorganic base or salts formed during the reaction can complicate purification.
-
Product is an Oil: Many N-alkylated tryptamines are oils and are difficult to crystallize.
Recommended Solutions:
-
Acid-Base Extraction: Perform a liquid-liquid extraction to separate the amine products from neutral or acidic impurities.
-
Dissolve the crude mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1 M HCl). The amine products will be protonated and move to the aqueous layer, while unreacted alkylating agent and non-basic impurities remain in the organic layer.
-
Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to a pH > 10.
-
Extract the free amine back into an organic solvent.
-
Wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate.
-
-
Salt Formation for Crystallization: If the freebase is an oil, convert it to a salt (e.g., hydrochloride, fumarate, or tartrate). These salts are often crystalline solids that can be easily purified by recrystallization.
-
Carbon Dioxide Purification: A specialized technique involves bubbling CO₂ gas through a solution of the crude tryptamine in a suitable solvent like methylene chloride.[10] This forms the tryptamine salt of N-tryptamino carboxylic acid, which often precipitates in high purity and can be decomposed back to the pure tryptamine by gentle heating.[10]
-
Optimized Chromatography: If chromatography is necessary, use a gradient elution and consider different solvent systems (e.g., adding a small amount of triethylamine to the mobile phase to prevent tailing of amines on silica gel).
Frequently Asked Questions (FAQs)
What are the main strategies for N-alkylation of tryptamine, and what are their pros and cons?
There are three primary strategies, each with distinct advantages and disadvantages.
| Method | Description | Pros | Cons |
| Direct Alkylation with Alkyl Halides | Tryptamine is reacted with an alkyl halide (R-X) in the presence of a base. | Simple, one-step procedure. Wide variety of alkyl halides are commercially available. | Prone to over-alkylation (di- and quaternization).[1][3][4] Potential for competing N-1 indole alkylation.[9] |
| "Borrowing Hydrogen" / Alkylation with Alcohols | Tryptamine is reacted with an alcohol in the presence of a transition metal catalyst (e.g., Iridium or Ruthenium).[5][11] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination. | Uses alcohols, which are often cheaper and less toxic than alkyl halides. Generates water as the only byproduct (green chemistry). High atom economy. | Requires a specialized metal catalyst which can be expensive and requires inert atmosphere techniques. May require higher temperatures. |
| Reductive Amination | Tryptamine is reacted with an aldehyde or ketone to form an imine, which is then reduced in the same pot by a reducing agent like NaBH₃CN or NaBH(OAc)₃. | Excellent control over the degree of alkylation (primarily mono-alkylation).[7] Milder reaction conditions. Tolerates a wide range of functional groups. | Requires availability of the corresponding aldehyde or ketone. Reducing agents can be toxic (e.g., cyanoborohydride). |
How do I select the right base for direct alkylation?
The choice of base is critical for controlling selectivity between the side-chain amine and the indole nitrogen.
| Base | Type | pKa (Conjugate Acid) | Common Solvents | Use Case & Comments |
| Potassium Carbonate (K₂CO₃) | Inorganic | ~10.3 | Acetonitrile, DMF | Workhorse base. Good for selective side-chain alkylation.[1] Sufficiently strong to neutralize HBr/HCl byproduct without significantly deprotonating the indole N-H. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | ~10.3 | Acetonitrile, DMF, THF | More soluble in organic solvents than K₂CO₃, can lead to faster reaction rates. Often used for challenging alkylations. |
| Sodium Bicarbonate (NaHCO₃) | Inorganic | ~10.3 (for H₂CO₃) | Acetonitrile, DMF | A weaker base, useful when dealing with very sensitive substrates to minimize side reactions. May result in slower reactions. |
| Triethylamine (TEA) | Organic | ~10.7 | DCM, THF, Acetonitrile | Soluble in most organic solvents. Acts as both a base and a solvent. Can be difficult to remove under vacuum. |
| Sodium Hydride (NaH) | Strong Base | ~36 (for H₂) | THF, DMF | Avoid for side-chain alkylation. Will deprotonate the indole N-H, leading to N-1 alkylation.[9] |
How does solvent choice impact the reaction?
The solvent plays a crucial role in reactant solubility, reaction rate, and sometimes even selectivity.
-
Polar Aprotic Solvents (DMF, Acetonitrile, DMSO): These are generally the best choice for reactions involving inorganic bases (like K₂CO₃) and polar starting materials. They effectively solvate the metal cations, increasing the reactivity of the base and accelerating Sₙ2 reactions.
-
Ethereal Solvents (THF, Diethyl Ether): These are less polar and are poor solvents for inorganic salts. Reactions in these solvents may be slow unless a phase-transfer catalyst is used. They are common choices for reactions involving organometallic reagents or strong bases like NaH.
-
Chlorinated Solvents (DCM, Chloroform): Useful for their inertness and ability to dissolve a wide range of organic compounds. Often used with organic bases like triethylamine.
-
Protic Solvents (Ethanol, Water): Generally avoided for direct alkylation with alkyl halides as they can compete as nucleophiles. However, they are the solvents of choice for many reductive amination procedures and "borrowing hydrogen" catalysis.[12]
Experimental Protocols
Protocol 1: General Procedure for N,N-Dimethylation via Direct Alkylation
This protocol is a representative example and may require optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(1H-indol-3-yl)ethanamine (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1 M concentration of tryptamine).
-
Reagent Addition: Add methyl iodide (CH₃I, 2.5 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue using the acid-base extraction procedure described in the troubleshooting section, followed by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for N-Mono-alkylation via Reductive Amination
-
Setup: To a round-bottom flask with a magnetic stir bar, dissolve 2-(1H-indol-3-yl)ethanamine (1.0 eq) in methanol (or another suitable solvent like 1,2-dichloroethane).
-
Imine Formation: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution. If the reaction is slow, a catalytic amount of acetic acid can be added. Stir at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the mixture in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-16 hours. Monitor by TLC or LC-MS until the imine intermediate is consumed.
-
Workup: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Perform an acid-base extraction as described previously.
-
Purification: The crude product can be purified by column chromatography or by crystallization of a suitable salt.
Visualizations
Key Reaction Pathways in Tryptamine Alkylation
Caption: A standard workflow for synthesis and purification.
Troubleshooting Flowchart: Low Product Yield
Caption: A logical decision tree for troubleshooting low-yield reactions.
References
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation? [Online] Available at: [Link]
-
ResearchGate. (2025). N-Alkylation of Phenethylamine and Tryptamine. [Online] Available at: [Link]
-
de Silva, S. O., & Snieckus, V. (1978). Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Canadian Journal of Chemistry, 56(12), 1621-1628. Available at: [Link]
- Joly, R., & Bucourt, R. (1960). U.S. Patent No. 2,943,093. Washington, DC: U.S. Patent and Trademark Office.
-
Righi, M., et al. (2012). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry, 77(15), 6648-6655. Available at: [Link]
-
Righi, M., et al. (2012). Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles. PubMed. Available at: [Link]
-
Corpet, M., et al. (2018). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 24(72), 19194-19198. Available at: [Link]
-
The Hive. (2004). Tryptamines by direct alkylation of indoles? [Online] Available at: [Link]
-
The Hive. (2000). Breath of Hoax? / PTC tryptamine alkylation on the test bench. [Online] Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. [Online] Available at: [Link]
-
Righi, M., et al. (2012). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry. Available at: [Link]
-
Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis, 2(8), 374-383. Available at: [Link]
-
Sciencemadness.org. (2011). Synthesis N,N-Dimethyl tryptamine. [Online] Available at: [Link]
-
Horner, J., & Skinner, W. A. (1955). A General Method for Selective N-Methylation of Substituted Tryptamines. Canadian Journal of Chemistry, 33(2), 317-320. Available at: [Link]
-
Szára, S., et al. (1964). Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of Medicinal Chemistry, 7(6), 779-784. Available at: [Link]
-
Zhang, X., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]
-
Michelet, V., et al. (2008). N-Alkylation of phenethylamine and tryptamine. PubMed. Available at: [Link]
-
B. P. H. Ventures. (2010). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications. Available at: [Link]
-
Sciencemadness.org. (2014). dialkylation of tryptamine with MeI and CsCO3. [Online] Available at: [Link]
-
Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
Kundu, S., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616. Available at: [Link]
-
Brandt, S. D., et al. (2009). Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(19), 3141-3151. Available at: [Link]
Sources
- 1. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breath of Hoax? / PTC tryptamine alkylation on the test bench , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 4. Sciencemadness Discussion Board - Synthesis N,N-Dimethyl tryptamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
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- 7. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. N-Alkylation of phenethylamine and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
Technical Support Center: Solubility Enhancement for N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound, and why is it likely to be poorly soluble in aqueous media?
-
Hydrophobicity: The indole and chlorobenzyl groups are large, aromatic, and non-polar. These structural features contribute significantly to the molecule's hydrophobicity (water-repelling nature), which is the primary reason for its poor aqueous solubility. Indole derivatives are well-known for their potential as therapeutic agents but often face limitations in clinical use due to poor solubility and bioavailability.[1][2][3]
-
Basicity: The ethanamine side chain contains a secondary amine, which is a weak base. This is a critical feature for solubility enhancement. In an acidic environment (i.e., at a pH below its pKa), this amine group can become protonated (gain a hydrogen ion), forming a positively charged ammonium salt. This salt form is significantly more polar and, therefore, more soluble in water. The solubility of compounds with basic anions often increases as the pH of the solution is decreased.[4][5][6]
Based on these features, the compound is predicted to be a hydrophobic, weakly basic molecule, classifying it as a poorly soluble compound that requires formulation strategies for effective use in aqueous-based biological assays.[7][8]
Q2: I need to prepare a high-concentration stock solution. What is the recommended starting solvent?
A2: For creating a primary, high-concentration stock solution, an aprotic polar organic solvent is the best choice.
Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for this purpose.[9] It is highly effective at dissolving a wide range of hydrophobic organic compounds.
Rationale: The goal of a stock solution is to dissolve the compound at a concentration much higher than the final working concentration in your assay (e.g., 10-100 mM).[10][11][12] This allows you to add a very small volume of the stock to your aqueous assay medium, minimizing the final concentration of the organic solvent, which can be toxic to cells.[13][14]
See Protocol 1 for a step-by-step guide to preparing a DMSO stock solution.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium or buffer. What is happening and how can I fix it?
A3: This is a very common issue known as "fall-out" or precipitation upon dilution. It occurs because the compound, which is stable in 100% DMSO, suddenly finds itself in a predominantly aqueous environment where its solubility is extremely low. The DMSO concentration is no longer high enough to keep it in solution.
To address this, you must employ a formulation strategy to increase the compound's apparent solubility in the final aqueous medium. This is the core challenge this guide will help you solve. The workflow below outlines the systematic approach you should take.
Troubleshooting Workflow for Solubility Enhancement
This decision tree provides a systematic path to improving the solubility of this compound for your biological assays.
Caption: A decision tree for systematically troubleshooting solubility issues.
Strategy 1: pH Adjustment
Q4: How does pH adjustment work for this specific compound?
A4: As established, this compound is a weak base. By preparing the stock solution in a dilute acid, you protonate the secondary amine, creating a salt. This salt form has a much higher intrinsic solubility in water. When this acidic stock is diluted into a larger volume of buffered assay medium (typically at pH ~7.4), the compound may remain in solution. This is a simple and effective first strategy to try.[][16]
Protocol 2: Preparation of an Acidic Stock Solution
-
Reagent Preparation: Prepare a sterile-filtered 50 mM solution of Hydrochloric Acid (HCl).
-
Weighing: Accurately weigh out the required amount of this compound powder to make a 10 mM stock solution.
-
Dissolution: Add the 50 mM HCl solution dropwise to the powder while vortexing or sonicating. Gentle warming (to 37°C) may assist dissolution.
-
Volume Adjustment: Once fully dissolved, bring the solution to the final volume with 50 mM HCl.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store in small aliquots at -20°C or -80°C.
-
Validation: Before use in an assay, perform a dilution test. Dilute the acidic stock to the highest working concentration in your final assay medium. Check for precipitation immediately and after a relevant incubation period (e.g., 24 hours). Crucially, measure the final pH of the medium to ensure the small addition of acidic stock did not significantly alter the physiological pH required for your cells.
Strategy 2: Use of Solubilizing Excipients
If pH adjustment is insufficient or alters your medium's pH unacceptably, the use of pharmaceutical excipients is the next logical step. The most common classes for in vitro assays are cyclodextrins and surfactants.[7][17]
Q5: What are cyclodextrins and surfactants, and how do I choose between them?
A5:
-
Cyclodextrins (CDs): These are cyclic oligosaccharides that form a truncated cone or "donut" shape.[18][] The exterior is hydrophilic (water-loving), while the inner cavity is hydrophobic.[20][21][22] Your hydrophobic compound can become encapsulated within this cavity, forming an "inclusion complex."[20][21] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[18][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with low toxicity in cell-based assays.[18][23]
-
Surfactants: These are amphiphilic molecules, meaning they have a polar (hydrophilic) head and a non-polar (hydrophobic) tail.[24] In water, above a certain concentration (the Critical Micelle Concentration or CMC), surfactant molecules self-assemble into spherical structures called micelles.[25][26] The hydrophobic tails form the core of the micelle, creating a microenvironment where your hydrophobic compound can dissolve. The hydrophilic heads form the outer surface, allowing the micelle to be soluble in the aqueous medium.[25] Non-ionic surfactants like Tween® 80 (Polysorbate 80) are commonly used in biological assays.[17][25]
Table 1: Comparison of Common Solubilizing Excipients
| Excipient Class | Example | Mechanism of Action | Advantages | Disadvantages |
| Cyclodextrins | HP-β-CD | Forms 1:1 inclusion complex, encapsulating the hydrophobic drug.[20][21] | Generally low cytotoxicity, well-defined mechanism, can improve stability.[18][23] | Can sometimes extract cholesterol from cell membranes at high concentrations. |
| Surfactants | Tween® 80 | Forms micelles that encapsulate the hydrophobic drug in their core.[25][26] | High solubilization capacity, widely available. | Can be cytotoxic above the CMC, may interfere with some assays or membrane proteins.[27] |
Recommendation: Start with HP-β-CD due to its generally lower and more predictable biological interference compared to surfactants.[18][23]
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol aims to create a 10 mM stock solution of the compound in a 20% (w/v) HP-β-CD aqueous solution.
-
Reagent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in cell culture-grade water (e.g., 2g of HP-β-CD in a final volume of 10 mL). Warm to ~40-50°C to aid dissolution, then cool to room temperature.
-
Compound Addition: Weigh the amount of this compound needed for a 10 mM final concentration and add it to the 20% HP-β-CD solution.
-
Complexation: Mix vigorously. This step is critical for forming the inclusion complex. Use a vortex mixer for 30-60 minutes or an ultrasonic bath (sonicator) for 15-30 minutes.[27] The solution should become clear.
-
Sterilization & Storage: Filter the final solution through a 0.22 µm syringe filter and store in aliquots at -20°C.
-
Validation: As always, perform a dilution test in your final assay medium to confirm solubility and check for any cellular toxicity induced by the formulation itself (vehicle control).
Protocol 4: Formulation with Tween® 80
This protocol creates a stock solution using a small amount of DMSO and Tween® 80.
-
Initial Dissolution: Prepare a highly concentrated primary stock of your compound in 100% DMSO (e.g., 200 mM).
-
Surfactant Solution: In a separate tube, prepare a 10% (v/v) solution of Tween® 80 in your assay medium or PBS.
-
Formulation: Add the concentrated DMSO stock (from step 1) to the Tween® 80 solution (from step 2) to achieve your desired final stock concentration (e.g., 10 mM). The ratio can be optimized, but a common starting point is a final solution containing 5% DMSO and 1-2% Tween® 80.
-
Mixing: Vortex thoroughly to ensure micelle formation and drug encapsulation.
-
Validation: Test for solubility upon further dilution into the final assay medium. It is critical to run a vehicle control containing the same final concentration of DMSO and Tween® 80 to account for any effects of the surfactants on your biological system.[27]
Best Practices & Final Assay Considerations
Q6: What are the typical concentration limits for solvents and excipients in cell-based assays?
A6: These limits are highly cell-line dependent and must be determined empirically. However, general guidelines exist.
Table 2: General Cytotoxicity Limits for Common Excipients
| Excipient | Typical Final Concentration Limit in Assay | Notes |
| DMSO | < 0.5% (v/v)[14] | Some sensitive cell lines may require < 0.1%. Always test.[13] |
| Ethanol | < 0.5% (v/v) | Often more cytotoxic than DMSO.[13] |
| HP-β-CD | < 1% (w/v) | Generally well-tolerated, but a vehicle control is essential.[23] |
| Tween® 80 | < 0.1% (v/v) | Can cause cell lysis at higher concentrations.[27] |
Q7: Why is a "vehicle control" so important?
A7: A vehicle control is an essential experiment where you treat your cells with the exact same formulation (solvents, excipients, pH adjustments) but without your compound of interest. This allows you to distinguish the biological effects of your compound from any background effects caused by the delivery system itself.[14] For example, if your final assay well contains 0.1% DMSO and 0.5% HP-β-CD, your vehicle control wells must also contain 0.1% DMSO and 0.5% HP-β-CD. Without this control, your data is uninterpretable.
References
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024). Pharma Focus Asia.
- Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2014). Touro Scholar.
- Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly W
- Surfactants and their role in Pharmaceutical Product Development: An Overview. (2019). Indo American Journal of Pharmaceutical Sciences.
- Considerations regarding use of solvents in in vitro cell based assays. (2025).
- Smart Responsive Surfactants in Drug Delivery: Advances and Perspectives. (2025).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Formulation strategies for poorly soluble drugs. (2025).
- A recent overview of surfactant–drug interactions and their importance. (2023). RSC Publishing.
- Considerations regarding use of solvents in in vitro cell based assays. (2012).
- A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. (2024). PubMed.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences.
- pH Adjustment and Co-Solvent Optimiz
- What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? (2015).
- Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (2022). Biochemistry.
- How do we choose a proper concentration for the stock solution? (2020).
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Combined effect of complexation and pH on solubilization. (2003). Journal of Pharmaceutical Sciences.
- pH and solubility. (n.d.). Khan Academy.
- Solubility and pH. (2023). Chemistry LibreTexts.
- Preparing Stock Solutions. PhytoTech Labs.
- How to enhance drug solubility for in vitro assays? (2014).
- NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. (2024). Journal of Population Therapeutics and Clinical Pharmacology.
Sources
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- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine Experiments
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for experiments involving N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles, ensuring the integrity and success of your research.
Table of Contents
Core Synthesis Pathway: Reductive Amination
The most common and direct route to synthesize this compound is via a two-step, one-pot reductive amination. This involves the condensation of tryptamine with 2-chlorobenzaldehyde to form a Schiff base (imine) intermediate, which is subsequently reduced to the desired secondary amine.
Caption: General workflow for the reductive amination synthesis.
This seemingly straightforward process has several critical points where issues can arise, from incomplete reactions to challenging purifications. This guide will address these specific pain points.
Troubleshooting Guide
This section is formatted as a series of common problems, their potential causes, and actionable solutions.
Synthesis & Reaction Monitoring
Problem 1: Low or no product yield; starting materials remain largely unconsumed.
-
Potential Cause A: Inefficient Imine Formation. The initial condensation step is reversible and pH-sensitive. For many reductive aminations, a slightly acidic pH (4-6) is optimal to catalyze imine formation without degrading the starting materials or the product.[1]
-
Solution:
-
pH Adjustment: Add a catalytic amount of acetic acid to your reaction mixture (e.g., 0.1-0.5 equivalents).
-
Azeotropic Water Removal: If using a solvent like toluene, use a Dean-Stark apparatus to remove the water formed during condensation, driving the equilibrium toward the imine.
-
Use of Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms.[1]
-
-
-
Potential Cause B: Inactive Reducing Agent. Sodium borohydride (NaBH₄) and its derivatives can degrade upon improper storage (exposure to moisture).
-
Solution:
-
Test Activity: Before use, test your NaBH₄ by adding a small amount to a simple ketone (like acetone) in methanol. Rapid bubbling and disappearance of the ketone spot on a TLC plate indicate an active reagent.[1]
-
Use Fresh Reagent: Always use a freshly opened bottle of the reducing agent or one that has been stored in a desiccator.
-
Consider an Alternative: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more stable alternative that is often effective for one-pot reductive aminations and can be used in a wider range of solvents.[2]
-
-
-
Potential Cause C: Purity of Starting Materials. Impurities in either the tryptamine or 2-chlorobenzaldehyde can inhibit the reaction. Amines, in particular, can be susceptible to oxidation.[3]
-
Solution: Check the purity of your starting materials by NMR or melting point. Purify if necessary (e.g., recrystallize tryptamine, distill 2-chlorobenzaldehyde).
-
Problem 2: Reaction stalls, leaving a significant amount of imine intermediate in the final crude product.
This is one of the most frequently encountered issues, leading to significant purification challenges.[4][5]
-
Potential Cause A: Insufficient Reducing Agent. The stoichiometry may be inadequate, or the reagent may be consumed by the solvent (e.g., NaBH₄ reacts slowly with methanol).
-
Solution:
-
Increase Stoichiometry: Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.5 eq). Add it portion-wise to maintain a steady rate of reduction.
-
Change Solvent: If using NaBH₄, consider switching from methanol to a less reactive solvent like ethanol or THF, or perform the reduction at a lower temperature (0 °C) to minimize reaction with the solvent.[4]
-
-
-
Potential Cause B: Imine Hydrolysis. If the work-up procedure is delayed or overly aqueous/acidic before reduction is complete, the imine can hydrolyze back to the starting materials.
-
Solution: Ensure the reduction step is complete (monitored by TLC or LC-MS) before proceeding to an aqueous work-up.
-
-
Potential Cause C: Steric Hindrance. The bulky nature of the 2-chlorobenzyl group might slightly hinder the approach of the hydride to the imine carbon.
-
Solution:
-
Increase Reaction Time/Temperature: Allow the reduction to proceed for a longer duration (e.g., overnight) or gently warm the reaction (e.g., to 40 °C) after the initial exothermic reaction subsides.
-
Use a More Powerful Reductant: In difficult cases, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) could be considered, but this requires strictly anhydrous conditions and will also reduce other functional groups. This is generally not necessary for this substrate.
-
-
Caption: Troubleshooting logic for persistent imine impurity.
Work-up & Purification
Problem 3: Difficulty separating the final amine product from the imine impurity.
-
Potential Cause: Similar Polarity. The amine and imine often have very similar Rf values on silica gel, making chromatographic separation tedious and inefficient.[4][6]
-
Solution A: Acid-Base Extraction. This is the most effective method to separate a basic amine from a less basic (or non-basic) imine.
-
After the reaction, quench carefully with water and remove the organic solvent in vacuo.
-
Dissolve the residue in a non-polar organic solvent (e.g., ethyl acetate, DCM).
-
Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The desired amine will be protonated and move to the aqueous layer, while the imine and other non-basic impurities remain in the organic layer.
-
Separate the layers. Wash the organic layer again with fresh 1M HCl.
-
Combine the acidic aqueous layers. Cool in an ice bath and basify with a strong base (e.g., 2M NaOH, solid K₂CO₃) to pH > 11.
-
Extract the now deprotonated (neutral) amine back into an organic solvent (3x with ethyl acetate or DCM).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the purified amine.[5]
-
-
Solution B: Salt Formation (Salting Out). If the amine product is solid, it can often be purified by converting it to its hydrochloride salt.[5]
-
After a preliminary purification, dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in ether, HCl in dioxane) dropwise while stirring.
-
The amine hydrochloride salt should precipitate. The more soluble imine will remain in the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry. The freebase can be recovered by dissolving the salt in water and basifying as described above.
-
-
Problem 4: Product appears as a thick, non-crystalline oil that is difficult to handle.
-
Potential Cause: Residual Solvent or Minor Impurities. Even small amounts of impurities can prevent crystallization.
-
Solution:
-
High-Vacuum Drying: Dry the oil under a high vacuum for several hours to remove all traces of solvent.
-
Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane) to the oil. Stir or sonicate the mixture. This can wash away soluble impurities and often induces crystallization of the product.
-
Convert to a Salt: As mentioned above, converting the amine to its hydrochloride or tartrate salt will almost always yield a stable, crystalline solid that is easier to handle, weigh, and store.
-
-
| Table 1: Typical Reductive Amination Parameters | |
| Parameter | Recommendation |
| Starting Materials | Tryptamine, 2-Chlorobenzaldehyde |
| Solvent | Methanol (MeOH), Dichloromethane (DCM), or 1,2-Dichloroethane (DCE) |
| Catalyst (optional) | Acetic Acid (AcOH), catalytic amount (for two-step) |
| Reducing Agent | NaBH(OAc)₃ (preferred, one-pot) or NaBH₄ (two-step) |
| Stoichiometry | Aldehyde (1.0 eq), Amine (1.0-1.2 eq), Reductant (1.5-2.0 eq) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 24 hours (monitor by TLC/LC-MS) |
Characterization & Stability
Problem 5: NMR spectrum is complex or shows unexpected peaks.
-
Potential Cause A: Presence of Rotamers. N-benzyl groups can exhibit restricted rotation, leading to broadened peaks or even two distinct sets of signals in the NMR spectrum, especially at room temperature.
-
Solution: Acquire the NMR spectrum at an elevated temperature (e.g., 50-80 °C). This will increase the rate of rotation and should cause the broadened or multiple peaks to coalesce into sharp, single signals.
-
-
Potential Cause B: Indole N-H Proton Exchange. The indole N-H proton signal (~8.0 ppm) can be broad and may exchange with residual water in the NMR solvent, sometimes becoming invisible.
-
Solution: Ensure you are using a dry NMR solvent. The peak's identity can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H peak will disappear.
-
-
Potential Cause C: Oxidation/Degradation. Indole-containing compounds can be sensitive to air and light over time, leading to colored impurities.
-
Solution: Use fresh, purified material for characterization. Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and in a freezer for long-term storage.
-
| Table 2: Spectroscopic & Chromatographic Data Comparison | | | :--- | :--- | :--- | :--- | | Compound | TLC Rf (Typical) | ¹H NMR Key Signals (δ ppm) | IR Key Stretches (cm⁻¹) | | Tryptamine | Low | ~2.9-3.1 (t, 4H), ~8.0 (br s, NH) | ~3400 (N-H), ~3300 (N-H) | | 2-Chlorobenzaldehyde | High | ~10.0 (s, CHO), ~7.4-7.9 (m, Ar-H) | ~1700 (C=O) | | Imine Intermediate | Medium-High | ~8.5 (s, N=CH), ~7.2-7.8 (m, Ar-H) | ~1645 (C=N) | | Final Product (Amine) | Medium | ~3.8 (s, CH₂-Ar), ~2.9 (m, 4H), ~7.0-7.6 (m, Ar-H) | ~3400 (indole N-H), ~3300 (sec-amine N-H) | Note: Rf values are highly dependent on the eluent system (e.g., 10% MeOH in DCM).
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a moderately polar solvent system (e.g., 10-20% methanol in dichloromethane or 5-10% triethylamine in ethyl acetate). Stain with potassium permanganate or ninhydrin. You should see the consumption of the starting materials and the appearance of the intermediate imine spot, followed by its conversion to the final, slightly more polar amine product spot. LC-MS provides more definitive tracking of all species.
Q2: My final product is always slightly colored (yellow/brown). Is this normal? How can I get a colorless product? A: Indole derivatives are prone to aerial oxidation, which can produce colored impurities. While a faint color may not indicate significant impurity, a pure compound should be a white or off-white solid. To decolorize, you can try filtering a solution of your product through a small plug of activated carbon or silica gel, followed by recrystallization.[7] Always store the final product under an inert atmosphere and protected from light.
Q3: Can I N-alkylate the indole nitrogen? A: Yes, the indole N-H is weakly acidic and can be deprotonated with a strong base (like NaH) and then alkylated.[8] However, this will fundamentally change the compound's properties and biological activity, as the indole N-H is often a critical hydrogen bond donor for receptor binding.[9]
Q4: What are the main safety precautions for this synthesis? A: 2-chlorobenzaldehyde and 2-chlorobenzylamine are irritants.[10] Sodium borohydride reacts with acid to release flammable hydrogen gas. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct the reaction in a well-ventilated fume hood.
Detailed Experimental Protocols
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add tryptamine (1.0 eq) and 2-chlorobenzaldehyde (1.0 eq).
-
Dissolve the solids in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-12 hours.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via acid-base extraction or column chromatography.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude product from the reaction work-up in ethyl acetate (EtOAc).
-
Transfer to a separatory funnel and extract three times with 1M aqueous HCl.
-
Combine the acidic aqueous layers. The desired amine is now in this layer as its HCl salt.
-
Cool the aqueous layer in an ice bath and slowly add 5M NaOH (or solid K₂CO₃) with stirring until the pH is >11. A precipitate or cloudiness should appear.
-
Extract the basified aqueous layer three times with fresh EtOAc.
-
Combine these final organic layers, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified freebase product.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. US2943093A - Process of purifying tryptamine com- - Google Patents [patents.google.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine - PMC [pmc.ncbi.nlm.nih.gov]
"avoiding side reactions in the synthesis of substituted tryptamines"
A Guide to Troubleshooting and Avoiding Common Side Reactions
Welcome to the Technical Support Center for tryptamine synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of substituted tryptamines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges and side reactions inherent in these complex syntheses. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is giving low yields and a mixture of regioisomers. What are the critical parameters to control?
A1: The Fischer indole synthesis is a powerful method but its success hinges on careful control of the reaction mechanism, which involves hydrazone formation, a[1][1]-sigmatropic rearrangement, and cyclization with ammonia elimination.[1][2][3] Side reactions often stem from incorrect acid catalysis or issues with the rearrangement step.
Common Issues & Solutions:
-
Incorrect Acid Catalyst: The choice and concentration of the acid are critical. Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[4] If the acid is too strong or the temperature too high, it can lead to undesired side reactions or decomposition. Conversely, if the acid is too weak, the key protonation and rearrangement steps will be inefficient.
-
Rearrangement Failures: The key[1][1]-sigmatropic rearrangement requires the formation of an ene-hydrazine intermediate.[2][7] If the arylhydrazine or carbonyl compound is sterically hindered, this rearrangement can be slow or fail to occur, leading to decomposition or alternative pathways.
-
Troubleshooting: For challenging substrates, consider the Buchwald modification, which uses a palladium catalyst to couple aryl bromides and hydrazones, often proceeding under milder conditions.[2]
-
-
Regioisomer Formation: When using unsymmetrical ketones, two different ene-hydrazine intermediates can form, leading to a mixture of indole regioisomers.
-
Troubleshooting: To favor a specific regioisomer, you may need to use a ketone with one α-position blocked or one that is significantly more sterically hindered to direct the tautomerization. Alternatively, synthesizing the desired hydrazone separately before inducing cyclization can provide better control.
-
Q2: In my Speeter-Anthony synthesis, the final reduction step is problematic, yielding significant byproducts. How can I improve the selectivity?
A2: The Speeter-Anthony synthesis is a robust two-step route involving the reaction of an indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride, followed by amidation and reduction.[8] The final reduction of the N,N-disubstituted glyoxalylamide is the most frequent source of trouble.[9]
Common Issues & Solutions:
-
Over-reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes reduce the indole ring itself, particularly if the ring is electron-rich or if the reaction temperature is too high.
-
Troubleshooting: Use a milder reducing agent. Borane complexes like borane-dimethyl sulfide (BMS) or sodium borohydride in the presence of a Lewis acid can be effective alternatives for amide reduction while being less likely to affect the indole core.[10] Maintain strict temperature control, typically running the reaction at 0 °C or below.
-
-
Formation of Alcohol Byproducts: Incomplete reaction or hydrolysis of intermediates can lead to the formation of alcohol byproducts, such as 2-hydroxy-N,N-dialkyltryptamines.[11][12]
-
Troubleshooting: Ensure anhydrous conditions throughout the reaction. Use freshly distilled solvents and flame-dried glassware. A slow, controlled addition of the reducing agent at low temperature can also minimize side reactions.
-
-
Dimerization: Dimerization of the starting indole or intermediates can occur, especially under acidic conditions that might arise during workup.
-
Troubleshooting: Perform the workup under neutral or slightly basic conditions to avoid acid-catalyzed side reactions. A careful aqueous quench followed by extraction is standard.
-
Q3: I am struggling with N-alkylation versus C3-alkylation of the indole ring. How can I control the regioselectivity?
A3: The indole nucleus has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. Controlling alkylation at these positions is a classic challenge in indole chemistry.[13] The outcome is a delicate balance of the base, solvent, and the nature of the electrophile.[4]
Factors Influencing Regioselectivity:
| Factor | Favoring N-Alkylation | Favoring C3-Alkylation | Rationale |
| Base | Strong, non-nucleophilic bases (e.g., NaH, KHMDS) | Weaker bases or metal catalysts | Strong bases deprotonate the N-H, creating a highly nucleophilic indole anion that favors N-attack.[4] |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Non-polar or coordinating solvents | Polar aprotic solvents solvate the counter-ion, leaving the indole anion more reactive for N-alkylation. |
| Counter-ion | Li⁺, Na⁺, K⁺ | Mg²⁺, Al³⁺ | "Harder" cations (like Mg²⁺) coordinate more tightly with the "harder" nitrogen atom, leaving the "softer" C3 position more available for attack by soft electrophiles. |
| Electrophile | Hard electrophiles (e.g., methyl iodide, benzyl bromide) | Soft electrophiles, Michael acceptors | Hard electrophiles react preferentially with the hard nitrogen nucleophile. Modern methods use alcohols with transition metal catalysts for C3-alkylation.[14][15] |
Troubleshooting Protocol for Selective N-Alkylation:
-
Deprotonation: In an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 1.1 eq) in anhydrous DMF at 0 °C.
-
Anion Formation: Slowly add a solution of the N-H indole (1.0 eq) in anhydrous DMF. Allow the mixture to stir for 30-60 minutes at room temperature until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction with water or saturated NH₄Cl solution and proceed with standard extraction.
Q4: My Pictet-Spengler reaction is not proceeding cleanly. What are the common pitfalls?
A4: The Pictet-Spengler reaction is a cyclization of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, forming a tetrahydro-β-carboline.[16][17] The reaction is driven by the formation of an electrophilic iminium ion that is attacked by the electron-rich indole ring.[18]
Common Issues & Solutions:
-
Iminium Ion Formation: The initial condensation to form an imine, and its subsequent protonation to an iminium ion, is crucial. If the aldehyde is sterically hindered or the amine is a poor nucleophile, this step can be slow.
-
Troubleshooting: Ensure the pH is appropriately acidic (typically pH 4-6). If it's too acidic, the amine will be fully protonated and non-nucleophilic. If it's not acidic enough, the iminium ion won't form efficiently. Using a pre-formed imine can sometimes improve results.
-
-
Attack at the Wrong Position: While attack at C2 of the indole is electronically favored, side reactions involving attack at the nitrogen can occur, especially if the nitrogen is unprotected and the conditions are harsh.
-
Troubleshooting: Protecting the indole nitrogen with a group like Boc or Ts can prevent N-cyclization, although this is not always necessary for tryptamine itself.
-
-
N-Acyliminium Ion Variant: For less reactive systems, the N-acyliminium Pictet-Spengler reaction is a powerful alternative. Acylating the intermediate imine creates a much more electrophilic N-acyliminium ion that cyclizes under milder conditions.[17]
Troubleshooting Guide
Issue 1: Unexpected Product in a Bischler-Napieralski Reaction
Observation: Instead of the expected dihydro-β-carboline, I've isolated a styrene-like byproduct.
Analysis: This is a known side reaction in the Bischler-Napieralski synthesis, which typically uses dehydrating agents like POCl₃ or P₂O₅.[19][20] The reaction proceeds through a nitrilium ion intermediate. This intermediate can either undergo the desired intramolecular electrophilic aromatic substitution to form the cyclized product or undergo a retro-Ritter type elimination, especially if the resulting styrene is highly conjugated.[19]
Workflow for Mitigation:
Corrective Actions:
-
Use Milder Reagents: Switch from harsh dehydrating agents like P₂O₅/POCl₃ to milder conditions. Using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine can generate a highly reactive intermediate that favors cyclization over elimination at lower temperatures.[21]
-
Change Solvent: If using a standard protocol, employing the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter elimination product.[19]
-
Use a Carbamate: Starting with an N-carbamate instead of an N-amide can also favor the desired cyclization pathway.
Issue 2: Difficulty in Product Purification
Observation: My crude tryptamine product is a dark, intractable oil that is difficult to crystallize or purify by column chromatography.[22][23]
Analysis: Tryptamines can be prone to oxidation and polymerization, especially when impure and exposed to air and light. Crude reaction mixtures often contain polymeric tars that complicate purification. The basicity of the side-chain amine can also cause streaking on silica gel chromatography.
Purification Protocol & Strategy:
-
Initial Workup: After the reaction, perform a standard aqueous workup. An acid-base extraction is highly effective.
-
Dissolve the crude material in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with dilute aqueous acid (e.g., 1M HCl). The protonated tryptamine will move to the aqueous layer, leaving non-basic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
-
Basification and Extraction: Carefully basify the acidic aqueous layer with NaOH or Na₂CO₃ to pH > 10. The freebase tryptamine will precipitate or form an oil.
-
Final Extraction: Extract the freebase tryptamine back into an organic solvent. Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Crystallization/Purification:
-
Salt Formation: For difficult-to-crystallize freebases, forming a salt (e.g., hydrochloride, fumarate, or oxalate) can yield a stable, crystalline solid that is easier to purify by recrystallization.
-
Chromatography: If column chromatography is necessary, consider deactivating the silica gel by pre-treating the column with a solvent mixture containing a small amount of triethylamine (~1%) to prevent streaking. Alternatively, use neutral alumina as the stationary phase.[24]
-
Carbon Dioxide Precipitation: A specialized technique involves dissolving the crude tryptamine in a solvent like ethanol or methylene chloride and bubbling CO₂ gas through the solution. This forms a tryptamine salt of N-tryptamino carboxylic acid, which often precipitates in high purity and can be decomposed back to the pure tryptamine by heating.[25]
-
Issue 3: Indole Nitrogen Protection and Deprotection Issues
Observation: The protecting group on my indole nitrogen is either unstable to the reaction conditions or difficult to remove without degrading the product.
Analysis: Selecting the right protecting group for the indole nitrogen is critical. The ideal group should be stable to the planned synthetic steps but removable under conditions that do not affect the final tryptamine structure.
Protecting Group Strategy Comparison:
| Protecting Group | Introduction Conditions | Stability | Cleavage Conditions | Common Issues |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP | Stable to base, mild acid, hydrogenation | Strong acid (TFA, HCl) | Can be cleaved under some Lewis acid conditions used in Fischer indole synthesis. |
| Ts (Tosyl) | TsCl, base (e.g., NaH) | Very robust; stable to strong acid/base, oxidation | Harsh: Na/NH₃, Mg/MeOH, SmI₂ | Removal conditions are often too harsh for complex molecules. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, base (e.g., NaH) | Stable to a wide range of conditions | Fluoride source (TBAF) or strong acid (TFA) | Can be expensive; removal with TBAF may be slow. |
| SO₂Ph (Phenylsulfonyl) | PhSO₂Cl, base | Robust | Base-mediated cleavage (e.g., K₂CO₃/MeOH, Mg/MeOH) | Offers good stability and relatively mild cleavage compared to Tosyl.[26] |
Workflow for N-H Indole Protection:
Recommendation: For general use, the Boc group offers a good balance of stability and ease of removal.[26] For syntheses involving strong acids or electrophiles where the Boc group might be labile, the phenylsulfonyl (PhSO₂) group is an excellent alternative as it can be removed under basic conditions that are often compatible with the final tryptamine product.[27]
This guide is intended to be a living document. The field of organic synthesis is constantly evolving, and new methods for overcoming these classic challenges are always emerging. We encourage you to consult the primary literature and adapt these principles to your specific synthetic targets.
References
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Wikipedia. (2023, October 27). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
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Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]
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Beller, M., et al. (2004). Synthesis of pharmacologically relevant indoles with amine side chains via tandem hydroformylation/Fischer indole synthesis. Organic Letters, 6(17), 2913-2916. Retrieved from [Link]
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Wikipedia. (2023, April 1). Speeter–Anthony route. In Wikipedia. Retrieved from [Link]
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PubMed Central. (2012). Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. Journal of the American Chemical Society, 134(4), 2376–2384. Retrieved from [Link]
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PubMed Central. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 140(4), 1251–1254. Retrieved from [Link]
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ResearchGate. (2005). Analytical chemistry of synthetic routes to psychoactive tryptamines - Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS. Analytica Chimica Acta, 544(1-2), 69-79. Retrieved from [Link]
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ACS Publications. (2022). Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. The Journal of Organic Chemistry, 87(13), 8567–8578. Retrieved from [Link]
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ResearchGate. (2018). The mechanism of the Pictet–Spengler reaction. [Chapter]. Retrieved from [Link]
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Escribano, M., et al. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2005(10), 101-109. Retrieved from [Link]
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Karlström, A., & Undén, A. (1996). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications, (8), 959-960. Retrieved from [Link]
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MDPI. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 642. Retrieved from [Link]
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PubMed. (2006). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. Journal of Mass Spectrometry, 41(9), 1181-1196. Retrieved from [Link]
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Sciencemadness.org. (2015). Tryptamine synthesis: workup woes. [Forum discussion]. Retrieved from [Link]
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Arkivoc. (2006). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. Arkivoc, 2006(5), 246-267. Retrieved from [Link]
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PubMed Central. (2013). Electrophilic Carbonyl Activation: Competing Condensative Cyclizations of Tryptamine Derivatives. Organic Letters, 15(22), 5846–5849. Retrieved from [Link]
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ResearchGate. (2007). Synthesis of Spirocyclic Indolines by Interruption of the Bischler-Napieralski Reaction. Organic Letters, 9(21), 4155-4158. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
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Reddit. (2020). Trouble understanding the procedure from a paper (Catalytic synthesis of Tryptamine from L-Tryptophan). r/chemhelp. Retrieved from [Link]
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PubMed. (1967). Polyphosphate ester as a synthetic agent. VI. The Bischler-Napieralski reaction of tryptamine and tryptophan derivates by means of polyphosphate ester. Chemical & Pharmaceutical Bulletin, 15(1), 101-107. Retrieved from [Link]
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ResearchGate. (2008). Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. [Thesis]. Retrieved from [Link]
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- 9. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pictet-Spengler_reaction [chemeurope.com]
- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Bischler-Napieralski Reaction [organic-chemistry.org]
- 20. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Sciencemadness Discussion Board - Tryptamine synthesis: workup woes - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. Sciencemadness Discussion Board - Tryptamine refusing to crystallize - Powered by XMB 1.9.11 [sciencemadness.org]
- 24. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. US2943093A - Process of purifying tryptamine com- - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine Purification
Welcome to the technical support guide for the purification of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this tryptamine derivative. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: My final product of this compound is an oil and refuses to crystallize. What are the likely causes and solutions?
This is a frequent issue with tryptamine derivatives, which can often be attributed to residual solvent, the presence of impurities acting as crystallization inhibitors, or the product existing as a mixture of freebase and salt forms.[1]
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Tryptamines can form persistent solvates. Ensure your product is dried under high vacuum for an extended period, possibly with gentle heating if the compound's stability permits.
-
Impurity Analysis: Obtain an analytical spectrum (e.g., ¹H NMR, LC-MS) of the crude oil. Common impurities from the synthesis, such as unreacted tryptamine or 2-chlorobenzaldehyde, can significantly hinder crystallization.[2][3]
-
Salt Formation: Consider converting the oily freebase to a crystalline salt. The hydrochloride or benzoate salts of tryptamines are often more crystalline than the freebase form.[4] This can be achieved by dissolving the oil in a suitable solvent (e.g., ether, acetone) and adding a solution of the corresponding acid (e.g., HCl in ether, benzoic acid in acetone).
-
Solvent System for Recrystallization: If the product is sufficiently pure, experimentation with various solvent systems is crucial. For tryptamines, solvent pairs like acetone/hexane or chloroform/petroleum ether have been reported.[5]
Q2: I am observing significant product degradation during column chromatography. How can I mitigate this?
Tryptamine and its derivatives can be sensitive to prolonged exposure to silica gel, which is acidic and can cause degradation.
Potential Solutions:
-
Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine. A common practice is to use a mobile phase containing a small percentage (0.1-1%) of triethylamine to neutralize active sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica like C18 for reverse-phase chromatography.[6]
-
Rapid Chromatography: Employ flash column chromatography to minimize the residence time of the compound on the column.
-
Temperature Control: If possible, perform the chromatography at a reduced temperature to slow down potential degradation reactions.
Q3: My purified this compound shows baseline broadening or tailing in HPLC analysis. What could be the cause?
Peak tailing in HPLC for basic compounds like tryptamines is often due to interactions with acidic silanol groups on the silica-based stationary phase.
Troubleshooting HPLC Analysis:
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine, or an ion-pairing agent into your mobile phase to block the active silanol sites.
-
pH Adjustment: Adjusting the pH of the mobile phase can also be effective. For basic compounds, a higher pH can suppress the ionization of silanol groups, while a lower pH will protonate the analyte, which can sometimes improve peak shape depending on the stationary phase.[6]
-
Column Choice: Utilize a column specifically designed for the analysis of basic compounds, which may have end-capping or a different stationary phase chemistry to minimize silanol interactions.[6][7] Pentafluorophenyl (PFP) columns have shown good separation for basic nitrogen-containing compounds.[6]
II. Troubleshooting Guides
Guide 1: Persistent Impurities Co-eluting with the Product
A common challenge is the presence of impurities with similar polarity to the target compound, making separation by standard chromatography difficult.
Systematic Approach to Separation:
-
Impurity Identification: The first step is to identify the structure of the co-eluting impurity, if possible, using techniques like LC-MS/MS or by isolating a small amount for NMR analysis. Knowing the impurity's structure can provide clues for a more targeted purification strategy.
-
Chromatography Optimization:
-
Solvent System Screening: Systematically screen a range of solvent systems with different selectivities. A useful approach is to use a solvent triangle (e.g., hexane, ethyl acetate, dichloromethane) to explore different polarity and selectivity profiles.
-
Gradient Elution: If isocratic elution is not providing sufficient separation, a shallow gradient can often resolve closely eluting compounds.
-
-
Alternative Purification Techniques:
-
Acid-Base Extraction: Exploit the basicity of the secondary amine in the target compound. Dissolve the impure mixture in an organic solvent and extract with an acidic aqueous solution. The basic target compound will move to the aqueous phase as a salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.[8]
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. A successful recrystallization relies on finding a solvent system where the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurity remains soluble at all temperatures.[9]
-
Preparative HPLC: For high-purity requirements and challenging separations, preparative HPLC can provide excellent resolution.[7]
-
Guide 2: Product Discoloration and Oxidation
Indole-containing compounds, including tryptamines, are susceptible to oxidation, often leading to discoloration (e.g., turning yellow or brown).
Preventative Measures:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when in solution or during heating.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can help prevent oxidation during storage or processing.
-
Storage Conditions: Store the purified compound in a cool, dark place, preferably under an inert atmosphere. Amber vials are recommended to protect against light-induced degradation.
III. Experimental Protocols
Protocol 1: Salt Formation for Purification
This protocol describes the formation of the hydrochloride salt, which can facilitate crystallization and purification.
-
Dissolve the crude oily this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.
-
Continue addition until no further precipitation is observed.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove soluble impurities.
-
Dry the salt under vacuum.
-
The purified freebase can be regenerated by dissolving the salt in water, basifying with a suitable base (e.g., NaOH or NaHCO₃), and extracting with an organic solvent.[4]
Protocol 2: Flash Column Chromatography with Deactivated Silica
This protocol is designed to minimize degradation on silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase. For every 100 g of silica, add 1-2 mL of triethylamine to the slurry and mix thoroughly.
-
Column Packing: Pack the column with the deactivated silica slurry.
-
Equilibration: Equilibrate the column by running several column volumes of the mobile phase (containing 0.1-1% triethylamine) through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions and monitoring by TLC or HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine will also need to be removed, which may require co-evaporation with a solvent like toluene or drying under high vacuum.
IV. Data and Diagrams
Table 1: Common Solvents for Tryptamine Purification
| Purification Method | Solvent/Solvent System | Application Notes | Reference |
| Recrystallization | Acetone/Hexane | Good for forming crystalline salts like benzoates. | |
| Recrystallization | Chloroform/Petroleum Ether | An alternative solvent pair for recrystallizing the freebase. | [5] |
| Column Chromatography | Dichloromethane/Methanol | A common mobile phase for normal-phase separation. | [10] |
| Column Chromatography | Ethyl Acetate/Hexane | Another standard mobile phase for normal-phase chromatography. | [10] |
Diagram 1: General Purification Workflow
Caption: A decision-based workflow for purifying tryptamine derivatives.
Diagram 2: Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting guide for HPLC peak tailing of basic compounds.
V. References
-
Sciencemadness Discussion Board. (2021). Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt. [Link]
-
Cele, Z. E., et al. (2016). Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. South African Journal of Chemistry, 69, 174-182. [Link]
-
Sciencemadness Discussion Board. (2010). Tryptamine refusing to crystallize. [Link]
-
Nile Chemicals. (2020). Recrystallization of tryptamine, round 3. YouTube. [Link]
-
Nile Chemicals. (2020). Recrystallization of Tryptamine, round 2, and TCA, Part I. YouTube. [Link]
-
Bell, C. E., & De-Vincenzi, D. L. (1972). An improved column chromatographic method for isolation of tryptophan metabolites. Analytical Biochemistry, 47(1), 139-145. [Link]
-
Speeter, M. E., & Anthony, W. C. (1954). Process of preparing tryptamine. U.S. Patent No. 2,920,080.
-
Cowie, J. S., Holtham, A. L., & Jones, L. V. (1982). Identification of the major impurities in the illicit manufacture of tryptamines and related compounds. Journal of Forensic Sciences, 27(3), 527-540. [Link]
-
SIELC Technologies. (n.d.). Separation of Tryptamine on Newcrom R1 HPLC column. [Link]
-
Cowie, J. S., Holtham, A. L., & Jones, L. V. (1982). Identification of the Major Impurities in the Illicit Manufacture of Tryptamines and Related Compounds. Journal of Forensic Sciences. [Link]
-
Zhang, Q-W., et al. (2018). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 10(4), 1-10. [Link]
Sources
- 1. Sciencemadness Discussion Board - Tryptamine refusing to crystallize - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Identification of the major impurities in the illicit manufacture of tryptamines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the Major Impurities in the Illicit Manufacture of Tryptamines and Related Compounds [store.astm.org]
- 4. US2920080A - Process of preparing tryptamine - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 7. Separation of Tryptamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. jocpr.com [jocpr.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"interpreting unexpected results in N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine studies"
Welcome to the technical support center for studies involving N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their experiments. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your research.
Troubleshooting Guide: Interpreting Unexpected Results
Scenario 1: Unexpected Peak Observed in LC-MS Analysis Post-Synthesis
Question: My LC-MS analysis of the crude reaction mixture for the synthesis of this compound shows the expected product peak, but also a significant unexpected peak at a higher molecular weight. What could this be and how can I confirm it?
Answer:
This is a common issue in the synthesis of tryptamine derivatives, especially when using a reductive amination approach with an aldehyde. The most probable culprit for a higher molecular weight byproduct is the formation of a tetrahydro-β-carboline derivative via the Pictet-Spengler reaction.[1][2][3]
Causality: The Pictet-Spengler reaction is an intramolecular cyclization that occurs between a β-arylethylamine (like tryptamine) and an aldehyde.[1][3] Under acidic conditions, which are often used to catalyze imine formation in reductive amination, the indole ring can act as a nucleophile and attack the iminium ion intermediate, leading to the formation of a new six-membered ring.
Experimental Workflow for Identification and Mitigation:
Caption: Troubleshooting workflow for an unexpected synthesis byproduct.
Detailed Protocol:
-
High-Resolution Mass Spectrometry (HRMS):
-
Obtain the exact mass of the unexpected peak to determine its elemental composition. The expected Pictet-Spengler product would have a specific molecular formula that can be predicted.
-
Perform MS/MS fragmentation on the parent ion. The fragmentation pattern can provide structural clues that differentiate it from the desired product.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
If possible, isolate the impurity using preparative HPLC or column chromatography.
-
Acquire a 1H NMR spectrum. The presence of specific signals, such as those corresponding to the newly formed tetrahydro-β-carboline ring system, and the absence of the aldehyde proton from the starting material would support the Pictet-Spengler hypothesis.
-
-
Reaction Condition Optimization:
-
Choice of Reducing Agent: Strong reducing agents like sodium borohydride may require acidic conditions that favor the Pictet-Spengler reaction.[4] Consider using a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is effective under neutral or mildly acidic conditions and can minimize this side reaction.[5]
-
pH Control: Maintain the reaction pH between 6 and 8. This can be achieved by using a buffer or by the slow addition of a mild acid catalyst only if necessary for imine formation.
-
Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the Pictet-Spengler cyclization.
-
Scenario 2: Lower Than Expected or Inconsistent Biological Activity
Question: The synthesized this compound is showing lower than expected or highly variable activity in our bioassays. What could be the cause?
Answer:
This issue can often be traced back to the purity of the compound or its degradation. Several factors could be at play:
-
Presence of Unreacted Starting Materials: Residual tryptamine or 2-chlorobenzaldehyde could interfere with the assay, either by competing for the target or by having their own biological effects.
-
Formation of Isomers: Depending on the synthetic route, positional isomers could be formed that have different pharmacological profiles.
-
Compound Degradation: Indole-containing compounds can be susceptible to oxidation, especially when exposed to light and air. The ethanamine side chain can also be a site for metabolic degradation in biological systems.
-
N-Nitrosamine Formation: Under certain conditions, secondary amines can react with nitrosating agents to form N-nitrosamines, which are often potent carcinogens and can have confounding biological activities.[6][7]
Data Summary: Potential Impurities and Their Impact
| Impurity/Issue | Potential Source | Possible Impact on Bioassay |
| Tryptamine | Incomplete reaction | May have its own biological activity, leading to false positives or negatives.[8] |
| 2-chlorobenzaldehyde | Incomplete reaction | Can be cytotoxic or react with components of the assay medium. |
| Pictet-Spengler Product | Side reaction during synthesis | May have a different binding affinity for the target receptor, leading to altered or no activity.[9] |
| Oxidized Byproducts | Improper storage (exposure to air/light) | Likely to be inactive, thus reducing the effective concentration of the active compound. |
| N-Nitrosamines | Reaction with nitrosating agents | Can be highly toxic and may produce off-target effects.[6] |
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps?
A1: The most common approach is a reductive amination between tryptamine and 2-chlorobenzaldehyde.[4]
Synthetic Pathway Overview:
Sources
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. Tryptamine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
Welcome to the technical support center for the synthesis of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions based on established chemical principles and field-proven insights.
The synthesis of this target molecule, a substituted tryptamine derivative, is most efficiently achieved via a one-pot reductive amination reaction. This method involves the condensation of tryptamine with 2-chlorobenzaldehyde to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine product. While straightforward on a small scale, scaling this process introduces challenges related to reaction kinetics, thermal management, and impurity control.
Reaction Overview: Reductive Amination Pathway
The core of the synthesis is the reaction between tryptamine and 2-chlorobenzaldehyde, followed by reduction. The general pathway is illustrated below.
Caption: Decision workflow for troubleshooting low reaction yields.
Q2: My final product is contaminated with impurities. How can I identify and minimize them?
Impurity profiling is critical. The most likely impurities are listed in the table below.
| Impurity Name | Structure | Identification Method | Mitigation Strategy |
| Tryptamine | Starting Material | LCMS, TLC (different Rf) | Ensure reaction goes to completion. Use slight excess of aldehyde (1.05 eq). |
| 2-Chlorobenzaldehyde | Starting Material | LCMS, ¹H NMR (aldehyde proton ~10 ppm) | Use a slight excess of tryptamine (1.05 eq). Ensure full imine formation. |
| 2-Chlorobenzyl alcohol | Aldehyde Reduction | LCMS, ¹H NMR (benzyl CH₂ ~4.7 ppm) | Use a mild, imine-selective reducing agent like NaBH(OAc)₃. [1]Add reductant only after imine formation is complete. |
| Tertiary Amine | Over-alkylation Product | LCMS (higher mass) | Use a 1:1 or slight excess of tryptamine stoichiometry. Avoid large excesses of the aldehyde. |
Q3: I'm finding it difficult to purify the product at scale. What are the best methods?
Purification is often the bottleneck in scaling up.
-
Crystallization: This is the most scalable and cost-effective method. The freebase product may be an oil or a low-melting solid. Experiment with various solvent/anti-solvent systems (e.g., isopropanol/heptane, ethyl acetate/hexane, toluene).
-
Salt Formation: If the freebase does not crystallize well, converting it to a salt (e.g., hydrochloride, fumarate, or mandelate) can induce crystallization and significantly improve purity. [2]To do this, dissolve the crude freebase in a suitable solvent (e.g., isopropanol, ethanol, or acetone) and add a solution of the corresponding acid (e.g., HCl in isopropanol).
-
Column Chromatography: While effective, flash chromatography is expensive and cumbersome at a large scale. It should be used as a last resort. If necessary, optimize the loading and solvent system on a small scale before attempting a large-scale run.
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for scaling up this synthesis?
The choice of reducing agent is critical for safety, selectivity, and cost.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Highly recommended. It is mild, selective for imines and aldehydes, and does not require acidic conditions (the acetic acid byproduct catalyzes the reaction). [1]It is stable and can be handled safely on a large scale.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective and selective, but its high toxicity (release of HCN gas in strong acid) makes it less desirable for scale-up operations. [3]* Sodium Borohydride (NaBH₄): Cheaper, but less selective. It can reduce the starting aldehyde to an alcohol. It also requires a protic solvent (like methanol or ethanol) and careful pH control.
-
Catalytic Hydrogenation (H₂, Pd/C): A "green" and cost-effective option, but requires specialized high-pressure equipment (hydrogenator). [4]It can also be sensitive to catalyst poisoning and may reduce other functional groups if present.
Q: How critical is pH control during the reaction?
Moderately critical. The initial imine formation is typically catalyzed by weak acid. [4]If using a borohydride reagent like STAB, the acetic acid generated in situ is usually sufficient. When using NaBH₄, the reaction is often run in a buffered system or with controlled addition of acid to maintain a pH of ~5-6 for optimal imine formation without degrading the indole ring.
Q: What are the key safety considerations for this scale-up?
-
Reagent Handling: Hydride reducing agents (NaBH(OAc)₃, NaBH₄) react with water and can release hydrogen gas. Handle in a well-ventilated area, away from ignition sources, and add them to the reaction mixture in a controlled manner.
-
Thermal Management: The reduction step is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor with appropriate cooling capacity. Monitor the internal temperature closely and control the addition rate of the reducing agent to prevent a thermal runaway.
-
Solvent Hazards: 1,2-Dichloroethane (DCE) is a commonly used solvent but is a suspected carcinogen. Consider replacing it with a safer alternative like 2-methyl-THF if the reaction performs comparably. Always work in a well-ventilated fume hood or reactor bay and use appropriate personal protective equipment (PPE).
Experimental Protocol: Synthesis of this compound (50 g Scale)
Disclaimer: This protocol is a guideline and should be adapted and optimized based on laboratory-specific equipment and safety protocols.
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Tryptamine | 160.22 | 50.0 g | 0.312 | 1.0 |
| 2-Chlorobenzaldehyde | 140.57 | 46.1 g | 0.328 | 1.05 |
| Sodium Triacetoxyborohydride | 211.94 | 79.2 g | 0.374 | 1.2 |
| 1,2-Dichloroethane (DCE) | - | 1000 mL | - | - |
Procedure:
-
Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Imine Formation: Charge the reactor with tryptamine (50.0 g) and 1,2-dichloroethane (1000 mL). Begin stirring to form a suspension.
-
Add 2-chlorobenzaldehyde (46.1 g) to the reactor. Stir the mixture at ambient temperature (20-25 °C) for 2-3 hours.
-
In-Process Check (IPC): Take a small aliquot of the reaction mixture, dilute it with methanol, and analyze by TLC or LC-MS to confirm the consumption of tryptamine and the formation of the imine intermediate. The reaction should show near-complete conversion before proceeding.
-
Reduction: Once imine formation is complete, begin cooling the reactor jacket to 10-15 °C.
-
Slowly add sodium triacetoxyborohydride (79.2 g) in portions over 60-90 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Once the addition is complete, allow the reaction to warm to ambient temperature and stir for an additional 12-16 hours (overnight).
-
IPC: Monitor the reaction for completion by TLC or LC-MS, confirming the disappearance of the imine intermediate.
-
Work-up: Cool the reaction mixture to 10-15 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (500 mL). Stir vigorously for 30 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x 250 mL).
-
Washing: Combine all organic layers and wash with water (500 mL) and then brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, likely as a viscous oil or solid.
-
Purification:
-
Option A (Crystallization): Dissolve the crude oil in a minimal amount of hot isopropanol (~150-200 mL). Slowly add heptane or hexane until turbidity persists. Allow to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the solid by filtration, wash with cold heptane, and dry under vacuum.
-
Option B (Salt Formation): Dissolve the crude oil in ethyl acetate (500 mL). Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete and the solution is acidic. Collect the resulting hydrochloride salt by filtration, wash with cold ethyl acetate, and dry under vacuum.
-
References
-
Brewer, A. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(3), 576–582. [Link] [5][6][7]2. Denton, R., et al. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. ResearchGate. [Link] [8]3. Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link] [1]4. Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link] [4]5. Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link] [3]6. Umino, N., et al. (1976). A novel synthesis of 2-phenylethylamines. Tetrahedron Letters, 17(33), 2875-2878. [2]7. Kim, D. H., et al. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 8(11), 1478. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sci-hub.box [sci-hub.box]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Validation of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the biological validation of the novel compound, N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine. Drawing from established methodologies in receptor pharmacology and drug discovery, we present a systematic approach to characterizing its activity profile. This document is intended to serve as an in-depth technical resource, offering not just protocols, but also the scientific rationale behind the experimental choices.
The indolethylamine scaffold, a core component of our subject compound, is a well-established pharmacophore present in numerous biologically active molecules, including neurotransmitters and therapeutic agents. The N-benzyl substitution suggests a potential interaction with targets that accommodate bulky hydrophobic moieties, a characteristic of many receptor ligands. Based on structural similarities to known pharmacologically active agents, a primary hypothesis for the biological activity of this compound is its potential interaction with dopamine and serotonin receptor systems. Specifically, its architecture bears resemblance to certain selective dopamine D3 receptor antagonists, a class of compounds with therapeutic potential in neuropsychiatric disorders.
This guide will therefore focus on a validation pathway centered on the dopamine D3 receptor, while also including protocols to assess its selectivity against the closely related dopamine D2 receptor and the serotonin 5-HT2A receptor. We will also present a comparative analysis with established reference compounds to contextualize the experimental findings.
Experimental Validation Workflow
The validation of a novel compound's biological activity is a multi-step process that begins with assessing its binding affinity to the hypothesized target, followed by functional assays to determine the nature of the interaction (e.g., agonist or antagonist), and finally, in vivo studies to evaluate its effects in a physiological context.
Caption: A stepwise workflow for the comprehensive biological validation of a novel compound.
Part 1: Synthesis and Characterization
A reliable synthesis and thorough characterization of this compound is the foundational step for any biological validation. Reductive amination of tryptamine with 2-chlorobenzaldehyde presents a direct and efficient synthetic route.
Experimental Protocol: Synthesis via Reductive Amination
-
Reaction Setup: To a solution of tryptamine (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF), add 2-chlorobenzaldehyde (1.1 eq) and glacial acetic acid (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise. These mild reducing agents are selective for the iminium ion over the aldehyde.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% for use in biological assays.
Part 2: In Vitro Biological Evaluation
The in vitro evaluation will focus on determining the binding affinity and functional activity of this compound at the dopamine D3 and D2 receptors, and the serotonin 5-HT2A receptor.
Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1] These assays measure the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing the human dopamine D3, D2, or serotonin 5-HT2A receptors.
-
Assay Buffer: Prepare an appropriate binding buffer. For dopamine receptors, a common buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[2]
-
Radioligands:
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound) or a reference compound.
-
To determine non-specific binding, a high concentration of a known unlabeled ligand (e.g., haloperidol for dopamine receptors) is used in a parallel set of wells.
-
Incubate the plates at room temperature for a specified time to reach equilibrium (typically 60-90 minutes).
-
-
Filtration and Detection: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
Comparative Compounds for Binding Assays
| Compound | Primary Target(s) | Notes |
| SB-277011A | Dopamine D3 Receptor Antagonist | High selectivity for D3 over D2 receptors.[5] |
| Haloperidol | Dopamine D2 Receptor Antagonist | Also binds to D3 and other receptors. |
| Ketanserin | Serotonin 5-HT2A Receptor Antagonist | Standard antagonist for 5-HT2A receptor assays.[3] |
| Dopamine | Dopamine Receptor Agonist | Endogenous agonist. |
| Serotonin | Serotonin Receptor Agonist | Endogenous agonist. |
Functional Assays
Functional assays are crucial to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).
Dopamine D3 and D2 receptors are Gαi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6]
Caption: Simplified signaling pathway for Gαi/o-coupled dopamine receptors.
-
Cell Culture: Use cells stably expressing the human dopamine D3 or D2 receptor.
-
Assay Principle: To measure the decrease in cAMP, cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.
-
Agonist Mode: Treat the cells with varying concentrations of this compound to determine if it has any agonist activity (i.e., if it decreases forskolin-stimulated cAMP levels).
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, followed by the addition of a known agonist (e.g., dopamine) at its EC₈₀ concentration (the concentration that produces 80% of its maximal effect). An antagonist will reverse the agonist-induced decrease in cAMP.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET).[7]
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the reversal of the agonist effect against the log concentration of the test compound to determine the IC₅₀. This can be used to calculate the antagonist dissociation constant (Kb).
-
The serotonin 5-HT2A receptor is coupled to the Gαq signaling pathway, and its activation leads to an increase in intracellular calcium (Ca²⁺) levels.
-
Cell Culture: Use cells stably expressing the human serotonin 5-HT2A receptor.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Mode: Add varying concentrations of this compound and measure the change in fluorescence using a fluorescence plate reader. An increase in fluorescence indicates agonist activity.
-
Antagonist Mode: Pre-incubate the cells with the test compound, followed by the addition of serotonin at its EC₈₀ concentration. An antagonist will block the serotonin-induced increase in fluorescence.
-
Data Analysis: Similar to the cAMP assay, determine EC₅₀ and Emax for agonist activity and IC₅₀ and Kb for antagonist activity.
Part 3: In Vivo Biological Evaluation
Should the in vitro data demonstrate potent and selective activity, particularly as a dopamine D3 receptor antagonist, in vivo studies are warranted to assess the compound's pharmacokinetic properties and behavioral effects.
Pharmacokinetic Studies
Preliminary pharmacokinetic studies in rodents are essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which will inform the dosing regimen for behavioral studies.
Behavioral Models
Given the hypothesized dopamine D3 receptor antagonism, a relevant in vivo model would be the assessment of locomotor activity. D3 receptor antagonists have been shown to modulate locomotor activity and can be used to assess potential antipsychotic-like or anti-addictive properties.
-
Animals: Use male mice or rats.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Procedure:
-
Administer this compound or a reference D3 antagonist (e.g., SB-277011A) at various doses via an appropriate route (e.g., intraperitoneal injection). A vehicle control group should also be included.
-
Place the animals in the open-field arena and record their locomotor activity (e.g., total distance traveled, rearing frequency) for a set period (e.g., 60 minutes).
-
-
Data Analysis: Compare the locomotor activity of the compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Data Summary and Comparison
The following tables provide a template for summarizing and comparing the experimental data obtained for this compound against relevant reference compounds.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Compound | Dopamine D3 | Dopamine D2 | 5-HT2A | D3/D2 Selectivity |
| This compound | ||||
| SB-277011A | ||||
| Haloperidol | ||||
| Ketanserin |
Table 2: In Vitro Functional Activity (EC₅₀ or IC₅₀, nM)
| Compound | D3 (cAMP) | D2 (cAMP) | 5-HT2A (Ca²⁺) |
| This compound | |||
| Dopamine (EC₅₀) | |||
| Serotonin (EC₅₀) | |||
| SB-277011A (IC₅₀) | |||
| Haloperidol (IC₅₀) | |||
| Ketanserin (IC₅₀) |
Conclusion
This guide outlines a rigorous and systematic approach to validate the biological activity of this compound. By following these experimental protocols and comparing the results to well-characterized reference compounds, researchers can build a comprehensive pharmacological profile of this novel molecule. The initial hypothesis of dopamine D3 receptor antagonism provides a focused starting point, but the inclusion of assays for D2 and 5-HT2A receptors will provide crucial information on its selectivity and potential for off-target effects. The data generated through this workflow will be instrumental in determining the therapeutic potential of this compound and guiding future drug development efforts.
References
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- Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. (n.d.). PubMed Central.
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- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (n.d.).
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- How to run a cAMP HTRF assay. (2024, June 11). YouTube.
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- In vivo quantification of regional dopamine-D3 receptor binding potential of (+)-PHNO: Studies in non-human primates and transgenic mice. (n.d.). PubMed.
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- Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. (n.d.). PubMed Central.
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A Comparative Pharmacological Guide: N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine in the Context of Classic and N-Benzyl Substituted Tryptamines
Abstract
This guide provides a comparative analysis of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine, a lesser-characterized tryptamine derivative, against a panel of well-understood tryptamines and structurally related phenethylamines. Due to the limited public data on the title compound, this analysis leverages established Structure-Activity Relationship (SAR) principles to forecast its pharmacological profile. We will compare its core structure to fundamental tryptamines like N,N-Dimethyltryptamine (DMT) and contrast its N-benzyl substitution with the potent N-benzyl phenethylamine class, exemplified by 25C-NBOMe and DOI. The primary focus is on the serotonin 5-HT2A receptor, the principal target for classic psychedelic compounds.[1][2] This document outlines the standard experimental workflows, including radioligand binding and functional assays, required to empirically validate these predictions, offering a framework for researchers in pharmacology and drug development.
Introduction: The Tryptamine Scaffold and the Rise of N-Benzyl Derivatives
Tryptamine and its analogues are a broad class of monoamine alkaloids built upon an indole scaffold, making them structurally analogous to the endogenous neurotransmitter serotonin.[3] This structural mimicry allows them to interact with a wide array of serotonin (5-HT) receptors, with the 5-HT2A subtype being of particular interest due to its role in mediating the effects of "classic" psychedelics like psilocybin and DMT.[1][4][5]
Historically, substitutions on the tryptamine backbone—on the indole ring, the alpha-carbon of the ethylamine side chain, or the terminal amine—have been explored to modulate potency, receptor selectivity, and metabolic stability. A significant advancement in this field was the discovery that adding a large N-benzyl group, particularly one with specific substitutions, could dramatically increase binding affinity and functional potency at 5-HT2A receptors.[6] This was first popularized in the phenethylamine class, creating "superpotent" agonists like the NBOMe series, but the principle also applies to the tryptamine scaffold.[6][7]
This compound features this N-benzyl substitution. The presence of a chlorine atom at the ortho (2-position) of the benzyl ring is particularly noteworthy, as SAR studies have indicated that ortho or meta substitutions on the N-benzyl moiety tend to enhance 5-HT2 receptor affinity.[7] This guide will therefore situate this compound within the broader pharmacological landscape to predict its activity and guide future research.
Structural and Mechanistic Comparisons
The pharmacological activity of a compound is intrinsically linked to its three-dimensional shape and electronic properties, which dictate how it binds to a receptor. The primary difference between the tryptamine and phenethylamine classes is the core ring system: an indole for tryptamines and a benzene ring for phenethylamines.
This compound belongs to the N-benzyl tryptamine (NBT) class. For comparison, we will consider:
-
N,N-Dimethyltryptamine (DMT): A simple, classic tryptamine with two small methyl groups on the amine.
-
25C-NBOMe: A potent N-(2-methoxybenzyl) substituted phenethylamine, highlighting the effect of N-benzylation in a different scaffold.[8][9]
-
DOI (2,5-Dimethoxy-4-iodoamphetamine): A classic phenethylamine 5-HT2A/2C agonist that lacks the N-benzyl group, serving as a baseline for the phenethylamine class.[10][11]
Comparative Receptor Pharmacology
The primary molecular target for these compounds is the 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C). Affinity (Ki) measures how tightly a drug binds to the receptor, while potency (EC50) measures the concentration needed to elicit a functional response. Lower values for both indicate greater affinity and potency, respectively.
Based on published data for related compounds, we can construct a comparative profile and extrapolate the likely properties of this compound. N-benzyl substitution is known to confer sub-nanomolar to low-nanomolar affinity for the 5-HT2A receptor.[6][7] The 2-chloro substitution on the benzyl ring of the title compound is expected to maintain or enhance this high affinity.[7]
| Compound | Class | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2B Ki (nM) | Notes |
| This compound | N-Benzyl Tryptamine | Predicted: < 5 | Predicted: < 50 | Predicted: Variable | High affinity predicted based on SAR of related N-benzyl tryptamines.[7] |
| 25C-NBOMe | N-Benzyl Phenethylamine | 2.89 | - | - | A potent partial agonist at the 5-HT2A receptor.[8] |
| DOI | Phenethylamine | 0.7 | 2.4 | 20 | A mixed 5-HT2A/5-HT2C receptor agonist.[10] |
| DMT | Tryptamine | 38.3 (EC50) | - | - | Classic tryptamine with moderate potency.[12] |
Note: Data is compiled from multiple sources and assays; direct comparison requires testing in the same system. Ki values represent binding affinity, while the DMT value is a functional potency (EC50).
Experimental Methodologies for Pharmacological Characterization
To empirically determine the pharmacological profile of this compound, a standardized set of in vitro assays is required. The following protocols represent industry-standard methods for characterizing novel ligands.
Experimental Workflow Diagram
Protocol: 5-HT2A Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
-
Objective: To quantify the affinity of this compound for the human 5-HT2A receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin or [¹²⁵I]DOI.
-
Non-specific binding control: Mianserin or another high-affinity non-labeled antagonist.
-
Test compound stock solution (in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1% to avoid interference.
-
Assay Setup: In each well of the microplate, add:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific control (e.g., 10 µM Mianserin).
-
50 µL of the diluted test compound.
-
50 µL of the radioligand at a concentration near its Kd value (e.g., ~0.5 nM [³H]ketanserin).
-
100 µL of the cell membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (the concentration of test compound that displaces 50% of the radioligand) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Calcium Flux Functional Assay
This protocol determines the functional potency (EC50) and efficacy of a test compound by measuring its ability to activate the Gq-coupled 5-HT2A receptor, leading to an intracellular release of calcium.
-
Objective: To determine if this compound acts as an agonist at the 5-HT2A receptor and to quantify its potency.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound and a reference agonist (e.g., Serotonin or DOI).
-
Fluorescent plate reader (e.g., FLIPR).
-
-
Methodology:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the growth medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in a separate plate.
-
Measurement: Place the cell plate into the fluorescent plate reader. The instrument will first measure the baseline fluorescence. It will then add the compound from the source plate and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. Plot the response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and the Emax (maximal effect relative to the reference agonist).
-
Summary and Future Directions
The structural features of this compound strongly suggest it is a potent ligand for the 5-HT2A receptor. Its N-benzyl moiety is a known affinity-enhancing substitution, and the ortho-chloro group is consistent with high-affinity analogues in related series.[7]
| Feature | N-(2-chlorobenzyl)-tryptamine (Predicted) | Classic Tryptamines (e.g., DMT) | N-Benzyl Phenethylamines (e.g., 25C-NBOMe) |
| Core Scaffold | Indole | Indole | Phenyl |
| 5-HT2A Affinity | Very High (Low nM / sub-nM) | Moderate (Mid-to-high nM) | Extremely High (sub-nM) |
| 5-HT2A Potency | High | Moderate | Very High |
| Key Structural Feature | N-(2-chlorobenzyl) group | Simple N-alkyl groups | N-(2-methoxybenzyl) group |
References
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- Tocris Bioscience. DOI hydrochloride | 5-HT2A Receptors.
- MedChemExpress. DOI hydrochloride | 5-HT2A/5-HT2C Receptor Agonist.
- Sigma-Aldrich. (±)-DOI hydrochloride.
- PubMed Central. 25C-NBOMe: Preliminary Data on Pharmacology, Psychoactive Effects, and Toxicity of a New Potent and Dangerous Hallucinogenic Drug.
- WikEM. 25C-NBOMe.
- ACS Publications. Novel Tryptamine Compounds as 5-HT2A Agonists for Treating Mood Disorders such as Depressive Disorders and Bipolar Disorders.
- Wikipedia. 25C-NBOMe.
- ACS Chemical Neuroscience. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues.
- Wikipedia. 5-HT2A receptor.
- PubMed. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter.
- PubMed Central. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.
- Wikipedia. 5-Methoxytryptamine.
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A Comparative Guide to the Structure-Activity Relationship of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine Analogs for 5-HT Receptor Modulation
In the landscape of neuropharmacology, the indolethylamine scaffold, a core component of the neurotransmitter serotonin, has served as a foundational template for the design of a multitude of receptor modulators. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine and its analogs, with a particular focus on their interaction with serotonin (5-HT) receptors. By dissecting the roles of various structural motifs, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly influence binding affinity and functional activity.
The this compound Scaffold: A Privileged Structure
The parent compound, this compound, also known as N-(2-chlorobenzyl)tryptamine, integrates three key pharmacophoric elements: the indole nucleus, an ethylamine linker, and a substituted N-benzyl group. The indole ring system is a well-established "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting 5-HT receptors.[1][2] The ethylamine side chain mimics the endogenous ligand serotonin, facilitating interaction with the receptor's binding pocket. The N-benzyl group offers a versatile point for modification to fine-tune potency, selectivity, and functional activity.
Dissecting the Structure-Activity Relationship: A Tale of Three Moieties
The biological activity of this class of compounds is a composite of the contributions from each of its three main structural components. Understanding the SAR of each part is crucial for the rational design of novel analogs with desired pharmacological profiles.
The Influence of the N-Benzyl Substituent
The N-benzyl moiety plays a critical role in modulating the affinity and functional activity of tryptamine analogs at 5-HT receptors, particularly the 5-HT2 subfamily.[2] The position and nature of the substituent on the benzyl ring can dramatically alter the compound's pharmacological profile.
Generally, substitution at the ortho or meta position of the benzyl group tends to enhance affinity for 5-HT2 receptors, whereas para substitution often leads to a reduction in affinity.[2][3] This suggests that the N-benzyl group may engage with specific residues within the receptor binding pocket, and the substitution pattern dictates the optimal orientation for this interaction.
The 2-chloro substituent in the parent compound of this guide is an example of an ortho substitution. To illustrate the impact of this and other substitutions, the following table compares the binding affinities (Ki) and functional potencies (EC50) of various N-benzyl-5-methoxytryptamine analogs at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. The 5-methoxy group on the indole ring is known to enhance affinity for 5-HT2 receptors.
| Compound ID | N-Benzyl Substituent | h5-HT2A Ki (nM) | h5-HT2B Ki (nM) | h5-HT2C Ki (nM) | h5-HT2A EC50 (nM) |
| 1 | 2-Chloro | 14.1 | 11.7 | 1.6 | 16.0 |
| 2 | 3-Chloro | 10.1 | 13.5 | 1.9 | 7.6 |
| 3 | 4-Chloro | 30.6 | 37.1 | 5.1 | 63.0 |
| 4 | 2-Methoxy | 5.8 | 4.6 | 1.0 | 1.9 |
| 5 | 3-Methoxy | 8.3 | 11.5 | 1.4 | 12.0 |
| 6 | 4-Methoxy | 25.1 | 28.2 | 4.3 | 41.0 |
| 7 | Unsubstituted | 22.1 | 25.1 | 3.9 | 31.0 |
Data synthesized from a study on N-benzyl-5-methoxytryptamines.[2]
From this data, several key insights emerge:
-
Positional Isomers of Chloro Substituent: The 2-chloro and 3-chloro analogs (1 and 2 ) exhibit higher affinity (lower Ki) at all three 5-HT2 subtypes compared to the 4-chloro analog (3 ).[2] This underscores the importance of the substituent's position.
-
Comparison with Methoxy Substituents: The 2-methoxy analog (4 ) displays the highest affinity and potency in this series, suggesting that an ortho-methoxy group may be optimal for 5-HT2A receptor activation.[2]
-
Effect of Unsubstituted Benzyl Group: The unsubstituted N-benzyl analog (7 ) has lower affinity than the ortho and meta substituted compounds, highlighting the beneficial effect of substitution at these positions.[2]
Caption: Workflow for a 5-HT2A radioligand binding assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a complex interplay of the electronic and steric properties of substituents on both the N-benzyl and indole moieties. The available data strongly indicates that ortho and meta substitutions on the benzyl ring are favorable for enhancing affinity at 5-HT2 receptors, with the 2-chloro group being a promising substituent. Furthermore, modifications at the 5-position of the indole nucleus present a viable strategy for further optimization of binding affinity.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs with diverse substitutions on the indole ring. This would provide a more complete picture of the SAR and enable the development of more potent and selective ligands for specific 5-HT receptor subtypes. Such compounds could serve as valuable pharmacological tools for probing the function of these receptors and may hold therapeutic potential for a range of neurological and psychiatric disorders.
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McKenna, D. J., et al. (1990). Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193-198. [Link]
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Braden, M. R., et al. (2006). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists. ACS Chemical Neuroscience, 5(2), 151-160. [Link]
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Sagan, F., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. Molecules, 27(21), 7509. [Link]
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Kim, Y., et al. (2020). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 28(6), 537-548. [Link]
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González-López, J. A., et al. (2018). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Molecules, 23(10), 2465. [Link]
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Braden, M. R., et al. (2006). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. Journal of Medicinal Chemistry, 49(24), 7164-7170. [Link]
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A Comparative Guide to the Predicted Activities of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine and N-(2-methylbenzyl)ethanamine
Introduction: Framing a Comparative Analysis in the Absence of Direct Experimental Data
In the landscape of novel psychoactive compound research and therapeutic development, understanding the nuanced differences imparted by subtle structural modifications is paramount. This guide presents a comparative analysis of two N-benzyl-substituted amines: N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine, a tryptamine derivative, and N-(2-methylbenzyl)ethanamine, a simpler ethanamine derivative.
It is critical to establish from the outset that direct, peer-reviewed experimental data comparing the pharmacological activities of these two specific compounds is not currently available in the public domain. Therefore, this guide is structured as a theoretical exploration grounded in established principles of medicinal chemistry and pharmacology. By examining the structure-activity relationships (SAR) of closely related N-benzyl tryptamines and N-benzyl phenethylamines, we can construct a scientifically robust, predictive framework for their potential interactions with key neurological targets, primarily the serotonin (5-HT) receptor family. This document is intended to serve as a foundational resource for researchers, guiding the design of future experimental investigations into these and similar molecules.
Chemical and Physical Properties: A Structural Overview
The foundational difference between the two molecules lies in their core structures. This compound is built upon a tryptamine scaffold, a well-known pharmacophore for serotonergic activity. In contrast, N-(2-methylbenzyl)ethanamine possesses a simpler ethanamine core. This fundamental disparity is expected to be a primary determinant of their differing pharmacological profiles. The N-benzyl substitution is a common feature, with the key variation being the ortho-substituent on the benzyl ring: a chloro group versus a methyl group.
| Property | This compound | N-(2-methylbenzyl)ethanamine |
| IUPAC Name | This compound | N-[(2-methylphenyl)methyl]ethanamine |
| Molecular Formula | C₁₇H₁₇ClN₂ | C₁₀H₁₅N |
| Molecular Weight | 284.78 g/mol | 149.23 g/mol |
| Core Structure | Tryptamine | Ethanamine |
| N-benzyl Substituent | 2-chloro | 2-methyl |
| Predicted LogP | ~4.5 | ~2.3 |
| Predicted pKa | ~9.5 (amine) | ~10.0 (amine) |
Note: Predicted values are estimations based on computational models and may differ from experimental values.
Comparative Activity Analysis: A Deep Dive into Structure-Activity Relationships
The activity of these compounds at neuronal receptors is primarily dictated by their structural features. The tryptamine core of this compound strongly suggests an affinity for serotonin receptors, particularly the 5-HT₂ family (5-HT₂A, 5-HT₂B, and 5-HT₂C).[1][2] The N-benzyl substitution on tryptamines and phenethylamines is known to significantly increase affinity and potency at 5-HT₂A receptors compared to their unsubstituted counterparts.[3][4]
The Influence of the Core Scaffold: Tryptamine vs. Ethanamine
The indole ring of the tryptamine scaffold in this compound is a key pharmacophoric element that mimics the endogenous ligand serotonin. This structural homology is the primary reason for its predicted interaction with serotonin receptors. In contrast, the simple phenyl ring of an analogous N-(2-methylbenzyl)phenethylamine would confer some affinity for monoamine receptors, but the lack of the indole moiety in N-(2-methylbenzyl)ethanamine suggests a significantly lower intrinsic affinity for serotonin receptors. Its activity, if any, is likely to be less specific and potentially directed towards other monoaminergic systems, or it may act as a building block for more complex structures.
The Role of the N-benzyl Substituent: 2-Chloro vs. 2-Methyl
Substitutions on the N-benzyl ring can fine-tune the pharmacological profile of these molecules. Both ortho- and meta-substitutions on the N-benzyl group of tryptamines and phenethylamines have been shown to enhance affinity for 5-HT₂ receptors, while para-substitution often leads to a decrease in affinity.[5]
-
This compound : The 2-chloro substituent is an electron-withdrawing group and is moderately lipophilic. Its presence at the ortho position is predicted to enhance binding affinity at 5-HT₂A and 5-HT₂C receptors.[4] The chloro group may engage in specific interactions within the receptor binding pocket, potentially influencing agonist efficacy. Some studies on N-benzylphenethylamines suggest that an ortho-substituent, particularly one capable of acting as a hydrogen bond acceptor, can enhance activity.[5] While chlorine is not a classical hydrogen bond acceptor, its electronegativity could influence the electrostatic interactions within the binding site.
-
N-(2-methylbenzyl)ethanamine : The 2-methyl substituent is a small, lipophilic, and electron-donating group. In the context of N-benzylphenethylamines, ortho-methyl substitution has been shown to be well-tolerated and can maintain or slightly enhance affinity at 5-HT₂A receptors.[6] However, without the tryptamine core, the overall affinity of N-(2-methylbenzyl)ethanamine for these receptors is expected to be low.
Based on these SAR principles, it is hypothesized that This compound will exhibit significantly higher affinity and potency as a serotonin 5-HT₂ receptor modulator compared to N-(2-methylbenzyl)ethanamine. The latter is unlikely to show significant activity at these receptors.
Predicted Receptor Binding Profile and Functional Activity
The following table summarizes the predicted receptor binding affinities (Ki) and functional activities (EC₅₀ and Emax) based on the analysis of structure-activity relationships of analogous compounds.
| Target | This compound (Predicted) | N-(2-methylbenzyl)ethanamine (Predicted) |
| 5-HT₂A Receptor | Moderate to high affinity (Ki in low to mid nM range). Likely a partial or full agonist. | Very low to negligible affinity. Unlikely to exhibit significant functional activity. |
| 5-HT₂C Receptor | Moderate to high affinity (Ki in low to mid nM range). Potential for agonist activity. | Very low to negligible affinity. |
| 5-HT₂B Receptor | Moderate affinity. | Negligible affinity. |
| Other Monoamine Receptors | Possible off-target activity at other 5-HT, dopamine, and adrenergic receptors. | Low and non-specific affinity for various monoamine receptors is possible. |
Signaling Pathways and Experimental Workflows
The 5-HT₂A receptor, a primary target for tryptamine derivatives, is a G protein-coupled receptor (GPCR) that predominantly couples to the Gq/11 signaling pathway.[7][8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC).[9]
Diagram of the 5-HT₂A Receptor Signaling Pathway
Caption: Workflow for Pharmacological Characterization.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to characterize the activity of the two compounds.
Protocol 1: Radioligand Binding Assay for 5-HT₂A Receptor Affinity
Objective: To determine the binding affinity (Ki) of the test compounds for the human 5-HT₂A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Radioligand: [³H]ketanserin (a 5-HT₂A antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Test compounds: this compound and N-(2-methylbenzyl)ethanamine, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, then serially diluted.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the HEK293 cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound at various concentrations (or vehicle for total binding, or mianserin for non-specific binding).
-
Radioligand ([³H]ketanserin) at a concentration near its Kd (e.g., 1-2 nM).
-
Cell membrane preparation (typically 50-100 µg of protein per well).
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled GPCRs
Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀) of the test compounds at a GPCR that couples to Gs (stimulatory) or Gi (inhibitory) G proteins. While 5-HT₂A is primarily Gq-coupled, other potential off-targets for these compounds may modulate adenylyl cyclase.
Materials:
-
CHO or HEK293 cells expressing the target Gs or Gi-coupled receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Forskolin (for Gi-coupled receptor assays).
-
Reference agonist and antagonist for the target receptor.
-
Test compounds.
-
384-well white opaque plates.
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at an appropriate density and allow them to attach and grow overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference ligands in the assay buffer.
-
Assay:
-
For Gs-coupled receptors (agonist mode):
-
Remove the culture medium and add the test compounds to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
For Gi-coupled receptors (agonist mode):
-
Pre-treat the cells with the test compounds.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a specified time.
-
-
For antagonist mode (both Gs and Gi):
-
Pre-incubate the cells with the test compounds (potential antagonists).
-
Add a fixed concentration of a known agonist (typically its EC₈₀) to stimulate (Gs) or inhibit (Gi) cAMP production.
-
Incubate for a specified time.
-
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the log concentration of the test compound.
-
For agonists, determine the EC₅₀ (potency) and Emax (efficacy) values.
-
For antagonists, determine the IC₅₀ value and calculate the Kb using the appropriate pharmacological model.
-
Conclusion
This comparative guide provides a theoretical framework for understanding the potential pharmacological differences between this compound and N-(2-methylbenzyl)ethanamine. Based on established structure-activity relationships, the tryptamine derivative is predicted to be a potent modulator of serotonin 5-HT₂ receptors, while the ethanamine derivative is anticipated to have significantly lower, if any, activity at these targets. The electronic and steric properties of the 2-chloro and 2-methyl substituents on the N-benzyl ring are expected to further modulate the affinity and efficacy of these compounds. The experimental protocols provided herein offer a clear path for the empirical validation of these predictions. This analysis underscores the importance of the core scaffold in determining the primary pharmacological profile of a molecule and highlights how subtle peripheral modifications can fine-tune its activity. Further research is warranted to definitively characterize and compare the activities of these two compounds.
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Hansen, M., Phonekeo, K., Paine, J. S., Leth-Petersen, S., Begtrup, M., Bräuner-Osborne, H., & Kristensen, J. L. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. [Link]
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Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 5(12), 1279-1292. [Link]
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Kaplan, A., & Stella, F. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]
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Roth, B. L., & Chuang, D. M. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Neuropsychopharmacology, 48(1), 13-26. [Link]
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A Comparative Guide to Elucidating the Pharmacokinetic Profile of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine is a novel investigational compound within the broader class of indole derivatives, a scaffold known for diverse pharmacological activities.[1][2] To date, the pharmacokinetic profile of this specific molecule remains uncharacterized. This guide provides a comprehensive, technically detailed framework for elucidating its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. We will outline a series of validated experimental protocols, propose relevant comparative compounds based on structural similarity, and establish a logical workflow for data interpretation. This document serves as a roadmap for researchers aiming to assess the therapeutic potential and developmental viability of this and similar novel chemical entities.
Introduction: The Imperative of Pharmacokinetic Profiling
The journey of a novel compound from discovery to a viable therapeutic agent is contingent upon a thorough understanding of its interaction with a biological system. While in vitro assays may reveal potent target engagement, the in vivo efficacy and safety are governed by the compound's pharmacokinetic (PK) profile. A favorable PK profile ensures that an adequate concentration of the drug reaches the target site of action and is maintained for a sufficient duration, without accumulating to toxic levels.
This compound, by virtue of its indole core and substituted side chain, presents a unique set of physicochemical properties that will dictate its ADME characteristics. This guide will systematically address the experimental pathways to define these properties.
Comparative Framework: Selecting Appropriate Benchmarks
Given the absence of direct PK data for our lead compound, a comparative analysis will be benchmarked against compounds with similar structural motifs that have undergone some level of biological characterization. While not direct PK comparisons, understanding the behavior of related molecules can inform our experimental design and data interpretation. Potential comparators include:
-
Indole-based analogs: Various synthetic indole derivatives have been evaluated for anticancer and antimicrobial activities.[2] Although their PK profiles are not detailed, their reported in vitro potencies (e.g., IC50 values) provide a baseline for desired therapeutic concentrations.
-
N-benzyl substituted compounds: The N-benzyl group can influence metabolic stability and receptor interactions. Comparing our compound's metabolic fate to other N-benzyl derivatives can offer insights into potential biotransformation pathways.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Predicted Value | Implication for Pharmacokinetics |
| Molecular Weight | ~300.8 g/mol | Good starting point for oral bioavailability (Lipinski's Rule of 5). |
| XLogP3-AA | ~4.5-5.5 | High lipophilicity suggests good membrane permeability but may lead to high plasma protein binding and potential for metabolic liabilities. |
| Hydrogen Bond Donors | 2 | Favorable for receptor interaction. |
| Hydrogen Bond Acceptors | 1 | Favorable for receptor interaction. |
| Rotatable Bonds | 5 | Moderate flexibility, which can influence binding affinity. |
Note: Predicted values are estimations and require experimental verification.
Experimental Workflow for Comprehensive PK Profiling
The following sections detail the proposed experimental protocols to fully characterize the ADME profile of this compound.
Analytical Method Development and Validation
A robust and sensitive analytical method is the cornerstone of any PK study. The primary choice for quantitation in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high selectivity and sensitivity.[3]
Protocol 1: LC-MS/MS Method Development
-
Standard Preparation: Synthesize or procure a high-purity standard of this compound.[4]
-
Mass Spectrometry Optimization: Infuse a standard solution into the mass spectrometer to determine the optimal precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Chromatographic Separation: Develop a reversed-phase HPLC or UHPLC method. A C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid is a common starting point.
-
Sample Preparation: For plasma or tissue homogenates, protein precipitation followed by centrifugation is a straightforward initial approach.[5] Solid-phase extraction may be necessary for cleaner samples and lower limits of quantitation.
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and matrix effects.[3]
Caption: Workflow for LC-MS/MS method development.
In Vivo Pharmacokinetic Studies in Rodents
In vivo studies in animal models, typically rats or mice, are essential to understand the compound's behavior in a whole organism.[6]
Protocol 2: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Use healthy, male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance, volume of distribution, and terminal half-life.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular or saphenous vein into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Relates to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure. |
| t1/2 | Terminal half-life | Determines dosing interval. |
| CL | Clearance | Measures the efficiency of drug elimination. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
| F% | Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
In Vitro Metabolism and Stability Studies
Understanding the metabolic fate of a compound is crucial for predicting drug-drug interactions and identifying potential active or toxic metabolites.
Protocol 3: Metabolic Stability in Liver Microsomes
-
System: Use pooled human and rat liver microsomes to assess species differences.
-
Incubation: Incubate the compound (e.g., at 1 µM) with liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the remaining parent compound using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Caption: Experimental workflow for metabolic stability assessment.
Plasma Protein Binding
The extent of binding to plasma proteins like albumin affects the free (unbound) concentration of a drug, which is the pharmacologically active portion.
Protocol 4: Plasma Protein Binding by Equilibrium Dialysis
-
Apparatus: Use a rapid equilibrium dialysis (RED) device.
-
Procedure: Add the compound to plasma in one chamber, and buffer in the other, separated by a semi-permeable membrane.
-
Incubation: Incubate at 37°C until equilibrium is reached.
-
Analysis: Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu).
Data Integration and Comparative Analysis
The data generated from these experiments will allow for a comprehensive assessment of the pharmacokinetic profile of this compound.
-
Oral Bioavailability: A high oral bioavailability (>50%) is generally desirable for orally administered drugs. Low bioavailability may be due to poor absorption or extensive first-pass metabolism.
-
Half-Life: A moderate half-life (e.g., 8-12 hours) can allow for once or twice-daily dosing. A very short half-life may require frequent administration or a modified-release formulation.
-
Clearance: The rate of clearance will influence the dosing regimen required to maintain therapeutic concentrations. Low clearance can lead to drug accumulation.
-
Metabolic Stability: High metabolic instability (short half-life in microsomes) can be a liability, leading to rapid clearance and low in vivo exposure.
-
Protein Binding: High plasma protein binding (>99%) can limit the amount of free drug available to act on the target and may be a concern for drug-drug interactions.
By comparing these determined parameters to those of clinically successful drugs with similar indications, a clear picture of the compound's therapeutic potential and liabilities will emerge.
Conclusion
This guide presents a systematic and experimentally grounded approach to defining the pharmacokinetic profile of the novel compound this compound. By following these validated protocols, researchers can generate the critical data needed to make informed decisions about the continued development of this molecule. The integration of in vitro and in vivo data will provide a holistic understanding of its ADME properties, paving the way for further preclinical and clinical investigation.
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Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. (2025). ResearchGate. [Link]
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Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. (Date not specified). PubMed. [Link]
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N-benzyl-1-(2-chlorophenyl)-1-(2,6-dimethyl-1H-indol-3-yl)methanamine. (Date not specified). PubChem. [Link]
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Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. (Date not specified). NIH - National Library of Medicine. [Link]
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Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. [Link]
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (Date not specified). MDPI. [Link]
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (Date not specified). NIH - National Library of Medicine. [Link]
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Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1][7][8]triazolo[4,3-a][2][7]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. (2010). PubMed. [Link]
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Analysis and evaluation of chiral drugs in biological samples. (Date not specified). Shimadzu. [Link]
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Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). NIH - National Library of Medicine. [Link]
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A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. (2024). NIH - National Library of Medicine. [Link]
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Rapid and selective determination of 9 nitrosamines in biological samples using ultra-high performance liquid chromatography-triple quadrupole linear ion trap mass spectrometry. (2022). PubMed. [Link]
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In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs. (2022). PubMed. [Link]
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In Vivo Efficacy of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine: A Comparative Analysis Against Preclinical Standards in Neuropsychiatric Models
Introduction: The Therapeutic Potential of Novel Tryptamine Derivatives
The indolethylamine scaffold, a core component of the neurotransmitter serotonin, has long been a privileged structure in medicinal chemistry. Its derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects.[1][2][3] N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine is a novel synthetic tryptamine derivative. While direct in vivo efficacy data for this specific molecule is not yet extensively published, its structural similarity to known psychoactive and neuroprotective agents suggests significant therapeutic potential, particularly in the realm of neuropsychiatric disorders.
This guide provides a comparative framework for evaluating the in vivo efficacy of this compound. We will explore its likely mechanism of action based on its chemical structure and propose a hypothetical preclinical study design to compare its performance against established standards in relevant animal models of anxiety and depression. The objective is to provide researchers and drug development professionals with a scientifically grounded roadmap for assessing the therapeutic promise of this and similar novel chemical entities.
Proposed Mechanism of Action: A Focus on Serotonergic Pathways
Many tryptamine derivatives exert their effects by modulating serotonin (5-HT) receptors.[4] Given the structure of this compound, it is hypothesized to act as a ligand for serotonin receptors, potentially with selectivity for subtypes such as 5-HT1A or 5-HT7, which are implicated in mood and anxiety disorders.[5][6] The anxiolytic and antidepressant effects of 5-HT1A receptor agonists, for instance, are well-documented and are thought to arise from interactions with both presynaptic and postsynaptic receptors.[5] Similarly, 5-HT7 receptor agonists have demonstrated potential in preclinical models for treating cognitive deficits and autistic-like behaviors.[6]
Therefore, our hypothetical in vivo efficacy evaluation will be designed to probe the potential anxiolytic and antidepressant effects of this compound, likely mediated through the serotonergic system.
Comparative In Vivo Efficacy Study Design
To assess the therapeutic potential of this compound, a multi-faceted in vivo study is proposed. This study will compare the compound to established standards in validated animal models of anxiety and depression.
Experimental Workflow
Caption: A proposed experimental workflow for the in vivo evaluation of this compound.
Selection of Standard Comparators
The choice of appropriate standards is crucial for a meaningful comparison. Based on the presumed serotonergic mechanism, the following compounds are selected:
-
Diazepam: A benzodiazepine and a standard anxiolytic agent. It will serve as a positive control in the anxiety models.
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) and a first-line treatment for depression. It will be the primary comparator in the depression models.
-
8-OH-DPAT: A selective 5-HT1A receptor agonist, to help elucidate the involvement of this specific receptor subtype.[7]
Animal Models
Rodent models are well-established for preclinical evaluation of anxiolytic and antidepressant compounds.
-
Elevated Plus Maze (EPM): A widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
-
Forced Swim Test (FST): A common screening tool for antidepressant drugs. Antidepressants decrease the duration of immobility in this test.
-
Chronic Mild Stress (CMS): A more translationally relevant model of depression that involves exposing animals to a series of unpredictable, mild stressors over several weeks. This model can assess both anxiolytic and antidepressant-like effects.
Hypothetical Data Presentation
The following tables present hypothetical data from the proposed in vivo studies to illustrate how the efficacy of this compound (referred to as "Test Compound") would be compared to the standards.
Table 1: Anxiolytic Effects in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds, mean ± SEM) | Open Arm Entries (mean ± SEM) |
| Vehicle (Saline) | - | 35.2 ± 4.1 | 8.5 ± 1.2 |
| Diazepam | 2.0 | 78.5 ± 6.3 | 15.2 ± 1.8* |
| Test Compound | 5.0 | 55.1 ± 5.8 | 11.3 ± 1.5 |
| Test Compound | 10.0 | 82.3 ± 7.1 | 16.8 ± 2.0 |
| Test Compound | 20.0 | 85.6 ± 6.9** | 17.1 ± 1.9 |
| 8-OH-DPAT | 0.5 | 75.4 ± 6.0** | 14.9 ± 1.7* |
*p < 0.05, **p < 0.01 compared to Vehicle group (One-way ANOVA with Dunnett's post-hoc test)
Table 2: Antidepressant-like Effects in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, mean ± SEM) |
| Vehicle (Saline) | - | 155.4 ± 12.3 |
| Fluoxetine | 20.0 | 85.2 ± 9.8 |
| Test Compound | 5.0 | 130.7 ± 11.5 |
| Test Compound | 10.0 | 98.6 ± 10.2* |
| Test Compound | 20.0 | 82.1 ± 8.9 |
| 8-OH-DPAT | 0.5 | 95.3 ± 9.5* |
*p < 0.05, **p < 0.01 compared to Vehicle group (One-way ANOVA with Dunnett's post-hoc test)
Detailed Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Male C57BL/6 mice, housed in groups of four under a 12-h light/dark cycle with ad libitum access to food and water.
-
Procedure:
-
Administer the Test Compound, standards, or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Place each mouse individually in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the number of open arm entries. Analyze the data using a one-way ANOVA followed by a Dunnett's post-hoc test for comparison with the vehicle group.
Forced Swim Test (FST) Protocol
-
Apparatus: A cylindrical container filled with water (23-25°C).
-
Animals: Male Sprague-Dawley rats, housed individually.
-
Procedure:
-
On day 1 (pre-test), place each rat in the water for 15 minutes.
-
On day 2 (test), administer the Test Compound, standards, or vehicle (i.p.) 60, 30, and 24 hours before the test.
-
Place each rat in the water for 5 minutes.
-
Record the total duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis: Analyze the immobility time using a one-way ANOVA followed by a Dunnett's post-hoc test.
Signaling Pathway Visualization
Caption: A simplified diagram of the hypothesized 5-HT1A receptor signaling pathway modulated by this compound.
Conclusion and Future Directions
This guide outlines a comprehensive, albeit hypothetical, framework for the in vivo evaluation of this compound. The proposed studies, comparing the compound to well-established standards in validated animal models, would provide critical insights into its potential as a novel anxiolytic or antidepressant agent. The structural relationship to other bioactive tryptamine derivatives strongly suggests that the serotonergic system is a primary target.[4]
Future research should focus on confirming the proposed mechanism of action through in vitro receptor binding and functional assays. Furthermore, pharmacokinetic and toxicological studies will be essential to establish a complete preclinical profile of this compound and determine its suitability for further development as a therapeutic agent. The exploration of tryptamine derivatives continues to be a promising avenue for the discovery of new treatments for a range of disorders, from neuropsychiatric conditions to cancer.[2][8]
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Berendsen, H. H. G. (Year). 5-HT1A receptor ligands in animal models of anxiety, impulsivity and depression: multiple mechanisms of action?. Journal of Psychopharmacology. [Link]
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Leopoldo, M., et al. (2025). Selective agonists for serotonin 7 (5-HT7) receptor and their applications in preclinical models: An overview. ResearchGate. [Link]
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Leopoldo, M., et al. (Year). Selective agonists for serotonin 7 (5-HT7) receptor and their applications in preclinical models: an overview. Semantic Scholar. [Link]
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Leopoldo, M., et al. (Year). Selective agonists for serotonin 7 (5-HT 7) receptor and their applications in preclinical models: an overview. ProQuest. [Link]
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Gargano, C. D., & Vicidomini, C. (2021). Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome. MDPI. [Link]
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Li, Y., et al. (2021). N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects. PubMed. [Link]
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Rossi, M., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MDPI. [Link]
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Krishnamoorthy, S., et al. (2021). Tryptamine Attenuates Experimental Multiple Sclerosis Through Activation of Aryl Hydrocarbon Receptor. Frontiers in Immunology. [Link]
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Cheng, Y., et al. (2022). From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders. PubMed Central. [Link]
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Soyer, Z., et al. (2024). Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. ACS Omega. [Link]
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A Comparative Analysis of N-Substituted Indole-3-yl-ethanamines: A Guide for Researchers
This guide provides a comprehensive comparative analysis of N-substituted indole-3-yl-ethanamines, a class of compounds of significant interest to researchers in neuroscience, pharmacology, and drug development. We will delve into their structure-activity relationships, receptor pharmacology, and metabolic stability, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Enduring Significance of the Tryptamine Scaffold
The indole-3-yl-ethanamine, or tryptamine, scaffold is a privileged structure in neuropharmacology. It forms the core of the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and a plethora of naturally occurring and synthetic psychoactive compounds. The N-substituents on the ethylamine side chain play a pivotal role in modulating the pharmacological properties of these molecules, profoundly influencing their interaction with serotonin receptors and, consequently, their biological effects. This guide will focus on a comparative analysis of key N-substituted analogues, providing a framework for understanding their therapeutic potential and molecular mechanisms of action.
Comparative Receptor Pharmacology: Unraveling the Structure-Activity Relationship
The primary molecular targets for many N-substituted indole-3-yl-ethanamines are serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is a key mediator of their psychedelic effects.[1] However, their activity at other 5-HT receptors, such as 5-HT1A and 5-HT2C, also contributes to their overall pharmacological profile.[2]
Structure-Activity Relationships at Serotonin Receptors
Systematic modifications of the N-substituents on the tryptamine core have revealed key structure-activity relationships (SAR):
-
N,N-Dialkyl Substitution: Increasing the size of the N,N-dialkyl substituents generally influences receptor affinity and selectivity. For instance, while N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET) exhibit similar affinities for the 5-HT2A receptor, bulkier substituents can alter the interaction with other receptors.[3]
-
4-Position Substitution: The introduction of a hydroxyl or acetoxy group at the 4-position of the indole ring, as seen in psilocin (4-HO-DMT) and its prodrug 4-AcO-DMT, often enhances affinity for the 5-HT2A receptor compared to the unsubstituted parent compound, DMT.[3][4]
-
5-Position Substitution: Substitution at the 5-position with a methoxy group, as in 5-MeO-DMT, can significantly increase affinity for the 5-HT1A receptor.[5] This highlights how subtle structural changes can shift the selectivity profile of these compounds.
-
N-Monoalkylation vs. N,N-Dialkylation: N-monoalkylated tryptamines generally exhibit different pharmacological profiles compared to their N,N-dialkylated counterparts, often with reduced potency at 5-HT2A receptors.
The following diagram illustrates the key structural modification points on the indole-3-yl-ethanamine scaffold that influence pharmacological activity.
Caption: Key substitution points on the indole-3-yl-ethanamine scaffold.
Quantitative Comparison of Receptor Binding Affinities and Functional Potencies
To provide a clear comparison, the following table summarizes the receptor binding affinities (Ki, in nM) and functional potencies (EC50, in nM) of selected N-substituted indole-3-yl-ethanamines at human serotonin receptors. Lower values indicate higher affinity or potency.
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT1A Ki (nM) | 5-HT2C Ki (nM) | Reference |
| DMT | 356 - 4560 | - | 3650 | 2100 | [3][6][7] |
| Psilocin (4-HO-DMT) | 374 | - | 3650 | - | [3] |
| 4-AcO-DMT | 202 | - | - | - | [8] |
| 5-MeO-DMT | - | - | - | - | - |
| DET | 530 | - | - | - | [3] |
| DPT | - | - | IC50: 100 | - | [6] |
| MiPT | - | - | - | - | [9] |
| 4-HO-MiPT | - | - | - | - | [9] |
| 5-MeO-MiPT | - | - | - | - | [10] |
Experimental Protocols for Pharmacological Characterization
To ensure the trustworthiness and reproducibility of the presented data, we provide detailed, step-by-step methodologies for key in vitro assays.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT2A receptor.[11][12]
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
[3H]Ketanserin (radioligand)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Spiperone
-
Test compounds
-
96-well microplates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.
-
Radioligand Addition: Add [3H]Ketanserin to a final concentration approximately equal to its Kd value.
-
Incubation: Incubate the plates at room temperature for 60 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Functional Activity Assay using Calcium Imaging
This protocol measures the functional potency (EC50) of a compound at the 5-HT2A receptor by quantifying intracellular calcium mobilization.[4][13]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., HBSS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader with kinetic reading capability
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Remove the growth medium and incubate the cells with Fluo-4 AM loading buffer in the dark at 37°C for 60 minutes.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorescence reader. After establishing a stable baseline fluorescence reading, add the test compound at various concentrations.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) for 1-2 minutes.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
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A Guide to the Synthesis and Evaluation of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the tryptamine derivative, N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine. While direct experimental data on this specific molecule is not extensively published, this document outlines a robust, reproducible synthetic protocol based on well-established methods for analogous N-benzyl tryptamines. Furthermore, we will explore the known biological activities of structurally similar compounds to provide a framework for the potential evaluation of this target molecule.
Introduction: The Significance of N-Benzyl Tryptamines
Tryptamine and its derivatives are a class of indole alkaloids that play crucial roles in a wide range of biological processes. The tryptamine scaffold is a common feature in various natural products, neurotransmitters like serotonin, and numerous psychoactive compounds. The introduction of a benzyl group to the nitrogen atom of the tryptamine side chain can significantly modulate the pharmacological properties of the parent molecule. N-benzyl tryptamines have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including interactions with serotonin receptors, which are implicated in various neurological and psychiatric conditions.[1] The specific substitution pattern on the benzyl ring can further fine-tune the compound's affinity and selectivity for different receptor subtypes.
This compound (CAS Number: 155503-32-5) is a specific derivative that, while commercially available from suppliers of high-purity organic molecules[2][3], lacks detailed published research on its synthesis and biological profile. This guide aims to fill this gap by presenting a reliable synthetic route and a comparative analysis of its potential activities.
Comparative Analysis: The Target Compound in the Context of N-Benzyl Tryptamines
The biological activity of N-benzyl tryptamines is highly dependent on the nature and position of substituents on the benzyl ring. For instance, N-benzyl substitution on 5-methoxytryptamine is known to enhance its affinity and potency at 5-HT2 receptors, which are associated with psychedelic activity.[1] While our target compound is derived from tryptamine without the 5-methoxy group, the principles of structure-activity relationships (SAR) still apply.
| Compound | Substitution on Benzyl Ring | Known/Potential Biological Activity | Reference |
| This compound | 2-chloro | Hypothesized: Modulation of serotonin receptors. The chloro-substitution may influence receptor binding affinity and selectivity. | - |
| N-benzyl-5-methoxytryptamine | Unsubstituted | Increased affinity and potency at 5-HT2 receptors. | [1] |
| Halogenated N-benzyltryptamines | Various halogen substitutions | Investigated for their interaction with serotonin receptors, with a focus on the role of halogen bonds in ligand-receptor binding. | [4] |
| 2-(1-(2-Chlorobenzyl)-2-methyl-5-(methylthio)-1H-indol-3-yl)ethanaminium chloride | 2-chloro (on a modified tryptamine) | Evaluated as a pan-SHIP1/2 inhibitor with potential anti-tumor activity. | [5] |
This comparative table highlights the potential for this compound to exhibit interesting pharmacological properties, warranting its synthesis and biological evaluation.
Experimental Protocols
The synthesis of this compound can be reliably achieved through a one-pot reductive amination reaction. This method is widely used for the synthesis of N-substituted tryptamines due to its efficiency and the use of readily available and inexpensive reagents.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound via reductive amination.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of N-benzyl tryptamine derivatives.[4][6]
Materials:
-
Tryptamine
-
2-Chlorobenzaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 equivalent) in anhydrous methanol.
-
Imine Formation: To the stirred solution, add 2-chlorobenzaldehyde (1.1 equivalents). The mixture is typically stirred at room temperature overnight to facilitate the formation of the intermediate Schiff base (imine).[6]
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions. Caution: Hydrogen gas evolution will occur.
-
Reaction Quench: After the addition of sodium borohydride is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.
Reproducibility of Findings and Potential Challenges
The reductive amination of tryptamines is a generally reliable and reproducible reaction. However, a potential side reaction to consider is the Pictet-Spengler reaction, which can lead to the formation of a tetracyclic β-carboline derivative, especially under acidic conditions. The use of a non-acidic solvent like methanol and a mild reducing agent like sodium borohydride helps to minimize this side reaction.
A study on the reductive amination of tryptamine to N,N-dimethyltryptamine (DMT) highlighted the importance of stoichiometric control to minimize byproduct formation.[7][8] While the synthesis of a secondary amine is less prone to some of these specific side products, careful control of the reaction conditions is still crucial for obtaining a high yield of the desired product. The reproducibility of the synthesis can be ensured by:
-
Using anhydrous solvents to prevent the hydrolysis of the imine intermediate.
-
Controlling the temperature during the addition of the reducing agent.
-
Careful purification to remove any unreacted starting materials and byproducts.
Conclusion
While direct experimental data for this compound is scarce in the scientific literature, this guide provides a robust and well-referenced protocol for its synthesis and characterization based on established methods for analogous compounds. The comparative analysis with other N-benzyl tryptamines suggests that this compound may possess interesting biological activities, particularly as a modulator of serotonin receptors. The detailed experimental protocol and discussion on reproducibility are intended to provide researchers with a solid foundation for the synthesis and further investigation of this and other novel tryptamine derivatives.
References
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Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS ONE, 14(1), e0209738. Available from: [Link]
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Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to the Synthesis of Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Available from: [Link]
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Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis, 2(7), 331-339. Available from: [Link]
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Cassels, B. K., et al. (2014). Synthesis of N-(halogenated) benzyl analogs of superpotent serotonin ligands. Journal of the Chilean Chemical Society, 59(4), 2736-2738. Available from: [Link]
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Gamber, T. M., et al. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Molecules, 27(23), 8497. Available from: [Link]
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Halberstadt, A. L. (2015). Recent advances in the neuropsychopharmacology of serenity. Behavioural Brain Research, 277, 99-120. Available from: [Link]
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Changzhou Extraordinary Pharmatech Co.,LTD. Product Center. Available from: [Link]
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van der Westhuizen, I., et al. (2014). Substitution reactivity and structural variability induced by tryptamine on the biomimetic rhenium tricarbonyl complex. Dalton Transactions, 43(3), 1339-1349. Available from: [Link]
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Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. ResearchGate. Available from: [Link]
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Murugan, S., et al. (2022). (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. IUCrData, 7(10), x220930. Available from: [Link]
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Latif, M., & Usman, Q. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 16-39. Available from: [Link]
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Csampai, A., et al. (2018). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. Request PDF. Available from: [Link]
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Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Forensic Sciences, 58(3), 805-813. Available from: [Link]
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Reddy, M. V. R., et al. (2013). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega, 3(12), 17386-17390. Available from: [Link]
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A Technical Guide to Benchmarking N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine Against Known 5-HT2A Receptor Ligands
Introduction: Contextualizing a Novel Indolethylamine Derivative in Serotonin Receptor Research
The study of G-protein coupled receptors (GPCRs) remains a cornerstone of modern pharmacology, with the serotonin (5-hydroxytryptamine, 5-HT) system being of paramount importance in neuroscience and the development of therapeutics for psychiatric disorders. Within this system, the 5-HT2A receptor subtype is a well-validated target for a diverse range of compounds, including antipsychotics, antidepressants, and psychedelics.[1] The functional outcome of ligating the 5-HT2A receptor is complex and can be modulated by factors such as agonist versus antagonist activity and biased signaling, where a ligand preferentially activates one signaling pathway over another.[1]
This guide provides a comprehensive framework for benchmarking the novel indolethylamine derivative, N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine. Our objective is to characterize its pharmacological profile at the human 5-HT2A receptor in comparison to a panel of well-established and pharmacologically diverse ligands. The indolethylamine scaffold is a privileged structure in serotonin receptor research, forming the core of the endogenous ligand serotonin as well as numerous synthetic ligands. The introduction of an N-benzyl group, particularly with substitutions on the benzyl ring, is known to significantly influence affinity and functional activity at 5-HT2 receptors.[2][3] Specifically, ortho-substituents on the N-benzyl group have been shown to enhance affinity.[3]
This document will detail the requisite experimental protocols, from initial binding affinity determination to functional characterization of downstream signaling and biophysical interaction analysis. By providing these rigorous, self-validating methodologies, we aim to equip researchers, scientists, and drug development professionals with the tools to objectively assess the performance of this novel compound and understand its potential place within the landscape of 5-HT2A receptor modulators.
Rationale for Target and Benchmark Selection
The selection of the 5-HT2A receptor as the primary target for benchmarking this compound is based on established structure-activity relationships (SAR) for N-benzyl tryptamines, which consistently show high affinity for the 5-HT2 receptor family.[2][3] Preliminary data on N-(2-chlorobenzyl)-[2-(1H-indol-3-yl)ethyl]amine indicates that it is indeed a ligand for serotonin receptors, exhibiting affinity for both 5-HT2A and 5-HT2C subtypes.[4]
To provide a robust comparative analysis, a panel of benchmark ligands has been selected to represent the full spectrum of pharmacological activity at the 5-HT2A receptor:
-
Full Agonists:
-
Serotonin (5-HT): The endogenous ligand, serving as the primary reference for potency and efficacy.
-
(±)-DOI (2,5-Dimethoxy-4-iodoamphetamine): A classic, high-potency full agonist used extensively in 5-HT2A receptor research.[5]
-
-
Partial Agonists:
-
LSD (Lysergic acid diethylamide): A well-known psychedelic compound that acts as a partial agonist at the 5-HT2A receptor.
-
Psilocin: The active metabolite of psilocybin, another classic psychedelic with partial agonist activity.[6]
-
-
Antagonists/Inverse Agonists:
-
Ketanserin: A prototypical 5-HT2A antagonist, widely used as a radioligand in binding assays.[7]
-
Risperidone: An atypical antipsychotic with high affinity and potent antagonist activity at the 5-HT2A receptor.[3]
-
M100907 (Volinanserin): A highly selective 5-HT2A receptor antagonist with sub-nanomolar affinity.[8][9]
-
Trazodone: An antidepressant with notable 5-HT2A receptor antagonist properties.[10][11]
-
This curated set of ligands will allow for a multi-dimensional comparison of this compound's binding affinity, functional potency, and efficacy.
Comparative Pharmacological Profile at the Human 5-HT2A Receptor
The following table summarizes the established binding affinities (Ki) and functional potencies (EC50 for agonists, IC50 for antagonists) of the selected benchmark ligands at the human 5-HT2A receptor. This data provides the context against which this compound will be evaluated.
| Ligand | Class | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) |
| Serotonin (5-HT) | Endogenous Agonist | ~10-50 | ~10-100 (agonist) |
| (±)-DOI | Full Agonist | ~0.5-2.0 | ~1-10 (agonist) |
| LSD | Partial Agonist | ~1-5 | ~5-20 (agonist) |
| Psilocin | Partial Agonist | ~10-50 | ~20-100 (agonist) |
| Ketanserin | Antagonist | ~0.5-2.0 | ~1-5 (antagonist) |
| Risperidone | Antagonist | ~0.4-0.6 | ~1-10 (antagonist) |
| M100907 (Volinanserin) | Antagonist | ~0.4-0.9 | ~1-5 (antagonist) |
| Trazodone | Antagonist | ~10-30 | ~20-100 (antagonist) |
| This compound | Test Compound | To be determined | To be determined |
Note: The values presented are approximate ranges compiled from various sources and can vary based on the specific assay conditions and cell system used.
Experimental Protocols for Comprehensive Benchmarking
To generate the data necessary for a direct comparison, a tiered approach involving binding assays, functional assays, and biophysical methods is recommended. The following protocols are designed to be self-validating and provide a comprehensive pharmacological characterization.
Tier 1: Receptor Binding Affinity Determination
The initial step is to determine the affinity of the test compound for the 5-HT2A receptor. A competitive radioligand binding assay is the gold standard for this purpose.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT2A receptor.
Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin (a high-affinity 5-HT2A antagonist).
-
Non-specific Binding Control: M100907 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
96-well microplates, glass fiber filters, and a scintillation counter.
Methodology:
-
Plate Preparation: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compound or benchmark ligands. For total binding wells, add vehicle. For non-specific binding wells, add a saturating concentration of M100907.
-
Radioligand Addition: Add [3H]Ketanserin to all wells at a final concentration near its Kd (typically ~0.5-1.0 nM).
-
Receptor Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the 5-HT2A competitive radioligand binding assay.
Tier 2: Functional Activity Characterization
Once binding affinity is established, the next crucial step is to determine the functional activity of the compound. Does it act as an agonist, stimulating the receptor, or as an antagonist, blocking the action of an agonist? The 5-HT2A receptor is primarily coupled to the Gq signaling pathway, leading to the mobilization of intracellular calcium.
Objective: To determine if this compound acts as an agonist or antagonist at the human 5-HT2A receptor and to quantify its potency (EC50 or IC50).
Principle: This cell-based assay measures changes in intracellular calcium concentration upon receptor activation. Agonists will induce an increase in calcium, while antagonists will block the calcium increase induced by a reference agonist.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reference Agonist: Serotonin (5-HT).
-
Test Compound and Benchmark Ligands.
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).
Methodology:
-
Cell Plating: Plate the 5-HT2A expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Agonist Mode:
-
Place the plate in the fluorescence plate reader.
-
Add serial dilutions of the test compound or a reference agonist (e.g., 5-HT) to the wells.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound or a reference antagonist for 15-30 minutes.
-
Place the plate in the fluorescence plate reader.
-
Add a fixed concentration of the reference agonist (5-HT) that elicits a submaximal response (EC80).
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to 5-HT).
-
Antagonist Mode: Plot the inhibition of the 5-HT response against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Caption: Workflow for the 5-HT2A calcium mobilization functional assay.
Tier 3: Biophysical Characterization of Binding
To gain deeper insights into the thermodynamics and kinetics of the ligand-receptor interaction, biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed. These techniques provide label-free analysis of binding events.
Objective: To determine the association (kon) and dissociation (koff) rate constants, and to calculate the equilibrium dissociation constant (KD) from these kinetic parameters.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of the binding and dissociation phases of the interaction.
Methodology: A detailed protocol for SPR with GPCRs can be complex due to the need for receptor solubilization and stabilization. A common approach involves capturing the solubilized receptor on a sensor chip pre-coated with an antibody specific to an affinity tag on the receptor.
-
Chip Preparation: Immobilize an anti-tag antibody (e.g., anti-His) on the sensor chip surface.
-
Receptor Capture: Inject the solubilized 5-HT2A receptor preparation over the chip surface to allow for its capture by the antibody.
-
Ligand Binding: Inject a series of concentrations of the test compound in running buffer over the receptor-captured surface.
-
Dissociation: Flow running buffer over the chip to monitor the dissociation of the compound.
-
Regeneration: Inject a regeneration solution to remove the bound ligand and captured receptor, preparing the surface for the next cycle.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff. Calculate KD as koff/kon.
Objective: To determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the receptor, and the resulting heat changes are measured.
Methodology:
-
Sample Preparation: Prepare solutions of the purified, solubilized 5-HT2A receptor in the sample cell and the test compound in the injection syringe, both in the same buffer.
-
Titration: Perform a series of small injections of the ligand into the receptor solution while monitoring the heat change after each injection.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit this curve to a binding model to determine KD, n, and ΔH. Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these values.
Caption: Overview of biophysical methods for ligand-receptor interaction analysis.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to benchmarking this compound against a panel of standard 5-HT2A receptor ligands. By following the detailed protocols for binding, functional, and biophysical assays, a comprehensive pharmacological profile of this novel compound can be established. The resulting data will allow for a direct comparison of its affinity, potency, and mode of action with well-characterized agonists and antagonists.
Understanding where this compound fits within the spectrum of 5-HT2A receptor modulators is a critical step in evaluating its potential as a research tool or a therapeutic lead. Further investigations could explore its selectivity against other serotonin receptor subtypes, its potential for biased agonism, and its in vivo effects in relevant behavioral models. The methodologies described herein provide the foundational data necessary to guide these future research endeavors.
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Anastasio, N. C., et al. (2018). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 9(9), 2444–2455. [Link]
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Chaurasiya, B., et al. (2020). Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia. Medicina, 56(11), 569. [Link]
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de Boer, P., et al. (2005). Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907. Synapse, 55(3), 196-204. [Link]
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Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin | Ligand Activity Charts. [Link]
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Lin, J. Y., et al. (2019). Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats. Frontiers in Pharmacology, 10, 12. [Link]
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Roth, B. L., et al. (2017). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience, 8(10), 2118–2126. [Link]
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Madsen, M. K., et al. (2019). Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. Neuropsychopharmacology, 44(7), 1328–1334. [Link]
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Berg, K. A., et al. (2015). Risperidone and the 5-HT2A receptor antagonist, M100907 improve probabilistic reversal learning in BTBR T+ tf/J mice. Frontiers in Neuroscience, 9, 24. [Link]
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Lowe, H., et al. (2021). The Therapeutic Potential of Psilocybin. Molecules, 26(10), 2948. [Link]
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Sharif, N. A., et al. (2007). Serotonin-2 (5-HT2) receptor-mediated signal transduction in human ciliary muscle cells: role in ocular hypotension. Journal of Ocular Pharmacology and Therapeutics, 23(5), 389-401. [Link]
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González-Maeso, J. (2018). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. In The Effects of Drug Abuse on the Human Nervous System (pp. 335-356). Academic Press. [Link]
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DeMarco, J. C. (2020). Binding Interactions of Psilocin and Serotonin in the 5-HT2A Receptor. Virginia Tech. [Link]
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Sandoval-García, F., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Bioorganic & Medicinal Chemistry Letters, 29(4), 578-582. [Link]
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Gumpper, R. H., et al. (2022). Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. ACS Medicinal Chemistry Letters, 13(4), 603-609. [Link]
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Andersen, J. V., et al. (2024). The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. bioRxiv. [Link]
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Kim, K., et al. (2018). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 172(4), 705–715.e13. [Link]
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Griebel, G., et al. (1998). Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains. Pharmacology Biochemistry and Behavior, 60(3), 617-622. [Link]
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Braden, M. R., et al. (2006). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 51(6), 1109-1118. [Link]
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Dziedzicka-Wasylewska, M., et al. (2000). Effects of the antidepressant trazodone, a 5-HT 2A/2C receptor antagonist, on dopamine-dependent behaviors in rats. Behavioural Pharmacology, 11(1), 27-36. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The disposal of any chemical waste is governed by stringent regulations that demand a thorough understanding of the substance's intrinsic hazards. N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine, a compound featuring a chlorinated benzyl group and an indole moiety, requires a multi-faceted approach to its end-of-life management. The presence of a halogen necessitates its classification as a halogenated organic compound, which has specific disposal requirements to prevent the formation of toxic byproducts during incineration.
Hazard Assessment and Characterization
-
Halogenated Organic Compound: The 2-chlorobenzyl group classifies this compound as a halogenated organic waste.[1] Halogenated solvents and compounds are often considered hazardous due to their potential to form dioxins and other persistent organic pollutants if not incinerated at appropriate temperatures. They are also often toxic and can be carcinogenic.[2]
-
Indole Moiety: Indole and its derivatives are widely found in biological systems.[3] While indole itself has a low order of acute toxicity, some derivatives can be potent biologically active molecules. The overall toxicity of the target compound should be considered.
-
Amine Group: The ethanamine portion of the molecule indicates it is an amine. Amines can be corrosive and irritants.[4]
Based on these structural alerts, this compound waste must be treated as hazardous chemical waste .
Table 1: Hazard Profile based on Structural Analogs
| Hazard Classification | Potential Effects | Source / Analogy |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin. | Analogy with 2-chlorobenzylamine and other substituted amines.[4] |
| Skin Corrosion/Irritation | May cause skin irritation or burns. | Analogy with 2-chlorobenzylamine and 2-chlorobenzyl chloride.[4][5][6] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | Analogy with 2-chlorobenzylamine and 2-chlorobenzyl chloride.[4][5][6] |
| Aquatic Toxicity | Potentially harmful or toxic to aquatic life. | Halogenated organic compounds often exhibit aquatic toxicity. |
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE protocols is non-negotiable when handling this compound and its associated waste.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6][7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[6][7]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be worn.[7]
-
Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[8]
-
Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[9]
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.
-
Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills of flammable liquids. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect Waste: Place all contaminated absorbent material and any contaminated personal protective equipment into a designated, sealable, and properly labeled hazardous waste container.[2][9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (E&S) department.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program, adhering to all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11][12]
Step 1: Waste Identification and Segregation
-
Classification: All waste containing this compound, including pure compound, reaction mixtures, contaminated labware (e.g., pipette tips, gloves, glassware), and cleaning materials, must be classified as halogenated organic hazardous waste .[1][2]
-
Segregation: This waste stream must be kept separate from non-halogenated organic waste, as the disposal costs and methods differ significantly.[2][13] Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[9]
Step 2: Waste Collection and Containerization
-
Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. The container must be in good condition.[9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste".[14][15] The label must also include the full chemical name: "this compound" and an indication of the hazards (e.g., "Toxic," "Irritant").[16] All constituents and their approximate concentrations should be listed.[2]
-
Accumulation: Keep the waste container closed at all times except when adding waste.[2][9] Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.[14][15]
Step 3: Waste Disposal Pathway
-
Internal Collection: Once the waste container is full or is no longer being used, arrange for its collection by your institution's E&S department.
-
External Disposal: The E&S department will then arrange for a licensed hazardous waste disposal company to transport the waste for final disposal.[16][17]
-
Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [9][14] This can lead to severe environmental damage and is a violation of regulatory standards.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to Handling N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine: A Framework for Safety and Operational Excellence
Disclaimer: This document is intended as a comprehensive safety and handling guide for N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine, a novel research chemical. As the toxicological properties of this compound have not been fully investigated, it must be treated with the utmost caution.[1][2] This guide is not a substitute for a thorough, institution-specific risk assessment and adherence to all local and federal safety regulations. All laboratory personnel must receive documented training on their institution's Chemical Hygiene Plan (CHP) as mandated by OSHA.[3][4]
Introduction: A Proactive Approach to Research Chemical Safety
In the landscape of drug discovery and development, novel tryptamine derivatives like this compound represent both immense potential and significant unknown risks. As responsible scientists, our primary mandate is to ensure that the pursuit of innovation does not compromise the safety of personnel or the environment. This guide provides a robust framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep, causal understanding of necessary safety protocols. The procedures outlined here are built on the foundational principle of minimizing exposure through a multi-layered defense system of engineering controls, personal protective equipment, and stringent operational protocols.[5][6]
Hazard Analysis: Deconstructing the Risk Profile
-
Tryptamine Core: The parent tryptamine structure is a known bioactive scaffold. While its acute toxicity is moderate, it is classified as a combustible solid and harmful if ingested or absorbed through the skin.[7][8][9]
-
N-(2-chlorobenzyl) Group: This is the primary driver of concern. Structurally related compounds, such as 2-chlorobenzylamine, are known to be corrosive, causing severe skin burns and serious eye damage.[10][11] Inhalation may also lead to severe irritation of the mucous membranes and upper respiratory tract.[10] The combination of these hazards necessitates that the compound be handled as if it is corrosive, toxic, and a respiratory irritant.
Anticipated Hazards Summary:
| Hazard Type | Basis for Concern | Potential Outcome |
| Skin Contact | N-(2-chlorobenzyl) moiety | Severe irritation, chemical burns, dermal toxicity.[10][12] |
| Eye Contact | N-(2-chlorobenzyl) moiety | Severe irritation, serious eye damage, potential for permanent blindness.[10][11][12] |
| Inhalation | Solid particulate nature, potential for aerosolization | Respiratory tract irritation, systemic toxicity.[7][10] |
| Ingestion | Tryptamine and chlorobenzyl structures | Harmful or fatal; may cause severe damage to gastrointestinal tract.[10][13] |
| Chronic Effects | Novel research chemical | Unknown; potential for unforeseen long-term health effects. |
The Hierarchy of Controls: A Multi-Layered Safety Protocol
Effective safety relies on a layered approach, prioritizing the most robust control measures. Personal Protective Equipment (PPE), while essential, is the final barrier of protection.[14][15]
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source or place a barrier between the researcher and the chemical.[4]
-
Certified Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood to protect against inhalation of powders or vapors.[1][16]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8][17]
-
Safety Equipment: Eyewash stations and emergency safety showers must be unobstructed and readily accessible within a 10-second travel distance from the workstation.[13][18]
Personal Protective Equipment (PPE): The Essential Final Barrier
The selection of PPE must be based on the highest potential hazard—in this case, corrosivity and dermal toxicity.[4][18]
| PPE Category | Specification | Rationale and Protocol |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield. | Standard safety glasses are insufficient. The high probability of corrosivity necessitates full protection for the eyes, face, and neck from splashes. Goggles must conform to ANSI Z87.1 standards (US) or EN 166 (EU).[1][13][15] |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile). | The outer glove provides primary protection and can be removed immediately upon known or suspected contact. The inner glove protects the skin during the removal of the contaminated outer glove. Check glove manufacturer's compatibility charts. Do not wear gloves outside the lab or use them to touch common surfaces like doorknobs.[1][14][16] |
| Body Protection | Chemical-resistant laboratory coat with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination. The coat should be buttoned completely. A chemically resistant apron may be worn over the lab coat for added protection during bulk transfers.[5][7] |
| Foot Protection | Closed-toe, non-perforated shoes made of a durable material. | Protects feet from spills. Fabric or mesh shoes offer inadequate protection.[16] |
| Respiratory Protection | NIOSH-approved N95 respirator (minimum). | Required when handling the powder outside of a fume hood (not recommended) or during spill cleanup where aerosolization is possible. Use must be in accordance with a documented institutional respiratory protection program, including fit-testing.[1][15] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, pre-planned workflow is critical to minimizing risk.
Preparation and Weighing
-
Don PPE: Before approaching the chemical storage area, don all required PPE as specified in the table above.
-
Work Area Decontamination: Ensure the chemical fume hood sash is at the appropriate height and the work surface is clean and free of clutter.
-
Weighing: Transport the chemical container in a secondary, sealed container to the balance located within the fume hood. Use a dedicated spatula and weigh paper. Handle the powder gently to avoid creating dust.[8]
-
Tare and Transfer: After weighing, carefully transfer the compound into the destination vessel. Tap the weigh paper to ensure complete transfer.
-
Immediate Cleanup: Place the contaminated weigh paper and any disposable implements directly into a designated hazardous waste bag located within the fume hood.
Dissolution and Use
-
Solvent Addition: Add solvent to the vessel containing the compound slowly and carefully to avoid splashing. If using a volatile solvent, ensure adequate ventilation.
-
Handling Solutions: Keep all containers with the chemical, whether solid or in solution, clearly labeled with the full chemical name and appropriate hazard warnings.[5][19]
-
Transfers: Use appropriate tools such as pipettes or cannulas for liquid transfers to minimize the risk of spills.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes gloves, weigh paper, pipette tips, and contaminated glassware.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent washes, in a dedicated, sealed, and properly labeled hazardous waste container. Do not pour any amount down the sink.[17][18]
-
Decontamination: Decontaminate all non-disposable equipment and glassware thoroughly before removing them from the fume hood.
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[2][13]
Emergency Procedures: Planning for the Unexpected
Preparedness is key to mitigating the impact of an accident.[5]
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][13][20]
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[13][20]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][21]
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material while wearing full PPE, including respiratory protection. If the spill is large, evacuate the lab, close the doors, and contact your institution's EHS emergency line immediately.[7]
Workflow Visualization
The following diagram outlines the complete, safety-integrated workflow for handling this compound.
Caption: Safety workflow for handling hazardous research chemicals.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
